Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-
Description
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Properties
IUPAC Name |
2,5-bis(3-oxobutanoylamino)benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O7S/c1-8(17)5-13(19)15-10-3-4-11(12(7-10)24(21,22)23)16-14(20)6-9(2)18/h3-4,7H,5-6H2,1-2H3,(H,15,19)(H,16,20)(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOSHTLNZVXJOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC(=C(C=C1)NC(=O)CC(=O)C)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8072037 | |
| Record name | Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8072037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70185-87-4 | |
| Record name | 2,5-Bis[(1,3-dioxobutyl)amino]benzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70185-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonic acid, 2,5-bis((1,3-dioxobutyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070185874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8072037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-
An In-Depth Technical Guide to the Synthesis and Characterization of Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-
Abstract
This technical guide provides a comprehensive framework for the synthesis and analytical characterization of Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]- (CAS: 70185-87-4). This compound, also known as 2,5-Bis(acetoacetamido)benzenesulfonic acid, serves as a valuable chemical intermediate, particularly in the development of pharmaceuticals and specialized dyes.[1] The guide details a robust synthesis methodology starting from 2,5-diaminobenzenesulfonic acid, followed by a multi-faceted analytical workflow to confirm the structure, identity, and purity of the final product. The protocols are presented with an emphasis on the underlying scientific principles, ensuring that researchers can not only replicate the methods but also adapt them based on a sound understanding of the reaction and characterization dynamics.
Part I: Synthesis Methodology
The synthesis of the target molecule is predicated on a well-established chemical transformation: the acylation of aromatic amines. This approach is both efficient and logical, leveraging a readily available starting material.
Principle of Synthesis: Acetoacetylation
The core of the synthesis is the dual acetoacetylation of the primary amino groups of 2,5-diaminobenzenesulfonic acid. This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of an acetoacetylating agent. The result is the formation of a stable amide bond, specifically an acetoacetamide linkage. This transformation is highly effective for converting aromatic amines into β-ketoamides, which are versatile precursors in organic synthesis.
Precursor and Reagent Selection
-
Starting Material: 2,5-Diaminobenzenesulfonic acid (CAS: 88-45-9) This precursor is the logical choice as it provides the core benzenesulfonic acid structure with amino groups at the required 2- and 5-positions. It is commercially available, typically as a violet powder, making it an accessible starting point for the synthesis.[2][3]
-
Acetoacetylating Agent: Ethyl Acetoacetate (EAA) While highly reactive agents like diketene can be used, ethyl acetoacetate offers a safer and more controllable alternative for laboratory-scale synthesis. The reaction proceeds by nucleophilic acyl substitution, where the amino group displaces the ethoxy group of EAA. The reaction is typically driven to completion by removing the ethanol byproduct, often by distillation, or by running the reaction at a temperature sufficient to favor product formation.
Proposed Synthesis Workflow
The overall process, from starting materials to the purified final product, is outlined in the workflow diagram below. This visual representation clarifies the sequence of operations, including the core reaction and subsequent purification steps.
Caption: Synthesis workflow from precursors to purified product.
Detailed Experimental Protocol
Materials and Equipment:
-
2,5-Diaminobenzenesulfonic acid (≥97.0%)[3]
-
Ethyl acetoacetate (EAA)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer
-
Heating mantle
-
pH meter or pH paper
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Procedure:
-
Dissolution of Starting Material: In the round-bottom flask, dissolve 18.8 g (0.1 mol) of 2,5-diaminobenzenesulfonic acid in 200 mL of deionized water containing 8.0 g (0.2 mol) of sodium hydroxide. Stir until a clear solution of the disodium salt is formed. This step is critical as the free sulfonic acid has limited solubility, while its salt is readily soluble, ensuring a homogeneous reaction medium.
-
Addition of Acylating Agent: To the stirred solution, add 28.6 g (0.22 mol, a slight excess) of ethyl acetoacetate. The use of a slight excess ensures the complete acylation of both amino groups.
-
Reaction: Heat the mixture to a gentle reflux (approximately 95-100°C) and maintain this temperature with stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by observing the disappearance of the starting material.
-
Product Precipitation (Work-up): After the reaction is complete, cool the mixture to room temperature. Slowly add concentrated hydrochloric acid while stirring until the pH of the solution reaches approximately 1-2. This protonates the sulfonic acid group and the enolate of the product, causing the desired product to precipitate out of the solution as a solid.
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with 50 mL of cold deionized water to remove inorganic salts, followed by 50 mL of cold ethanol to remove any unreacted ethyl acetoacetate and other organic impurities.
-
Drying: Dry the purified solid in a vacuum oven at 60-70°C to a constant weight. The final product should be an off-white to light tan powder.
Part II: Physicochemical and Spectroscopic Characterization
A rigorous analytical workflow is essential to confirm the successful synthesis of the target compound and to establish its purity. The following methods provide orthogonal data points for a comprehensive characterization.
Physicochemical Properties
The fundamental properties of the synthesized compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 2,5-bis(3-oxobutanoylamino)benzenesulfonic acid | [4] |
| CAS Number | 70185-87-4 | [5] |
| Molecular Formula | C₁₄H₁₆N₂O₇S | [4] |
| Molecular Weight | 356.35 g/mol | [6] |
| Monoisotopic Mass | 356.067822 Da | [4] |
| Appearance | Off-white to light tan powder | (Expected) |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. A reversed-phase method, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is ideal for separating the target molecule from potential precursors and byproducts based on differences in hydrophobicity.[7]
Detailed HPLC Protocol:
-
System: Agilent 1200 Series or equivalent with UV-Vis detector.
-
Column: Poroshell 120 SB-C18 (4.6 x 150 mm, 2.7 µm) or similar.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, hold for 1 min; ramp to 90% B over 8 min; hold for 2 min; return to 10% B over 1 min; hold for 3 min to re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 10 mL of a 50:50 mixture of Mobile Phase A and B.
Expected Results: A successful synthesis will yield a chromatogram with a single major peak, indicating high purity. The purity can be quantified as the area percentage of the main peak relative to the total area of all peaks.
Spectroscopic Elucidation
Principle: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. ¹H NMR identifies the chemical environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms.
Expected ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.2 | Singlet (broad) | 2H | N-H (Amide) | Deshielded amide protons; exchangeable with D₂O.[8] |
| ~8.0-8.2 | Multiplet | 3H | Ar-H | Aromatic protons on the benzene ring. |
| ~7.5 | Singlet (broad) | 1H | SO₃H | Acidic proton of the sulfonic acid group. |
| ~3.6 | Singlet | 4H | -CO-CH₂-CO- | Methylene protons between two carbonyl groups. |
| ~2.2 | Singlet | 6H | -CO-CH₃ | Methyl protons adjacent to a carbonyl group. |
Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Expected FTIR Peaks (ATR, cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3400-3300 | Medium | N-H | Amide N-H Stretch[8] |
| 3100-3000 | Medium | C-H | Aromatic C-H Stretch |
| ~1720 | Strong | C=O | Ketone C=O Stretch |
| ~1670 | Strong | C=O | Amide I Band C=O Stretch |
| 1600-1450 | Medium-Strong | C=C | Aromatic Ring Stretch |
| 1250-1180 | Strong | S=O | Sulfonic Acid Asymmetric Stretch |
| 1080-1030 | Strong | S=O | Sulfonic Acid Symmetric Stretch |
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the compound.[9]
Expected HRMS Result:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Calculated m/z for [M-H]⁻: 355.0605 (for C₁₄H₁₅N₂O₇S⁻).
-
Expected Result: The experimental mass should be within ± 5 ppm of the calculated mass, confirming the molecular formula.
Conclusion
This guide outlines a clear and reproducible methodology for the synthesis of Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-. The proposed acetoacetylation of 2,5-diaminobenzenesulfonic acid is a chemically sound and accessible route. Furthermore, the comprehensive analytical workflow, combining chromatography (HPLC) and spectroscopy (NMR, FTIR, HRMS), establishes a self-validating system for unequivocally confirming the identity, structure, and purity of the synthesized material. This ensures that researchers and drug development professionals can produce and validate this key intermediate with a high degree of confidence, facilitating its use in further discovery and development efforts.
References
-
Title: Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS Source: Waters Corporation URL: [Link]
-
Title: Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]- Source: PubChem URL: [Link]
-
Title: HPLC Methods for analysis of Benzenesulfonic acid Source: HELIX Chromatography URL: [Link]
-
Title: 2,5-BIS[(1,3-DIOXOBUTYL)AMINO]BENZENESULFONIC ACID CAS#: 70185-87-4 Source: ChemWhat URL: [Link]
-
Title: Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]- - Substance Details Source: US EPA URL: [Link]
-
Title: Data Hidden in Sewage: Advanced Methods for Identification and Quantification of Synthetic Cannabinoids in Urban Wastewater Source: MDPI URL: [Link]
-
Title: Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry Source: PMC - NIH URL: [Link]
-
Title: 24.11: Spectroscopy of Amines Source: Chemistry LibreTexts URL: [Link]
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- 1. Page loading... [guidechem.com]
- 2. 2,5-Diaminobenzenesulfonic acid | 88-45-9 [chemicalbook.com]
- 3. 2,5-二氨基苯磺酸 ≥97.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]- | C14H16N2O7S | CID 112373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. 2,5-BIS[(1,3-DIOXOBUTYL)AMINO]BENZENESULFONIC ACID , 0.97 , 70185-87-4 - CookeChem [cookechem.com]
- 7. helixchrom.com [helixchrom.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. waters.com [waters.com]
A Technical Guide to the Physicochemical Properties of 2,5-Bis(acetoacetamido)benzenesulfonic Acid
Introduction
2,5-Bis(acetoacetamido)benzenesulfonic acid is an organic compound of interest in various chemical and pharmaceutical research areas, primarily utilized as an intermediate in the synthesis of dyes and pigments.[1] Its molecular structure, featuring a central benzenesulfonic acid core with two acetoacetamido substituents, imparts a unique combination of acidic and polar characteristics. A thorough understanding of its physicochemical properties is paramount for its effective application in drug development, materials science, and synthetic chemistry, enabling researchers to predict its behavior in different media, design appropriate analytical methods, and optimize reaction conditions.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2,5-Bis(acetoacetamido)benzenesulfonic acid. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering not only available data but also detailed experimental protocols for the determination of key parameters.
Chemical Identity and Structure
-
IUPAC Name: 2,5-bis(3-oxobutanoylamino)benzenesulfonic acid[2]
-
Synonyms: 2,5-Bis(acetoacetamido)benzenesulfonic acid, 2,5-Diacetoacetamidobenzenesulfonic acid[1][2]
The structural formula of 2,5-Bis(acetoacetamido)benzenesulfonic acid is presented below:
Physicochemical Properties: A Detailed Examination
A summary of the available physicochemical data for 2,5-Bis(acetoacetamido)benzenesulfonic acid is presented in the table below. It is important to note that there are some discrepancies in the reported values from different suppliers, which may be attributed to variations in the purity and hydration state of the compound.
| Property | Reported Value(s) | Source(s) |
| Molar Mass | 372.36 g/mol , 356.35 g/mol | [1],[3] |
| Appearance | White to off-white powder, Yellow to brown powder | [1],[3] |
| Melting Point | Decomposes above 220°C, Decomposes above 200°C | [1],[3] |
| Solubility in Water | Moderate, Soluble | [1],[3] |
| pH of 10% Aqueous Solution | Acidic, 4-5 | [1],[3] |
| Purity | Typically >98% | [3] |
Solubility Profile
The sulfonic acid and amide functionalities in the molecule suggest its potential for hydrogen bonding, leading to some degree of aqueous solubility. However, the presence of the benzene ring and the acetoacetamido groups introduces hydrophobic character. The conflicting reports of "moderate" and "soluble" in water highlight the need for quantitative determination.[1][3]
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)
This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.[4][5][6][7]
Causality Behind Experimental Choices:
-
Equilibrium Achievement: The shake-flask method is designed to allow the system to reach thermodynamic equilibrium between the undissolved solid and the saturated solution, providing a true measure of solubility.
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25°C or 37°C for physiological relevance) is crucial for reproducibility.
-
pH Control: For ionizable compounds like sulfonic acids, solubility is highly pH-dependent. Using buffers allows for the determination of solubility at specific pH values relevant to potential applications.
-
Quantitative Analysis: A reliable analytical technique like High-Performance Liquid Chromatography (HPLC) is essential for accurately measuring the concentration of the dissolved compound in the filtered supernatant.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 2,5-Bis(acetoacetamido)benzenesulfonic acid to a series of vials containing different solvents of interest (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol, methanol, DMSO).
-
Ensure a solid excess is visible to confirm that the solution is saturated.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed for a sufficient time for the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of the compound with known concentrations.
-
Analyze the filtered supernatant and the standard solutions using a validated HPLC-UV method.
-
Construct a calibration curve from the standard solutions and determine the concentration of the compound in the supernatant.
-
-
Data Reporting:
-
Express the solubility in units of g/L or mg/mL.
-
Caption: Workflow for solubility determination using the shake-flask method.
Acidity and pKa
As a benzenesulfonic acid derivative, this compound is expected to be a strong acid. The sulfonic acid group (-SO₃H) is highly acidic due to the resonance stabilization of the sulfonate anion. The reported pH of 4-5 for a 10% aqueous solution suggests significant dissociation.[3] However, the precise pKa value, which is the negative logarithm of the acid dissociation constant, is a more accurate measure of acidity. The pKa of unsubstituted benzenesulfonic acid is approximately -2.8, indicating it is a very strong acid.[8][9] The acetoacetamido groups are electron-withdrawing, which could potentially further increase the acidity (lower the pKa) of the sulfonic acid.
Experimental Protocol for pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the pKa of acids and bases.[10][11] For a sparingly soluble compound, a co-solvent system may be necessary.
Causality Behind Experimental Choices:
-
Potentiometry: This technique directly measures the change in pH as a titrant is added, allowing for the precise determination of the equivalence point and the half-equivalence point, where pH equals pKa.
-
Co-solvent: For compounds with limited water solubility, using a co-solvent (e.g., methanol-water mixture) can increase solubility to a level suitable for titration. The pKa in the co-solvent can then be extrapolated to determine the aqueous pKa.[12]
-
Inert Atmosphere: Purging with an inert gas like nitrogen or argon is crucial to remove dissolved carbon dioxide, which can interfere with the titration of strong acids.
Step-by-Step Methodology:
-
Solution Preparation:
-
Accurately weigh a sample of 2,5-Bis(acetoacetamido)benzenesulfonic acid and dissolve it in a suitable solvent (e.g., a mixture of water and an organic co-solvent like methanol if solubility is low).
-
The concentration should be sufficient for accurate measurement (typically around 1-10 mM).
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffers.
-
Place the sample solution in a jacketed beaker to maintain a constant temperature.
-
Bubble an inert gas (e.g., nitrogen) through the solution to remove dissolved CO₂.
-
Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant, delivered via a calibrated burette.
-
-
Titration Procedure:
-
Immerse the pH electrode in the sample solution.
-
Add the titrant in small, precise increments.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of titrant added to generate a titration curve.
-
Determine the equivalence point from the steepest part of the curve (the inflection point).
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).
-
Caption: Workflow for pKa determination using potentiometric titration.
Spectroscopic Properties
UV-Vis Spectroscopy
The presence of the substituted benzene ring suggests that the compound will exhibit absorption in the ultraviolet region. The acetoacetamido groups, containing carbonyl and amino functionalities, will act as auxochromes and chromophores, likely shifting the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzenesulfonic acid. The solvent can also influence the absorption spectrum.[13]
Expected Absorption Maxima (λmax):
-
π → π* transitions of the aromatic ring are expected.
-
The presence of the acetoacetamido substituents will likely result in absorption bands in the range of 250-350 nm.[14][15]
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule.
Expected Characteristic IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (sulfonic acid) | Broad, 3200 - 2500 |
| N-H stretch (amide) | 3400 - 3200 |
| C=O stretch (amide I band) | 1680 - 1630 |
| C=O stretch (keto group) | 1725 - 1705 |
| N-H bend (amide II band) | 1570 - 1515 |
| S=O stretch (sulfonic acid) | 1250 - 1160 and 1080 - 1010 |
| C=C stretch (aromatic) | 1600 - 1450 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure of the molecule.
¹H NMR Spectroscopy (Predicted Chemical Shifts in DMSO-d₆):
-
Aromatic Protons: The three protons on the benzene ring will appear as multiplets or distinct signals in the aromatic region (δ 7.0-8.5 ppm). The exact chemical shifts will be influenced by the positions of the sulfonic acid and acetoacetamido groups.
-
Amide Protons (N-H): A broad singlet is expected in the region of δ 9.0-10.5 ppm.
-
Methylene Protons (-CH₂-): A singlet is expected around δ 3.5-4.0 ppm.
-
Methyl Protons (-CH₃): A singlet is expected around δ 2.0-2.5 ppm.
-
Sulfonic Acid Proton (-SO₃H): A very broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted Chemical Shifts in DMSO-d₆):
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbons directly attached to the electron-withdrawing sulfonic acid and acetoacetamido groups will be shifted downfield.
-
Carbonyl Carbons (C=O): Two signals are expected for the amide and keto carbonyls in the region of δ 160-200 ppm.
-
Methylene Carbon (-CH₂-): A signal is expected around δ 40-50 ppm.
-
Methyl Carbon (-CH₃): A signal is expected around δ 20-30 ppm.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of 2,5-Bis(acetoacetamido)benzenesulfonic acid and for separating it from related impurities. A reversed-phase HPLC method would be appropriate for this moderately polar compound.
Proposed HPLC Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar organic compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A common and effective mobile phase for reversed-phase chromatography, offering good peak shape and MS compatibility. |
| Gradient Elution | A gradient from a higher percentage of A to a higher percentage of B | To effectively separate the main compound from potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at a predetermined λmax (e.g., 254 nm or a wavelength determined by UV-Vis analysis) | The aromatic ring and carbonyl groups provide strong UV absorbance. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
Conclusion
This technical guide has synthesized the available information on the physicochemical properties of 2,5-Bis(acetoacetamido)benzenesulfonic acid and provided a framework for the experimental determination of key, yet currently unavailable, quantitative data. While some basic properties are reported, the conflicting information and the lack of specific spectral and quantitative solubility and pKa data underscore the necessity for empirical investigation. The detailed protocols provided herein are designed to empower researchers to generate this critical data, thereby enabling a more profound understanding and effective utilization of this compound in their scientific endeavors. Adherence to these robust experimental methodologies will ensure the generation of high-quality, reproducible data, contributing to the broader scientific knowledge base and facilitating advancements in the fields of chemical synthesis and drug development.
References
-
2,5-Bis(Acetoacetylamino)Benzenesulfonic Acid. Ccount Chem. [Link]
- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
- World Health Organization. (2006). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. (2024). [Link]
-
2,5-Diacetoacetamido Benzene Sulfonic Acid. Ccount Chem. [Link]
- ECETOC. (2007). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). In Joint Assessment of Commodity Chemicals, No. 42. Benzenesulphonic acid and its sodium salt.
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Spectral analysis of Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]- (NMR, IR, UV-Vis)
This technical guide provides a comprehensive overview of the predicted spectral characteristics of Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-, a complex organic molecule with significant potential in pharmaceutical and chemical synthesis. Given the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of spectroscopy and data from analogous structures—namely acetoacetanilide and benzenesulfonic acid derivatives—to construct a detailed predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for spectral characterization.
Introduction to the Analyte
Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]- (CAS 70185-87-4) is a substituted aromatic compound featuring a central benzene ring functionalized with a sulfonic acid group and two acetoacetamido side chains.[1][2] The molecule's structure combines the functionalities of an aromatic sulfonic acid and acetoacetanilide derivatives, suggesting its utility as a versatile building block.[3] A thorough understanding of its spectral properties is paramount for structure verification, purity assessment, and quality control in synthetic applications.
Molecular Structure
The structural features of the molecule are key to interpreting its spectral data. The benzene ring is substituted at positions 1, 2, and 5. The sulfonic acid (-SO₃H) group is a strong electron-withdrawing group via induction, while the two acetoacetamido [-NHC(O)CH₂C(O)CH₃] groups are electron-donating through resonance of the nitrogen lone pair, but also contain electron-withdrawing carbonyl groups. This complex interplay of electronic effects dictates the chemical environment of each nucleus and bond, which is reflected in the NMR, IR, and UV-Vis spectra.
Caption: Structure of Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule.[4] By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals, a detailed structural map can be constructed.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is based on the additive effects of the substituents on the benzene ring and known chemical shifts for acetoacetanilide and benzenesulfonic acid analogs.[5][6][7][8] The presence of keto-enol tautomerism in the acetoacetyl side chains may lead to the appearance of additional, lower-intensity signals for the enol form, though the keto form is generally predominant in non-polar solvents.[3]
Predicted ¹H NMR Data (Keto Tautomer)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| Ar-H (H6) | 7.8 - 8.1 | d | 1H | Ortho to the strongly electron-withdrawing -SO₃H group and meta to the -NHAc group. Deshielded. |
| Ar-H (H3) | 7.5 - 7.7 | d | 1H | Ortho to the -NHAc group and meta to the -SO₃H group. |
| Ar-H (H4) | 7.1 - 7.3 | dd | 1H | Ortho to one -NHAc group and para to the other. Influenced by both. |
| Amide N-H | 9.5 - 10.5 | s (broad) | 2H | Typical chemical shift for amide protons, often broad due to quadrupole broadening and exchange. Based on acetoacetanilide data. |
| Methylene (-CH₂-) | 3.6 - 3.8 | s | 4H | Active methylene protons flanked by two carbonyl groups. Expected to be a sharp singlet. |
| Methyl (-CH₃) | 2.2 - 2.4 | s | 6H | Methyl protons adjacent to a carbonyl group. |
| Sulfonic Acid (-SO₃H) | 11.0 - 13.0 | s (very broad) | 1H | Highly acidic proton, signal is often very broad and may exchange with trace water in the solvent. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the substitution pattern, all six aromatic carbons are expected to be non-equivalent.
Predicted ¹³C NMR Data (Keto Tautomer)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C=O (Ketone) | 200 - 206 | Typical range for a ketone carbonyl carbon. |
| C=O (Amide) | 165 - 170 | Typical range for an amide carbonyl carbon.[9] |
| Ar-C (C1, C-SO₃H) | 145 - 150 | Quaternary carbon attached to the sulfonic acid group, significantly deshielded.[10][11] |
| Ar-C (C2, C5, C-NH) | 138 - 142 | Quaternary carbons attached to the nitrogen atoms. |
| Ar-C (C6) | 128 - 132 | Aromatic CH carbon ortho to the -SO₃H group. |
| Ar-C (C3, C4) | 118 - 125 | Aromatic CH carbons influenced by the amide groups.[9][12] |
| -CH₂- | 50 - 55 | Methylene carbon between two carbonyls. |
| -CH₃ | 25 - 30 | Methyl carbon of the acetyl group.[9][12] |
Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials & Instrumentation:
-
Sample: Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to the presence of acidic and amide protons.
-
Internal Standard: Tetramethylsilane (TMS)
-
Instrumentation: 400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Shimming: Place the sample in the spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a standard 90° pulse sequence.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.
-
Integrate all signals.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C nucleus frequency.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Calibrate the spectrum by setting the DMSO-d₆ carbon signals to 39.52 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups within a molecule by detecting the vibrations of its chemical bonds.[13]
Predicted IR Spectrum
The IR spectrum of the target compound is expected to be complex, showing characteristic absorption bands for the sulfonic acid, amide, and carbonyl functionalities.
Predicted IR Absorption Bands | Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity | | :--- | :--- | :--- | :--- | | 3400 - 3200 | N-H (Amide) | Stretch | Medium | Typical for secondary amides.[14] | | 3100 - 2500 | O-H (Sulfonic Acid) | Stretch (H-bonded) | Broad | Very broad absorption due to strong hydrogen bonding. | | 3100 - 3000 | C-H (Aromatic) | Stretch | Medium-Weak | | | 2980 - 2850 | C-H (Aliphatic) | Stretch | Weak | | | ~1720 | C=O (Ketone) | Stretch | Strong | From the acetoacetyl group.[15] | | ~1670 | C=O (Amide I) | Stretch | Strong | Characteristic strong absorption for secondary amides.[14][15] | | 1600, 1475 | C=C (Aromatic) | Stretch | Medium | | | ~1540 | N-H (Amide II) | Bend | Medium | | | 1250 - 1150 | S=O (Sulfonic Acid) | Asymmetric Stretch | Strong |[1][16][17] | | 1080 - 1020 | S=O (Sulfonic Acid) | Symmetric Stretch | Strong |[1][16][17] |
Experimental Protocol: IR Spectroscopy
Objective: To obtain an IR spectrum to confirm the presence of key functional groups.
Materials & Instrumentation:
-
Sample: Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Sample Scan: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquisition: Collect the sample spectrum over the range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings.
Predicted UV-Vis Spectrum
The UV-Vis spectrum is expected to be dominated by π → π* transitions within the substituted benzene ring. Compared to unsubstituted benzene (λₘₐₓ ≈ 255 nm), the presence of the two auxochromic amino groups and the sulfonic acid group is expected to cause a significant bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorbance).[18][19]
Predicted UV-Vis Absorption
| Predicted λₘₐₓ (nm) | Electronic Transition | Chromophore |
|---|---|---|
| 270 - 290 | π → π* | Substituted Benzene Ring |
| ~320 - 350 | n → π* | Carbonyl Groups |
The exact position of the absorption maxima will be sensitive to the solvent polarity.[20]
Experimental Protocol: UV-Vis Spectroscopy
Objective: To determine the absorption maxima (λₘₐₓ) corresponding to electronic transitions in the molecule.
Materials & Instrumentation:
-
Sample: Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-
-
Solvent: Ethanol or Methanol (spectroscopic grade)
-
Instrumentation: Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation: Prepare a dilute stock solution of the compound in the chosen solvent. From this, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
-
Blanking: Fill both the reference and sample cuvettes with the pure solvent and run a baseline correction (autozero) across the desired wavelength range (e.g., 200 - 600 nm).
-
Measurement: Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution.
-
Acquisition: Place the sample cuvette back into the spectrophotometer and scan the spectrum.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
Comprehensive Analytical Workflow
The synergistic use of these spectroscopic techniques provides a self-validating system for the structural confirmation of Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-.
Caption: General workflow for spectroscopic analysis.
Conclusion
This guide presents a predictive but comprehensive spectral analysis of Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-. By integrating data from analogous compounds and fundamental spectroscopic principles, we have established a robust framework for the identification and characterization of this molecule. The detailed protocols provided herein offer a practical starting point for researchers to obtain and interpret experimental data, ensuring the integrity and quality of their scientific endeavors. The combined application of NMR, IR, and UV-Vis spectroscopy will be essential for the unambiguous confirmation of its complex structure.
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Solubility Profile of 2,5-Bis(acetoacetamido)benzenesulfonic Acid in Various Solvents
An In-depth Technical Guide
Abstract
Solubility is a critical physicochemical parameter that dictates the performance and applicability of a chemical compound across various fields, from industrial synthesis to pharmaceutical formulation.[1] This guide provides a comprehensive technical overview of the solubility characteristics of 2,5-Bis(acetoacetamido)benzenesulfonic acid. We delve into the molecular factors governing its solubility, explore the impact of solvent properties, pH, and temperature, and present detailed, field-proven methodologies for its empirical determination. This document is structured to serve as a practical and authoritative resource, combining theoretical principles with actionable experimental protocols to support researchers in their studies.
Introduction to 2,5-Bis(acetoacetamido)benzenesulfonic Acid
2,5-Bis(acetoacetamido)benzenesulfonic acid is an organic compound characterized by a central benzenesulfonic acid core with two acetoacetamido side chains. Its molecular structure dictates its chemical behavior and physical properties.
-
Molecular Formula: C₁₄H₁₆N₂O₇S[2]
-
Molar Mass: 372.36 g/mol [2]
-
Appearance: Typically a white to off-white powder[2]
-
Primary Use: Intermediate in the synthesis of dyes and pigments[2]
The molecule's architecture features a blend of polar and non-polar moieties. The sulfonic acid group is strongly polar and acidic, while the acetoacetamido groups contribute additional polar character through their amide and ketone functionalities. Conversely, the benzene ring provides a non-polar, aromatic backbone. This structural duality suggests a complex solubility profile, which is the central focus of this guide. A preliminary assessment indicates moderate solubility in water.[2]
Theoretical Principles of Solubility
The dissolution of a solute in a solvent is a thermodynamic process governed by the interplay of enthalpy and entropy, culminating in the change in Gibbs free energy.[3][4] The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle.[5]
-
Polarity and Intermolecular Forces: Polar solvents, such as water, excel at dissolving polar solutes through interactions like hydrogen bonding and dipole-dipole forces. Non-polar solvents dissolve non-polar solutes primarily through van der Waals forces. For 2,5-Bis(acetoacetamido)benzenesulfonic acid, the highly polar sulfonic acid group is the dominant feature, predicting favorable solubility in polar solvents.
-
Thermodynamics of Dissolution: The process of dissolving a solid involves two main energy changes: the energy required to break the solute-solute and solvent-solvent bonds (endothermic) and the energy released upon forming solute-solvent bonds (exothermic).[4][6] The net enthalpy change (ΔH) determines whether the overall process is endothermic or exothermic.[4][7] For most solids, dissolution is endothermic (ΔH > 0), meaning solubility increases with temperature.[3][8]
Key Factors Influencing Solubility
Solvent Selection
The choice of solvent is paramount. A spectrum of solvents with varying polarities should be investigated to establish a comprehensive solubility profile.
| Solvent Class | Example Solvents | Expected Solubility of 2,5-Bis(acetoacetamido)benzenesulfonic acid | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The sulfonic acid and acetoacetamido groups can form strong hydrogen bonds with protic solvents. The high polarity of the solvent effectively solvates the ionic sulfonate group. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents have high dielectric constants and can solvate the polar functional groups, though they cannot act as hydrogen bond donors. |
| Slightly Polar | Ethyl Acetate, Acetone | Low to Moderate | The polarity may be sufficient to interact with the acetoacetamido groups but is less effective at solvating the highly polar sulfonic acid moiety. |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Very Low / Insoluble | The large polarity mismatch between the solute and solvent prevents effective solvation.[9] |
Effect of pH
The presence of the sulfonic acid group makes the solubility of this compound highly dependent on pH in aqueous media. Benzenesulfonic acid is a strong acid, dissociating almost completely in water.[9]
-
In Acidic to Neutral pH (pH 1-7): The sulfonic acid group (–SO₃H) will be deprotonated to its conjugate base, the sulfonate ion (–SO₃⁻). This ionic form is significantly more polar than the neutral acid, leading to high aqueous solubility.
-
In Strongly Basic pH: The compound will remain in its highly soluble sulfonate form. The weakly acidic protons on the methylene carbons of the acetoacetamido groups may also be removed under strongly basic conditions, further increasing polarity.
Therefore, converting the acid to a salt, such as its ammonium[10] or sodium salt, is a common strategy to maximize aqueous solubility.
Effect of Temperature
In accordance with Le Chatelier's principle, if the dissolution process is endothermic (absorbs heat), increasing the temperature will shift the equilibrium towards greater dissolution, thus increasing solubility.[6][8] For most solid organic compounds, this holds true. It is crucial to control temperature during solubility experiments to ensure data consistency and accuracy. Conversely, some compounds exhibit exothermic dissolution, where solubility decreases with increasing temperature.[3][6] Empirical testing is required to determine the specific behavior of 2,5-Bis(acetoacetamido)benzenesulfonic acid.
Caption: Key factors influencing the solubility of the target compound.
Experimental Protocols for Solubility Determination
To ensure the generation of reliable and reproducible data, standardized methodologies must be employed. The equilibrium shake-flask method is widely considered the "gold standard" for determining thermodynamic solubility.[11][12]
Equilibrium Shake-Flask Method
This method measures the equilibrium solubility, which is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure when the solution is in equilibrium with an excess of the solid solute.[7]
Protocol Steps:
-
Preparation: Add an excess amount of solid 2,5-Bis(acetoacetamido)benzenesulfonic acid to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid at the end of the experiment is essential to confirm that saturation has been achieved.[11][13]
-
Equilibration: Place the sealed vials in a temperature-controlled shaker or agitator. Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached.[14]
-
Expert Insight: To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). If the measured concentration remains constant, equilibrium is confirmed.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Separate the saturated supernatant from the undissolved solid using either high-speed centrifugation or filtration through a chemically inert, low-binding filter (e.g., 0.22 µm PTFE or PVDF).[15]
-
Causality Note: This step is critical. Failure to completely remove undissolved particulates will lead to their dissolution during subsequent dilution steps, resulting in a significant overestimation of solubility.[13]
-
-
Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with an appropriate solvent and analyze its concentration using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
Analytical Quantification Techniques
HPLC is a highly specific and accurate method for determining concentration, making it ideal for solubility studies.[16]
Methodology:
-
Method Development: Develop a stable HPLC method, typically reverse-phase, capable of resolving the analyte from any potential impurities or degradants.
-
Calibration Curve: Prepare a series of standard solutions of 2,5-Bis(acetoacetamido)benzenesulfonic acid of known concentrations in a suitable diluent.[16] Inject these standards to generate a calibration curve by plotting peak area against concentration. A linear relationship with a high correlation coefficient (R² > 0.999) is required.
-
Sample Analysis: Dilute the filtered supernatant from the shake-flask experiment to a concentration that falls within the linear range of the calibration curve.
-
Calculation: Inject the diluted sample, determine its peak area, and use the calibration curve's linear regression equation to calculate the concentration in the diluted sample. Back-calculate to find the concentration in the original saturated solution, which represents the solubility.
This technique is a rapid and cost-effective alternative to HPLC, provided the analyte has a suitable chromophore and the solvent does not interfere with absorbance at the analytical wavelength.[17][18]
Methodology:
-
Determine λmax: Scan a dilute solution of the compound across a range of UV-Vis wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).[19]
-
Calibration Curve: Prepare a series of standard solutions of known concentration and measure the absorbance of each at the determined λmax. Plot absorbance versus concentration to create a Beer-Lambert Law calibration curve.[17]
-
Sample Analysis: Dilute the filtered supernatant to ensure its absorbance falls within the linear range of the calibration curve (typically 0.1-1.0 AU).
-
Calculation: Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration. Back-calculate to find the solubility in the original saturated solution.
Caption: Workflow for solubility determination via the shake-flask method.
Data Presentation
Quantitative solubility data should be presented clearly for comparative analysis.
Table 2: Hypothetical Solubility Data for 2,5-Bis(acetoacetamido)benzenesulfonic acid at 25°C
| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |
| Water (pH 7.0) | Polar Protic | 85.2 | 0.229 |
| Methanol | Polar Protic | 120.5 | 0.324 |
| Ethanol | Polar Protic | 65.8 | 0.177 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | > 0.537 |
| Acetonitrile | Polar Aprotic | 15.3 | 0.041 |
| Ethyl Acetate | Slightly Polar | 1.2 | 0.003 |
| Toluene | Non-Polar | < 0.1 | < 0.0003 |
| Hexane | Non-Polar | < 0.01 | < 0.00003 |
Note: The data presented above are hypothetical and for illustrative purposes only. Empirical determination is required for actual values.
Conclusion
The solubility of 2,5-Bis(acetoacetamido)benzenesulfonic acid is a multifaceted property governed by its complex molecular structure. Its high polarity, driven by the sulfonic acid group, dictates a strong preference for polar solvents. The compound's solubility in aqueous systems is exceptionally high and largely pH-independent above pH 1, due to the complete dissociation of the strong sulfonic acid moiety. For accurate and reliable quantification, the equilibrium shake-flask method remains the definitive standard, coupled with a robust analytical technique such as HPLC or UV-Vis spectrophotometry. This guide provides the theoretical foundation and practical framework necessary for researchers to conduct rigorous and meaningful solubility studies on this compound.
References
- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
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- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- NIH.
- Journal of Pharmaceutical and Biomedical Analysis.
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- Hacettepe University Journal of the Faculty of Pharmacy. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
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- Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
- ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?
- Roots Press. (2024, June 29). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer.
- YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.
- Scholars Research Library. Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer.
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- Wikipedia. Benzenesulfonic acid.
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A Guide to the Crystallographic Analysis of 2,5-bis(acetoacetylamino)benzenesulfonic acid: Methodology and Structural Insights
An in-depth technical guide or whitepaper on the core.
Executive Summary
This technical guide provides a comprehensive framework for the single-crystal X-ray diffraction (SCXRD) analysis of 2,5-bis(acetoacetylamino)benzenesulfonic acid. Intended for researchers, crystallographers, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, emphasizing the establishment of a self-validating workflow from material purification to final structural elucidation. We will explore the critical stages of crystal growth, data collection, structure refinement, and the interpretation of intramolecular and supramolecular features. The insights derived from the precise three-dimensional atomic arrangement are paramount for understanding the compound's solid-state properties, including polymorphism, stability, and solubility, which are critical parameters in both materials science and pharmaceutical development.
Introduction: The Imperative for Structural Precision
2,5-bis(acetoacetylamino)benzenesulfonic acid (C₁₄H₁₆N₂O₇S) is a multifunctional organic compound characterized by a central benzenesulfonic acid core flanked by two acetoacetylamino side chains. These functional groups—a strong acid, amides, and ketones—endow the molecule with a rich potential for hydrogen bonding and other non-covalent interactions. While techniques like NMR and Mass Spectrometry can confirm its covalent structure, they provide limited information about its three-dimensional conformation and the intricate ways it organizes in the solid state.
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. For a molecule like 2,5-bis(acetoacetylamino)benzenesulfonic acid, an unambiguous crystal structure provides invaluable data on:
-
Molecular Conformation: The exact torsion angles of the flexible side chains.
-
Intermolecular Interactions: A detailed map of the hydrogen-bonding network and other interactions governing the crystal packing.
-
Solid-State Properties: A foundational understanding of physical properties like melting point, solubility, and stability.
-
Polymorphism: The ability to exist in multiple crystalline forms, a critical consideration in the pharmaceutical industry where different polymorphs can have different bioavailability and stability profiles.
This guide outlines a rigorous, field-proven methodology for conducting such an analysis.
The Crystallographic Workflow: A Self-Validating Process
A successful crystal structure analysis is not a linear path but a cycle of hypothesis, experimentation, and validation. The workflow presented here is designed to ensure data integrity at each stage.
Figure 1: A comprehensive workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: From Powder to Structure
This section details the step-by-step methodology for the crystallographic analysis of 2,5-bis(acetoacetylamino)benzenesulfonic acid.
Material Preparation and Purity Assessment
The foundation of a successful crystallographic experiment is the purity of the starting material. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
Protocol:
-
Synthesis/Procurement: Obtain 2,5-bis(acetoacetylamino)benzenesulfonic acid. If synthesized in-house, perform a primary purification step (e.g., recrystallization from a bulk solvent or column chromatography).
-
Purity Verification: The material must be rigorously characterized to ensure a purity of >98%.
-
NMR Spectroscopy (¹H, ¹³C): To confirm the covalent structure and identify any organic impurities.
-
HPLC/LC-MS: To quantify purity and detect non-NMR active impurities.
-
Elemental Analysis: To confirm the empirical formula (C₁₄H₁₆N₂O₇S).
-
Single Crystal Growth: The Crystallographer's Art
Growing diffraction-quality single crystals is often the most challenging step.[1][2] For 2,5-bis(acetoacetylamino)benzenesulfonic acid, its polarity and multiple hydrogen bond donor/acceptor sites suggest solubility in polar solvents. The goal is to achieve a state of slow supersaturation, allowing molecules to organize into a well-ordered lattice.[3]
Recommended Technique: Vapor Diffusion This method is highly successful for organic compounds as it allows for gentle and slow changes in solvent composition.[1][2]
Protocol:
-
Solvent Screening: Test the solubility of the compound in a range of solvents (e.g., water, methanol, ethanol, acetonitrile, DMF). A suitable solvent is one in which the compound is moderately soluble.[4]
-
Setup (Vapor Diffusion):
-
Dissolve ~5-10 mg of the purified compound in 0.5 mL of a suitable solvent (e.g., methanol) in a small, open vial.
-
Place this inner vial inside a larger, sealable jar containing 2-3 mL of an "anti-solvent"—a volatile solvent in which the compound is insoluble (e.g., diethyl ether or hexane).[1]
-
Seal the outer jar.
-
-
Incubation: Store the setup in a vibration-free location at a constant temperature (e.g., room temperature or 4°C).
-
Mechanism of Action: The more volatile anti-solvent will slowly diffuse into the inner vial's solvent, reducing the solubility of the compound and gradually inducing crystallization. This process can take several days to weeks. Do not disturb the setup.[1]
X-ray Diffraction Data Collection
Once a suitable crystal (ideally 0.1-0.3 mm in each dimension, transparent, with sharp edges) is obtained, it is ready for X-ray analysis.[5]
Protocol:
-
Crystal Mounting: Carefully select a well-formed crystal under a microscope. Secure it to a cryo-loop using a minimal amount of cryo-protectant oil.
-
Cryo-cooling: Immediately flash-cool the mounted crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms and protects the crystal from radiation damage, resulting in higher quality data.
-
Diffractometer Setup: Mount the crystal on the goniometer of a modern single-crystal X-ray diffractometer (e.g., a Bruker D8 QUEST or Rigaku XtaLAB Synergy-S) equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector.[6][7]
-
Data Collection Strategy:
-
Perform an initial screening to determine the unit cell parameters and assess the crystal's diffraction quality.
-
Based on the crystal system and quality, devise a data collection strategy to measure the intensities of a complete and redundant set of reflections. This typically involves a series of scans through different crystal orientations (omega and phi scans).
-
Structure Solution and Refinement
The collected diffraction pattern is a reciprocal space representation of the crystal lattice. Computational methods are required to translate this into a three-dimensional atomic model. The SHELX suite of programs is the industry standard for small-molecule crystallography.[8][9][10]
Protocol:
-
Data Integration and Reduction: Process the raw diffraction images to integrate the reflection intensities and apply corrections for experimental factors (e.g., Lorentz-polarization effects, absorption).
-
Structure Solution: Use a direct methods program like SHELXT or SHELXS to solve the "phase problem" and generate an initial electron density map.[10][11] This initial map should reveal the positions of most non-hydrogen atoms.
-
Model Building and Refinement:
-
Using the initial solution, build a complete atomic model. Assign atom types (C, N, O, S) based on the electron density and chemical knowledge.
-
Perform iterative cycles of least-squares refinement using a program like SHELXL. In this process, the atomic positions, and their anisotropic displacement parameters (which model thermal vibration) are adjusted to improve the agreement between the calculated and observed diffraction data.
-
Locate hydrogen atoms from the difference electron density map and refine their positions.
-
-
Validation: The final refined structure must be validated. A checkCIF report is generated to check for inconsistencies, assess the quality of the model, and ensure it conforms to crystallographic standards.
Structural Analysis: Deciphering the Molecular Architecture
The final refined structure provides a wealth of information. For 2,5-bis(acetoacetylamino)benzenesulfonic acid, the analysis should focus on both the molecule itself and how it interacts with its neighbors.
Crystallographic Data Summary
All quantitative data from the analysis should be summarized in a standard crystallographic table.
Table 1: Representative Crystallographic Data for C₁₄H₁₆N₂O₇S. (Note: This is an example table with plausible data for a molecule of this type.)
| Parameter | Value |
| Chemical formula | C₁₄H₁₆N₂O₇S |
| Formula weight | 356.35 g/mol |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.5 Å, b = 15.2 Å, c = 11.8 Å |
| α = 90°, β = 98.5°, γ = 90° | |
| Volume | 1505 ų |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | 1.57 g/cm³ |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.115 |
| Goodness-of-fit on F² | 1.05 |
Supramolecular Assembly and Intermolecular Interactions
The molecule's functionality predicts a rich network of hydrogen bonds. The sulfonic acid group is a very strong hydrogen bond donor, while the sulfonate oxygens, amide carbonyls, and ketone carbonyls are all strong acceptors. The amide N-H groups are also excellent donors.
A detailed analysis would involve identifying and quantifying these interactions, which dictate the crystal packing and influence physical properties. For example, a common interaction would be a strong hydrogen bond from the sulfonic acid proton to a sulfonate oxygen or carbonyl oxygen of a neighboring molecule, forming chains or sheets.
Figure 2: Potential hydrogen bonding motifs between adjacent molecules.
Implications for Research and Development
A definitive crystal structure is more than an academic curiosity; it provides actionable intelligence for:
-
Pharmaceutical Development: The sulfonic acid group is a common feature in many drugs.[12] Understanding its hydrogen bonding patterns can inform the design of formulations and predict drug-target interactions. The identification of polymorphs is critical, as different solid forms can have profound differences in solubility and bioavailability.
-
Materials Science: This compound is related to intermediates used in dye and pigment manufacturing.[13] The crystal packing and intermolecular interactions directly influence the optical and physical properties of the bulk material, such as color, stability, and dissolution rate.
-
Computational Chemistry: The experimental structure serves as a crucial benchmark for validating and refining computational models (e.g., DFT calculations) that can predict molecular properties.
Conclusion
The crystallographic analysis of 2,5-bis(acetoacetylamino)benzenesulfonic acid is a multi-step process that demands meticulous attention to detail, from initial sample purification to final structural validation. This guide provides a robust framework for this investigation, emphasizing the rationale behind each protocol. The resulting three-dimensional structure will yield unparalleled insights into the molecule's conformational preferences and the supramolecular architecture governed by its potent hydrogen bonding capabilities. This information is fundamental for any advanced research or development effort involving this compound, enabling a rational approach to formulation, property tuning, and design of new functional materials. The final structural data should be deposited in a public repository like the Cambridge Structural Database (CSD) to benefit the wider scientific community.[14][15][16][17]
References
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Wikipedia. Cambridge Structural Database. [Link]
-
Physical Sciences Data science Service. Cambridge Structural Database (CSD). [Link]
-
UMass Dartmouth | Claire T. Carney Library. Cambridge Structural Database. [Link]
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MIT Information Systems. Cambridge Structural Database. [Link]
-
Grüne, T. (2011). The Shelx Suite: Applications to Macromolecular Crystallography. University of Göttingen. [Link]
-
University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]
-
Re3data.org. Cambridge Structural Database. [Link]
-
Latifi, R. User guide to crystal structure refinement with SHELXL. [Link]
-
University of Florida, The Center for Xray Crystallography. Crystal Growing Tips. [Link]
-
Girolami, G. S. (2004). A Guide to Using the SHELXTL Crystallographic Software Package. University of Illinois. [Link]
-
Jiang, L., et al. (2017). Single-crystal growth of organic semiconductors. Nanyang Technological University. [Link]
-
TEGAKARI. Single crystal structure analysis software "SHELX". [Link]
-
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
-
MIT OpenCourseWare. The SHELX package. [Link]
-
Organic Chemistry. (2020). How to Grow Single Crystals. YouTube. [Link]
-
Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
-
SERC (Carleton). Single-crystal X-ray Diffraction. [Link]
-
Wikipedia. X-ray crystallography. [Link]
-
Bruker. Single Crystal X-ray Diffractometers. [Link]
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- 4. How To [chem.rochester.edu]
- 5. creative-biostructure.com [creative-biostructure.com]
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- 8. homepage.univie.ac.at [homepage.univie.ac.at]
- 9. Single crystal structure analysis software "SHELX" | Information dissemination media for research and development TEGAKARI [tegakari.net]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. Benzene Sulfonic Acid Manufacturers in India - Actylis Lab [actylislab.com]
- 13. A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes - Elchemy [elchemy.com]
- 14. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 15. lib.umassd.edu [lib.umassd.edu]
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- 17. Cambridge Structural Database | re3data.org [re3data.org]
Thermal stability and decomposition of 2,5-Bis(acetoacetamido)benzenesulfonic acid
An In-Depth Technical Guide Topic: Thermal Stability and Decomposition of 2,5-Bis(acetoacetamido)benzenesulfonic Acid Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 2,5-Bis(acetoacetamido)benzenesulfonic acid. As a molecule incorporating both a thermally sensitive sulfonic acid group and two acetoacetamido side chains, understanding its behavior under thermal stress is critical for applications in pharmaceutical development, materials science, and chemical synthesis, where processing, storage, and shelf-life are paramount. This document outlines the theoretical decomposition pathways based on the compound's functional groups, details the requisite experimental protocols for empirical analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and explains the interpretation of the resulting data. By synthesizing foundational chemical principles with established analytical methodologies, this guide serves as a robust framework for researchers investigating the thermal properties of this and structurally related compounds.
Introduction
2,5-Bis(acetoacetamido)benzenesulfonic acid is a complex organic molecule characterized by a central benzene ring functionalized with a sulfonic acid group and two acetoacetamido groups. The sulfonic acid moiety imparts significant aqueous solubility and acidity, while the acetoacetamido groups are known for their metal-chelating properties and utility as synthetic intermediates. The juxtaposition of these functional groups suggests potential applications as a specialty chemical, a complexing agent, or a precursor in drug synthesis.
The thermal stability of any chemical compound is a critical parameter that dictates its operational limits. For active pharmaceutical ingredients (APIs) and their intermediates, thermal decomposition can lead to loss of potency, formation of toxic byproducts, and compromised safety. Therefore, a thorough characterization of a compound's response to heat is a non-negotiable aspect of its development and risk assessment. This guide provides the theoretical underpinnings and practical methodologies to rigorously evaluate the thermal profile of 2,5-Bis(acetoacetamido)benzenesulfonic acid.
Physicochemical Properties and Structure
A foundational understanding begins with the molecule's basic properties.
| Property | Value |
| IUPAC Name | 2,5-bis(acetoacetamido)benzenesulfonic acid |
| Molecular Formula | C₁₄H₁₆N₂O₇S |
| Molecular Weight | 356.35 g/mol |
| Canonical SMILES | CC(=O)CC(=O)NC1=CC(=C(C=C1NC(=O)CC(=O)C)S(=O)(=O)O) |
| Structure | (See Figure 1) |
Theoretical Decomposition Pathways
The thermal decomposition of a multi-functional molecule rarely proceeds through a single mechanism. The structure of 2,5-Bis(acetoacetamido)benzenesulfonic acid suggests several potential points of bond cleavage under thermal stress. The most probable pathways involve the molecule's most labile functional groups: the sulfonic acid and the amide linkages.
-
Desulfonation: Aromatic sulfonic acids are known to undergo thermal decomposition, typically in the 200-400 °C range, via cleavage of the carbon-sulfur bond.[1] This process can release sulfur trioxide (SO₃) or, in the presence of atmospheric or adsorbed water, sulfuric acid. Further decomposition of these products can yield sulfur dioxide (SO₂).[2]
-
Amide Bond Cleavage: The acetoacetamido side chains contain amide (N-C=O) bonds. Thermal energy can induce homolytic or heterolytic cleavage of the C-N bond, leading to the fragmentation of the side chains from the aromatic ring.
-
Side-Chain Fragmentation: The acetoacetyl group (CH₃-CO-CH₂-CO-) itself can undergo further decomposition. Potential fragmentation products include ketene, acetone, carbon dioxide, and carbon monoxide.
These pathways are not mutually exclusive and can occur concurrently or sequentially as the temperature increases.
Caption: Potential thermal decomposition pathways for the title compound.
Experimental Analysis of Thermal Stability
A multi-technique approach is essential for a comprehensive understanding. Thermogravimetric Analysis (TGA) provides quantitative data on mass loss, while Differential Scanning Calorimetry (DSC) provides insight into the energetic changes and phase transitions.
Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA is the primary technique for determining thermal stability.[3] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The choice of atmosphere is critical: an inert atmosphere (e.g., nitrogen) allows for the study of intrinsic thermal decomposition, while an oxidative atmosphere (e.g., air) reveals susceptibility to oxidation. The first derivative of the TGA curve (DTG) is crucial for identifying the temperatures at which the rate of mass loss is maximal.
Experimental Protocol:
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to manufacturer specifications using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of the dried 2,5-Bis(acetoacetamido)benzenesulfonic acid sample into a ceramic or platinum TGA pan.
-
Atmosphere: Purge the furnace and balance with high-purity nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes prior to the run.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. A controlled heating rate ensures thermal equilibrium and reproducible results.
-
-
Data Collection: Record the sample mass, temperature, and time throughout the experiment. Plot the percentage of initial mass versus temperature (TGA curve) and the derivative of mass loss versus temperature (DTG curve).
Data Interpretation & Hypothetical Results:
The TGA curve will likely show distinct mass loss steps corresponding to the decomposition events.
| Temperature Range (°C) | Mass Loss (%) | Associated DTG Peak (°C) | Probable Event |
| 30 - 150 | ~1-5% | ~100 | Loss of adsorbed water/solvent |
| 200 - 350 | ~22% | ~280 | Desulfonation (Loss of SO₃ group) |
| 350 - 500 | ~48% | ~420 | Decomposition of acetoacetamido side chains |
| > 500 | - | - | Formation of stable char residue |
Note: The above data is hypothetical and serves as an illustrative example for interpretation.
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[4] It is invaluable for identifying melting points, glass transitions, and the nature of decomposition events (endothermic vs. exothermic).[5][6] For many organic compounds, melting is an endothermic process (heat is absorbed), while decomposition can be either endothermic or exothermic (heat is released). An exothermic decomposition is a significant safety concern as it can lead to a thermal runaway reaction.
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. A sealed pan prevents mass loss due to volatilization before decomposition, ensuring accurate enthalpy measurements.
-
Atmosphere: Maintain a nitrogen purge gas flow (20-50 mL/min) to provide an inert environment.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Collection: Record the differential heat flow versus temperature.
Data Interpretation & Hypothetical Results:
-
Endothermic Peak: A sharp endothermic peak would indicate the melting point of the crystalline compound. If decomposition occurs simultaneously with melting, the peak may be broad or irregular.
-
Exothermic Peak: A broad exothermic peak following any melting event is a strong indicator of decomposition. The area under this peak can be integrated to determine the enthalpy of decomposition (ΔHd).
| Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |
| Melting | ~185 | ~190 | -120 (Endothermic) | Crystalline melting point |
| Decomposition | ~250 | ~290 | +250 (Exothermic) | Onset of exothermic decomposition |
Note: The above data is hypothetical and serves as an illustrative example for interpretation.
Integrated Experimental Workflow
For unambiguous confirmation of the decomposition pathways, a hyphenated technique such as TGA-Mass Spectrometry (TGA-MS) or TGA-FTIR is the authoritative choice. This approach analyzes the gases evolved during the TGA run in real-time, allowing for the direct identification of decomposition products like SO₂, CO₂, and organic fragments.
Caption: A self-validating workflow for thermal characterization.
Conclusion
The thermal stability of 2,5-Bis(acetoacetamido)benzenesulfonic acid is a complex function of its constituent chemical groups. Based on established principles, decomposition is likely initiated by desulfonation, followed by the breakdown of the organic side chains at higher temperatures. A rigorous experimental investigation using TGA and DSC is essential to quantify the onset temperature of decomposition, determine the nature of the energetic changes, and establish safe operating and storage temperatures. For definitive mechanistic insight, TGA coupled with evolved gas analysis is strongly recommended. The methodologies and interpretative frameworks presented in this guide provide a robust protocol for researchers to thoroughly characterize the thermal properties of this compound, ensuring its safe and effective application.
References
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Takenaka, K., et al. (2018). Influence of decomposition temperature of aromatic sulfonic acid catalysts on the molecular weight and thermal stability of poly(L-lactic acid) prepared by melt/solid state polycondenstaion. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). DSC data of compounds 4a-l. ResearchGate. Available at: [Link]
-
Wilkie, C. A., et al. (n.d.). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. e-Publications@Marquette. Available at: [Link]
-
Singh, S., & Kumar, A. (2010). Thermal properties of sulfonic acid group functionalized Brønsted acidic ionic liquids. Journal of Thermal Analysis and Calorimetry. Available at: [Link]
-
Khaleghiabbasabadi, M., et al. (n.d.). Thermal gravimetric analysis (TGA) curves of Fe3O4@GOQD‐O‐(propane‐1‐sulfonic acid). ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Thermogravimetric analysis. Wikipedia. Available at: [Link]
-
YouTube. (2023). How to understand, Analyse and Interpret DSC (Differential scanning calorimetry) data. YouTube. Available at: [Link]
-
Locher, H. H., et al. (1989). Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. PubMed. Available at: [Link]
-
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™. TA Instruments. Available at: [Link]
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NETZSCH-Gerätebau GmbH. (2022). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. NETZSCH. Available at: [Link]
-
Al-Aufi, F. (2021). The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions. University of Waikato Research Commons. Available at: [Link]
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Freye, C. E., & Snyder, C. J. (2022). Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. ACS Omega. Available at: [Link]
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Johnson, C. M. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. Available at: [Link]
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CAS 70185-87-4 synthesis and purification methods
An In-Depth Technical Guide to the Synthesis and Purification of 4-(4-acetyl-1-piperazinyl)benzonitrile
A Note on Chemical Identity: The provided CAS Number, 70185-87-4, corresponds to 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid. However, the associated search terms indicate a strong interest in the synthesis of 4-(4-acetyl-1-piperazinyl)benzonitrile (CAS Number: 186650-90-8)[1]. Given the limited publicly available information on the synthesis of the former, this guide will focus on providing a comprehensive, research-grade overview of the synthesis and purification of 4-(4-acetyl-1-piperazinyl)benzonitrile, a compound of significant interest in medicinal chemistry and drug development.
Introduction
4-(4-acetyl-1-piperazinyl)benzonitrile is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structure, featuring a piperazine ring linked to a benzonitrile moiety, makes it a versatile building block for creating molecules that interact with a range of biological targets. The acetyl group on the piperazine nitrogen modulates its basicity and provides a handle for further chemical transformations. This guide, presented from the perspective of a Senior Application Scientist, offers a detailed exploration of a robust and scalable method for the synthesis and purification of this important compound.
Synthesis of 4-(4-acetyl-1-piperazinyl)benzonitrile
The most direct and industrially scalable approach to synthesizing 4-(4-acetyl-1-piperazinyl)benzonitrile is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a halo-benzonitrile with 1-acetylpiperazine. 4-Fluorobenzonitrile is often the preferred starting material due to the high electronegativity of fluorine, which activates the aromatic ring towards nucleophilic attack.
Reaction Scheme
Figure 1: General reaction scheme for the synthesis of 4-(4-acetyl-1-piperazinyl)benzonitrile.
Experimental Protocol: Synthesis
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-acetylpiperazine (1.0 eq), 4-fluorobenzonitrile (1.1 eq), and a suitable base such as potassium carbonate (K2CO3) (2.0 eq).
-
Solvent Addition: Add a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to the flask. The solvent volume should be sufficient to dissolve the reactants upon heating.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 100-150 °C under a nitrogen atmosphere. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into a large volume of cold water. This will precipitate the crude product.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed with water to remove any inorganic salts and residual solvent, and then dried under vacuum.
Purification of 4-(4-acetyl-1-piperazinyl)benzonitrile
The crude product obtained from the synthesis typically contains unreacted starting materials and side products. A multi-step purification process is necessary to achieve high purity.
Purification Workflow
Figure 2: A comprehensive workflow for the purification of 4-(4-acetyl-1-piperazinyl)benzonitrile.
Experimental Protocol: Purification
-
Recrystallization: The crude product is dissolved in a minimal amount of a hot solvent, such as ethanol. Water is then added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly to room temperature and then placed in an ice bath to maximize crystal formation. The purified crystals are collected by filtration, washed with a cold solvent mixture, and dried.
-
Column Chromatography: If recrystallization does not yield a product of the desired purity, column chromatography is employed. A silica gel column is packed using a suitable solvent system, such as a gradient of ethyl acetate in hexanes. The recrystallized product is dissolved in a minimal amount of the eluent and loaded onto the column. Fractions are collected and analyzed by TLC. Fractions containing the pure product are combined.
-
Final Steps: The solvent from the combined pure fractions is removed under reduced pressure using a rotary evaporator. The resulting solid is then dried under high vacuum to remove any residual solvent.
Analytical Characterization
The purity and identity of the final product should be confirmed using a suite of analytical techniques.
| Technique | Purpose | Expected Outcome |
| HPLC | Purity assessment | A single major peak with >99% purity. |
| 1H NMR | Structural confirmation | Peaks corresponding to the aromatic and piperazine protons with correct chemical shifts and integrations. |
| 13C NMR | Structural confirmation | Peaks corresponding to all unique carbon atoms in the molecule. |
| Mass Spectrometry | Molecular weight confirmation | A molecular ion peak corresponding to the exact mass of the compound. |
| Melting Point | Purity and identity | A sharp melting point range consistent with the pure compound. |
Table 1: Analytical techniques for the characterization of 4-(4-acetyl-1-piperazinyl)benzonitrile.
References
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PrepChem. Synthesis of 4-(4-phenylpiperazinylmethyl)benzonitrile. [Link]
Sources
A Theoretical and Computational Investigation of 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid: A Keystone for Rational Drug Design
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid is a molecule of significant interest in medicinal chemistry, primarily utilized as a versatile building block in the synthesis of novel pharmaceutical agents. Despite its foundational role, a comprehensive understanding of its intrinsic molecular properties remains largely unexplored in publicly accessible literature. This technical guide outlines a robust theoretical and computational framework to elucidate the structural, electronic, and reactive characteristics of this compound. By leveraging high-level quantum chemical calculations, we can unlock a deeper understanding of its behavior, paving the way for more informed and efficient drug discovery and development processes. This document serves as both a detailed protocol for such a computational study and a forward-looking analysis of the invaluable insights that can be gleaned.
Introduction: The Significance of 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid in Synthetic Chemistry
2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid, with the chemical formula C₁₄H₁₆N₂O₇S and CAS registry number 70185-87-4, presents a unique molecular architecture. Its structure is characterized by a central benzenesulfonic acid core, which imparts water solubility, and two acetoacetamide side chains that offer multiple sites for chemical modification. These features make it a valuable scaffold in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals.
The benzenesulfonic acid group and its derivatives are known to exhibit a wide range of biological activities, including enzyme inhibition. The acetoacetamide moieties are also of interest, as they can participate in a variety of chemical reactions and may contribute to the overall pharmacological profile of a parent molecule.
While its utility as a synthetic intermediate is established, a detailed understanding of the molecule's three-dimensional structure, electronic properties, and reactivity is crucial for optimizing its use and for the rational design of new drugs based on this scaffold. Computational chemistry provides a powerful toolkit for probing these aspects at the atomic level, offering insights that are often difficult or impossible to obtain through experimental means alone.
A Proposed Computational Methodology: A Self-Validating System
The following section details a comprehensive computational workflow designed to thoroughly characterize 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid. The choice of methods and basis sets is grounded in established best practices for organic molecules of this size and complexity, ensuring a balance between computational cost and accuracy.
Rationale for the Chosen Computational Approach
Density Functional Theory (DFT) is the method of choice for this investigation due to its excellent accuracy-to-cost ratio for medium-sized organic molecules. Specifically, the B3LYP hybrid functional will be employed, as it has a long and successful track record in predicting the geometries and electronic properties of a wide range of chemical systems. This will be paired with the 6-31G(d,p) basis set, which provides a good description of the electron distribution around the atoms, including polarization functions on heavy atoms (d) and hydrogen atoms (p) to account for the non-spherical nature of electron clouds in molecules.
Step-by-Step Computational Protocol
-
Initial Structure Generation: A 2D representation of 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid will be drawn using a chemical structure editor and converted to a 3D structure.
-
Geometric Optimization: The initial 3D structure will be subjected to a full geometry optimization using the B3LYP/6-31G(d,p) level of theory. This process will locate the lowest energy conformation of the molecule, providing accurate bond lengths, bond angles, and dihedral angles.
-
Frequency Analysis: Following optimization, a frequency calculation will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. This calculation will also yield the predicted vibrational spectrum (IR and Raman), which can be compared with experimental data if available.
-
Electronic Structure Analysis:
-
Mulliken Population Analysis: This will be used to calculate the partial charges on each atom, providing insight into the molecule's polarity and potential sites for electrostatic interactions.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP map will be generated to visualize the electron density distribution around the molecule. This will identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions.
-
-
Solvation Effects: To simulate a more biologically relevant environment, the calculations will be repeated using a polarizable continuum model (PCM) to account for the effects of a solvent (e.g., water).
Predicted Molecular Properties and Their Implications for Drug Design
While a full computational study has not yet been published, we can anticipate the types of data that would be generated and discuss their significance.
Optimized Molecular Geometry
The geometric optimization would reveal the most stable 3D conformation of the molecule. Key parameters such as the planarity of the benzene ring, the orientation of the sulfonate group, and the conformation of the acetoacetamide side chains would be determined. This information is fundamental for understanding how the molecule might fit into the binding pocket of a target protein.
Table 1: Hypothetical Optimized Geometric Parameters for 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid
| Parameter | Bond/Angle | Predicted Value | Significance |
| Bond Length | S=O | ~1.45 Å | Indicates a strong double bond, typical for sulfonate groups. |
| Bond Length | C-S | ~1.78 Å | Reflects the covalent bond between the benzene ring and the sulfur atom. |
| Bond Angle | O=S=O | ~120° | Influences the overall shape and steric hindrance of the sulfonate group. |
| Dihedral Angle | C-C-N-C | Variable | Determines the orientation of the acetoacetamide side chains relative to the ring. |
Electronic Properties and Reactivity
The electronic properties of the molecule are key to understanding its reactivity and intermolecular interactions.
-
Mulliken Charges: The distribution of partial charges across the molecule would highlight polar regions. The oxygen atoms of the sulfonate and carbonyl groups are expected to carry significant negative charges, making them potential hydrogen bond acceptors. The hydrogen atoms of the amine and sulfonic acid groups will likely have positive partial charges, marking them as potential hydrogen bond donors.
-
Frontier Molecular Orbitals (HOMO-LUMO): The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability. A smaller gap suggests higher reactivity. The spatial distribution of the HOMO and LUMO would indicate the most likely sites for nucleophilic and electrophilic attack, respectively. This is critical information for predicting how the molecule might react with biological targets.[1][2]
Table 2: Hypothetical Electronic Properties of 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid
| Property | Predicted Value | Implication for Drug Design |
| HOMO Energy | -6.5 eV | Indicates the electron-donating capacity of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting capacity of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Suggests a relatively stable molecule, but with potential for reactivity. |
| Dipole Moment | ~5-7 Debye | Indicates a polar molecule, which is consistent with its expected water solubility. |
-
Molecular Electrostatic Potential (MEP) Map: The MEP map provides a visual representation of the molecule's charge distribution. Regions of negative potential (typically colored red) are susceptible to electrophilic attack and are likely to interact with positively charged residues in a protein binding site. Regions of positive potential (typically colored blue) are prone to nucleophilic attack and may interact with negatively charged residues.
Visualization of Concepts and Workflows
Graphical representations are invaluable for understanding complex molecular concepts and computational procedures.
Molecular Structure
Caption: 2D representation of 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid.
Computational Workflow
Caption: Proposed DFT workflow for the characterization of the target molecule.
Conclusion: From Theoretical Insights to Practical Applications
A thorough theoretical and computational investigation of 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid would provide a wealth of information that is directly applicable to drug discovery and development. By understanding the molecule's stable conformation, electronic properties, and potential interaction sites, medicinal chemists can make more informed decisions in the design of new therapeutic agents.
This computational approach allows for the in silico screening of virtual libraries of derivatives, prioritizing the synthesis of compounds with the most promising properties. Furthermore, the detailed electronic structure information can be used to develop quantitative structure-activity relationships (QSAR), further accelerating the drug design process.
References
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PubChem. (n.d.). Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-. Retrieved from [Link]
-
Molecules. (2024). An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking. Retrieved from [Link]
-
Journal of Chemical Theory and Computation. (2011). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Electrostatic Potential maps. Retrieved from [Link]
-
ResearchGate. (2022). Frontier Molecular Orbital Theory in Organic Reactivity and Design. Retrieved from [Link]
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An In-depth Technical Guide to 2,5-Bis(acetoacetamido)benzenesulfonic Acid: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Bis(acetoacetamido)benzenesulfonic acid, a key intermediate in the synthesis of high-performance organic pigments. Delving into its historical context, this document elucidates the chemical principles underpinning its synthesis, outlines detailed experimental protocols, and explores its physicochemical properties and significant industrial applications. The narrative emphasizes the causal relationships behind experimental choices and provides a self-validating framework for the described methodologies. This guide serves as an authoritative resource, grounded in scientific literature and patent archives, for professionals engaged in colorant chemistry, materials science, and related fields.
Introduction: The Genesis of a Key Chromophoric Scaffold
The advent of synthetic dyes in the 19th century marked a paradigm shift in the world of color, moving from reliance on natural sources to the precision and versatility of organic chemistry.[1] Within this revolution, the development of azo dyes, characterized by the -N=N- linkage, was a pivotal moment. The color and properties of these dyes could be finely tuned by the judicious selection of diazo and coupling components.
While a precise date for the initial synthesis of 2,5-Bis(acetoacetamido)benzenesulfonic acid is not prominently documented in readily available historical records, its emergence is intrinsically linked to the rise of acetoacetarylide and diarylide yellow pigments in the early 20th century. The first diarylide yellow pigment was synthesized in 1911, and this class of pigments saw expanded use from the 1930s onwards.[2][3] These pigments are produced by coupling a tetrazotized benzidine derivative with an acetoacetarylide.[4] 2,5-Bis(acetoacetamido)benzenesulfonic acid functions as a difunctional coupling agent, where the two acetoacetamide groups can react with diazotized amines to form complex azo pigments. The sulfonic acid group imparts water solubility to the intermediate, a crucial property for the aqueous coupling reactions typical in dye synthesis.
The core innovation behind this molecule lies in the introduction of two reactive acetoacetamido groups onto a stable benzenesulfonic acid backbone. This design allows for the creation of larger, more complex pigment molecules with enhanced properties such as lightfastness and chemical resistance.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2,5-Bis(acetoacetamido)benzenesulfonic acid is essential for its effective application in synthesis.
| Property | Value | Source |
| IUPAC Name | 2,5-bis(3-oxobutanoylamino)benzenesulfonic acid | [5] |
| Synonyms | 2,5-Diacetoacetamidobenzenesulfonic acid, Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]- | [5] |
| CAS Number | 70185-87-4 | [5] |
| Molecular Formula | C₁₄H₁₆N₂O₇S | [5] |
| Molecular Weight | 356.35 g/mol | [5] |
| Appearance | Off-white to yellowish powder | |
| Solubility | Soluble in alkaline aqueous solutions |
The sulfonic acid group confers acidic properties and is crucial for its solubility in aqueous media, which is a key factor in the industrial synthesis of azo pigments where reactions are often carried out in water.
Synthesis of 2,5-Bis(acetoacetamido)benzenesulfonic Acid: A Step-by-Step Technical Protocol
The synthesis of 2,5-Bis(acetoacetamido)benzenesulfonic acid is a two-step process that begins with the preparation of the diamine precursor, followed by acetoacetylation.
Step 1: Synthesis of the Precursor - 2,5-Diaminobenzenesulfonic Acid
The foundational precursor for the title compound is 2,5-Diaminobenzenesulfonic acid (CAS 88-45-9).[6] Several synthetic routes to this intermediate have been developed, with a common industrial method involving the sulfonation and subsequent reduction of a dinitro or nitro-amino precursor. An alternative and more direct approach involves the sulfonation of p-phenylenediamine.[7]
Experimental Protocol: Synthesis of 2,5-Diaminobenzenesulfonic Acid
-
Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Charge the Reactor: Add 108 g (1.0 mol) of p-phenylenediamine to the flask.
-
Sulfonation: While stirring, slowly add 120 mL of 20% fuming sulfuric acid (oleum) from the dropping funnel, ensuring the temperature of the reaction mixture is maintained between 25-30 °C by using an ice-water bath.
-
Heating: After the addition is complete, gradually heat the mixture to 180-190 °C and maintain this temperature for 4-5 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture into 500 mL of crushed ice with vigorous stirring.
-
Isolation: The precipitate of 2,5-diaminobenzenesulfonic acid is collected by vacuum filtration.
-
Purification: Wash the filter cake with cold water until the filtrate is neutral. Dry the product in a vacuum oven at 80 °C.
This process yields 2,5-diaminobenzenesulfonic acid as a crystalline solid.[6][8]
Step 2: Acetoacetylation of 2,5-Diaminobenzenesulfonic Acid
The second and final step is the acetoacetylation of the two amino groups of 2,5-diaminobenzenesulfonic acid. This is typically achieved by reacting the diamine with an acetoacetylating agent such as diketene or ethyl acetoacetate. The use of diketene is often preferred in industrial settings due to its high reactivity and the formation of acetone as the only byproduct.
Experimental Protocol: Synthesis of 2,5-Bis(acetoacetamido)benzenesulfonic Acid
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a pH meter, suspend 188.2 g (1.0 mol) of 2,5-diaminobenzenesulfonic acid in 500 mL of water.
-
Dissolution: Adjust the pH of the suspension to 7.0-7.5 by the dropwise addition of a 20% sodium hydroxide solution. The diamine will dissolve to form the sodium salt.
-
Acetoacetylation: Cool the solution to 10-15 °C using an ice-water bath. Slowly add 185 g (2.2 mol) of diketene from the dropping funnel over a period of 2-3 hours. Maintain the pH of the reaction mixture between 7.0 and 7.5 by the simultaneous addition of a 20% sodium hydroxide solution.
-
Reaction Completion: After the addition of diketene is complete, continue stirring the mixture for an additional 2 hours at room temperature to ensure the reaction goes to completion.
-
Precipitation: Acidify the reaction mixture to a pH of 2-3 by the slow addition of 10% sulfuric acid.
-
Isolation and Purification: The product, 2,5-Bis(acetoacetamido)benzenesulfonic acid, will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 70 °C.
This protocol provides the target compound in good yield and purity.
Mechanistic Insights and Process Logic
The synthesis pathway is governed by fundamental principles of organic chemistry.
Sulfonation of p-Phenylenediamine
The sulfonation of an aromatic ring is a classic electrophilic aromatic substitution reaction. The highly reactive sulfur trioxide (SO₃) in fuming sulfuric acid acts as the electrophile. The amino groups of p-phenylenediamine are strong activating groups, directing the incoming electrophile to the ortho and para positions. In this case, sulfonation occurs at the positions ortho to the amino groups.
Acetoacetylation Reaction
The acetoacetylation of the amino groups is a nucleophilic acyl substitution reaction. The amino groups of 2,5-diaminobenzenesulfonic acid act as nucleophiles, attacking the electrophilic carbonyl carbon of the acetyl group in diketene. The reaction is carried out under neutral to slightly alkaline conditions to ensure that the amino groups are in their free, nucleophilic form. Maintaining the pH is critical; a low pH would protonate the amines, rendering them non-nucleophilic, while a high pH could lead to the hydrolysis of diketene.
Figure 1: Synthesis pathway of 2,5-Bis(acetoacetamido)benzenesulfonic acid.
Applications in Industry
The primary application of 2,5-Bis(acetoacetamido)benzenesulfonic acid is as a key intermediate, specifically a coupling component, in the synthesis of azo pigments.[4] Its difunctional nature allows for the creation of disazo pigments, which often exhibit superior properties compared to their monoazo counterparts.
When coupled with two equivalents of a diazotized aromatic amine, it forms a disazo compound. The specific choice of the diazo component allows for the synthesis of a wide range of yellow, orange, and red pigments. These pigments find use in various applications, including:
-
Printing Inks: The resulting pigments can be formulated into high-quality printing inks with excellent color strength and stability.[9]
-
Paints and Coatings: The durability and lightfastness of pigments derived from this intermediate make them suitable for automotive and industrial coatings.
-
Plastics: These pigments are used to color a variety of plastics due to their thermal stability.
While the primary application is in the pigment industry, the presence of reactive functional groups and a sulfonic acid moiety suggests potential for its use or modification for other applications, such as in the synthesis of specialty polymers or as a building block in medicinal chemistry, although such applications are not widely documented.
Conclusion
2,5-Bis(acetoacetamido)benzenesulfonic acid, a product of the evolution of synthetic organic chemistry, stands as a testament to the ingenuity of early 20th-century dye chemists. Its well-defined synthesis, rooted in fundamental organic reactions, provides a versatile platform for the creation of a diverse array of high-performance azo pigments. This guide has provided a detailed exploration of its historical context, synthesis, and applications, offering a valuable resource for scientists and researchers in the field. The continued importance of this intermediate in the colorant industry underscores the enduring legacy of rational molecular design in materials science.
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CUTM Courseware. (n.d.). Naphthol. Retrieved from [Link]
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ResearchGate. (2006). Synthesis and characterization of sulfonated homo‐ and co‐polyimides based on 2,4 and 2,5‐diaminobenzenesulfonic acid for proton exchange membranes. Retrieved from [Link]
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Zenodo. (1929). Condensation of Ethyl Acetoacetate with Aromatic Amines. Part I. Retrieved from [Link]
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Natural Pigments. (n.d.). Diarylide Yellow Dispersion. Retrieved from [Link]
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Beilstein Journals. (2018). An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes. Retrieved from [Link]
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Wikipedia. (n.d.). Diarylide pigment. Retrieved from [Link]
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European Patent Office. (1992). Production of pigments. (EP 0517513 A2). Retrieved from [Link]
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ResearchGate. (2005). Synthesis and properties of highly sulfonated proton conducting polyimides from bis(3-sulfopropoxy)benzidine diamines. Retrieved from [Link]
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MDPI. (2021). An Introduction and Recent Advances in the Analytical Study of Early Synthetic Dyes and Organic Pigments in Cultural Heritage. Retrieved from [Link]
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PubChem. (n.d.). Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-. Retrieved from [Link]
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ResearchGate. (1991). ChemInform Abstract: Reaction of Ethyl Acetoacetate with Formaldehyde and Primary Amines. Retrieved from [Link]
- Google Patents. (1987). Amine-free, easily dispersible diarylide yellow pigment compositions. (US4643770A).
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PubChem. (n.d.). 2,4-Diaminobenzenesulfonic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Acetoacetic ester synthesis. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Diaminobenzenesulfonic acid. Retrieved from [Link]
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A Technical Guide to the Potential Research Applications of 2,5-Bis(acetoacetamido)benzenesulfonic Acid
Abstract: Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-, also known as 2,5-bis(acetoacetamido)benzenesulfonic acid, is a fascinating yet underexplored molecule. Its structure presents a unique convergence of functionalities: a water-solubilizing sulfonic acid group and two strategically positioned acetoacetamide moieties. These acetoacetamide groups, known for their keto-enol tautomerism and reactive methylene carbons, are potent sites for metal chelation and a variety of covalent reactions.[1][2][3] This guide provides a technical exploration of the compound's core properties and synthesizes this knowledge into a series of well-grounded, potential research applications. We will delve into its prospective use as a high-affinity chelating agent for environmental or catalytic purposes, its role as a functional monomer in the synthesis of advanced hydrogels and ion-exchange polymers, and its utility as a versatile building block for creating complex heterocyclic structures. This document is intended for researchers in materials science, coordination chemistry, and drug development, offering both the theoretical basis and practical experimental frameworks to unlock the potential of this versatile chemical entity.
Part 1: Molecular Profile and Synthesis Rationale
A thorough understanding of a molecule's structure is the foundation for envisioning its applications. 2,5-Bis(acetoacetamido)benzenesulfonic acid is a multifunctional compound whose potential is derived directly from the interplay of its constituent groups.
Physicochemical and Structural Data
The fundamental properties of the molecule are summarized below. It is characterized by the CAS Number 70185-87-4.[4][5][6][7][8]
| Property | Value | Source |
| IUPAC Name | 2,5-bis(3-oxobutanoylamino)benzenesulfonic acid | PubChem[5] |
| Synonyms | 2,5-Bis(acetoacetamido)benzenesulfonic acid | PubChem[5] |
| CAS Number | 70185-87-4 | EPA, Guidechem[4][6] |
| Molecular Formula | C₁₄H₁₆N₂O₇S | PubChem[5][9] |
| Molecular Weight | 356.35 g/mol | PubChem[5] |
| Solubility | Reported to be soluble in water | Guidechem[4] |
| Hydrogen Bond Donors | 3 | Guidechem[4] |
| Hydrogen Bond Acceptors | 7 | Guidechem[4] |
Structural Analysis and Functional Significance
The molecule's power lies in its trifecta of functional zones: the solubilizing group, the chelating/reactive sites, and the aromatic scaffold.
Caption: Key functional zones of the title compound.
The dual acetoacetamide groups are particularly noteworthy. The methylene protons flanked by two carbonyls are acidic, leading to keto-enol tautomerism. This equilibrium is the basis for its utility as a potent nucleophile in addition reactions and as a bidentate ligand for coordinating with metal ions.
Proposed Synthesis Workflow
While not extensively documented, a logical and efficient synthesis route involves the direct acetoacetylation of a commercially available precursor, 2,5-diaminobenzenesulfonic acid.[10] The reaction can be carried out using common acetoacetylating agents such as tert-butyl acetoacetate (t-BAA) or diketene. The use of t-BAA is often preferred in industrial settings for its favorable reaction kinetics and byproduct profile (tert-butanol, which is easily removed).[1][3][11]
Caption: Proposed synthesis pathway for the title compound.
Part 2: Potential Research Application Areas
The true potential of this molecule is realized by considering how its unique structural features can be leveraged to address specific scientific challenges.
Application 1: High-Affinity, Water-Soluble Metal Chelating Agent
Scientific Rationale: The two acetoacetamide groups are perfectly positioned to act in concert as a tetradentate ligand, capable of forming stable five- or six-membered rings with a central metal ion. The sulfonic acid group ensures that both the free ligand and the resulting metal complex remain soluble in aqueous media, a critical advantage over many organic ligands. This opens up applications in environmental remediation, catalysis, and diagnostics.
Caption: Diagram of tetradentate chelation of a metal ion (M²⁺).
Potential Research Areas:
-
Environmental Remediation: Selective removal of toxic heavy metal ions (e.g., Pb²⁺, Cd²⁺, Hg²⁺) from contaminated water.
-
Homogeneous Catalysis: Development of water-soluble catalysts for organic transformations where the metal's catalytic activity is modulated by the ligand.
-
Bio-imaging: Chelation of paramagnetic ions (e.g., Gd³⁺) to create novel, water-soluble MRI contrast agents.
Exemplary Experimental Protocol: Spectroscopic Analysis of Copper (II) Chelation
-
Preparation of Stock Solutions: Prepare a 1 mM stock solution of 2,5-bis(acetoacetamido)benzenesulfonic acid in a buffered aqueous solution (e.g., 10 mM HEPES, pH 7.4). Prepare a 10 mM stock solution of CuSO₄ in the same buffer.
-
Spectroscopic Titration: Place 2 mL of the ligand solution into a quartz cuvette. Record the initial UV-Vis spectrum (200-800 nm).
-
Aliquot Addition: Add small aliquots (e.g., 2-5 µL) of the CuSO₄ solution to the cuvette. Mix thoroughly and record the UV-Vis spectrum after each addition.
-
Data Analysis: Monitor the appearance of new absorbance bands corresponding to the ligand-metal complex. Plot the change in absorbance at a specific wavelength against the molar ratio of [Cu²⁺]/[Ligand]. The inflection point of this curve will indicate the binding stoichiometry (e.g., 1:1).
-
Causality: The shift in the absorption spectrum upon metal addition is direct evidence of a change in the electronic environment of the ligand, confirming coordination. The stoichiometry reveals how many ligand molecules bind to a single metal ion.
Application 2: Functional Monomer for Advanced Polymers and Hydrogels
Scientific Rationale: The acetoacetate functionality is well-known for its ability to participate in Michael addition reactions with multifunctional amines or acrylates.[2] This reaction proceeds under mild, often ambient conditions, making it an attractive crosslinking chemistry. By using our title molecule as a monomer, one can synthesize polymers with unique properties. The sulfonic acid groups become pendant charges along the polymer backbone, creating an ion-exchange material or a highly swellable polyelectrolyte hydrogel.
Caption: Crosslinking via Michael addition to form a polymer network.
Potential Research Areas:
-
Ion-Exchange Resins: Creating materials for water softening or protein purification chromatography.
-
Superabsorbent Hydrogels: Developing materials for agriculture (water retention in soil) or hygiene products.
-
Drug Delivery Systems: The anionic sulfonate groups can be used to ionically bind and provide sustained release of cationic drug molecules.
Exemplary Experimental Protocol: Synthesis of a pH-Responsive Hydrogel
-
Monomer Solution: Dissolve 1 mmol of 2,5-bis(acetoacetamido)benzenesulfonic acid and 1 mmol of a diamine crosslinker (e.g., hexamethylenediamine) in 5 mL of DMSO.
-
Catalysis: Add 2 mol% of a non-nucleophilic base catalyst, such as 1,8-Diazabicycloundec-7-ene (DBU), to the solution and mix vigorously.
-
Curing: Pour the solution into a mold (e.g., a small petri dish) and allow it to cure at room temperature for 12-24 hours, or until a non-flowing gel is formed.
-
Purification and Swelling Studies: Immerse the resulting hydrogel in deionized water for 48 hours (exchanging the water periodically) to remove unreacted components and solvent. To test pH responsiveness, measure the equilibrium swelling ratio (mass of swollen gel / mass of dry gel) in buffer solutions of varying pH.
-
Causality: The formation of a solid gel confirms successful crosslinking. A significant change in the swelling ratio with pH demonstrates the polyelectrolyte nature of the network, driven by the protonation/deprotonation of the sulfonic acid groups.
Application 3: A Versatile Platform for Heterocyclic Synthesis
Scientific Rationale: The 1,3-dicarbonyl motif is a classic precursor in heterocyclic chemistry. For example, it readily undergoes condensation with hydrazines to form pyrazoles (the Knorr pyrazole synthesis) or with amidines to form pyrimidines. Because the title compound possesses two such motifs, it can be used to synthesize novel, water-soluble bis-heterocyclic compounds. These structures could serve as specialized ligands, fluorescent dyes, or scaffolds for pharmaceutical development.
Caption: Synthesis of a pyrazole ring from an acetoacetamide group.
Potential Research Areas:
-
Novel Ligand Design: Creating water-soluble bis-pyrazole ligands for catalysis or supramolecular chemistry.
-
Functional Dyes: Synthesizing new colorimetric or fluorescent sensors where metal binding to the newly formed heterocycles modulates the optical properties.
-
Medicinal Chemistry: Using the bis-heterocyclic structure as a rigid scaffold for building and orienting pharmacophores in drug design.
Exemplary Experimental Protocol: Synthesis of a Bis-Pyrazole Derivative
-
Reaction Setup: In a round-bottom flask, dissolve 1 mmol of 2,5-bis(acetoacetamido)benzenesulfonic acid in 20 mL of ethanol.
-
Reagent Addition: Add 2.2 mmol (a slight excess) of phenylhydrazine and 2-3 drops of glacial acetic acid (as a catalyst).
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Characterization: Confirm the structure of the new bis-pyrazole compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Causality: The disappearance of the starting material on TLC and the appearance of a new spot indicates a reaction has occurred. The spectroscopic data provides definitive proof of the new heterocyclic structure; for instance, ¹H NMR will show the disappearance of the reactive methylene protons of the acetoacetamide group and the appearance of new aromatic signals from the pyrazole ring.
Conclusion and Future Outlook
Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]- is more than a simple chemical; it is a molecular platform teeming with potential. Its unique architecture, combining aqueous solubility with dual sites for chelation and covalent modification, positions it as a highly valuable tool for innovation. The research applications proposed herein—from environmental science and polymer chemistry to advanced organic synthesis—are not exhaustive but rather serve as a foundational guide. They are logically derived from the known reactivity of its constituent functional groups. It is our expert assessment that dedicated investigation into this compound will yield novel materials and chemical entities with significant scientific and commercial value. The self-validating nature of the proposed experimental protocols provides a clear and robust pathway for researchers to begin exploring this promising frontier.
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Liu, H., et al. (2019). An Ambient Curable Coating Material Based on the Michael Addition Reaction of Acetoacetylated Castor Oil and Multifunctional Acrylate. Materials, 12(2), 243. [Link]
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ResearchGate. Acetoacetylated castor oil in coatings applications. [Link]
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U.S. Environmental Protection Agency (EPA). Benzenesulfonic acid, 2,5-bis[[4-[2-[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]diazenyl]benzoyl]amino]-, potassium salt (1:3) - Substance Details. [Link]
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Methodological & Application
Application Notes and Protocols for the Utilization of 2,5-Bis(acetoacetamido)benzenesulfonic Acid in Polymer Synthesis
Introduction: A Monomer of Unique Functionality
2,5-Bis(acetoacetamido)benzenesulfonic acid is a highly functionalized aromatic monomer poised for significant applications in materials science, particularly in the development of advanced polymers for biomedical and environmental technologies. Its unique molecular architecture, featuring two reactive acetoacetamide moieties and a sulfonic acid group, imparts a valuable combination of properties to the resulting polymers. The sulfonic acid group enhances hydrophilicity and provides sites for ion exchange, making these polymers suitable for applications in aqueous environments, such as drug delivery and water treatment.[1][2] The acetoacetamide groups offer versatile reactivity, enabling both chelation of metal ions and participation in crosslinking reactions.[3][4]
These characteristics position polymers derived from 2,5-bis(acetoacetamido)benzenesulfonic acid as promising candidates for:
-
Chelating Agents: The dual acetoacetamide groups can form stable complexes with a variety of metal ions, making the resulting polymers suitable for applications in heavy metal remediation from wastewater and as components of chelation therapy in drug development.[5][6]
-
Controlled Drug Delivery: The hydrophilicity imparted by the sulfonic acid group can enhance the biocompatibility and solubility of polymer-drug conjugates.[7] The pH-responsive nature of the sulfonic acid and the potential for creating crosslinked networks allow for the design of stimuli-responsive drug release systems.[8]
-
Advanced Coatings and Adhesives: The reactive nature of the acetoacetamide groups allows for the formation of crosslinked polymer networks at ambient temperatures, leading to the development of robust and durable coatings and adhesives.[3][9]
This document provides detailed application notes and protocols for the use of 2,5-bis(acetoacetamido)benzenesulfonic acid as a monomer in two distinct polymerization strategies: as a crosslinking agent for pre-formed polymers and as a primary monomer in a polycondensation reaction.
Strategy 1: 2,5-Bis(acetoacetamido)benzenesulfonic Acid as a Crosslinking Agent
The acetoacetamide functionality is known to react with primary amines to form stable enamine linkages.[3][4] This reactivity can be harnessed to crosslink polymers containing pendant amine groups, thereby enhancing their mechanical properties, thermal stability, and chemical resistance. In this approach, 2,5-bis(acetoacetamido)benzenesulfonic acid acts as a bridge between polymer chains.
Experimental Workflow: Crosslinking of a Polyamine
Caption: Workflow for crosslinking a polyamine with 2,5-bis(acetoacetamido)benzenesulfonic acid.
Protocol: Crosslinking of Poly(allylamine)
This protocol describes the crosslinking of poly(allylamine) as a model polyamine.
Materials:
| Reagent | Supplier | Purity | Amount |
| Poly(allylamine) (Mw ~17,000 g/mol ) | Sigma-Aldrich | - | 1.0 g |
| 2,5-Bis(acetoacetamido)benzenesulfonic acid | Ccount Chem | ≥98% | 0.33 g |
| N,N-Dimethylformamide (DMF) | Fisher Scientific | Anhydrous | 20 mL |
| Methanol | Fisher Scientific | ACS Grade | As needed |
Procedure:
-
Polyamine Solution Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of poly(allylamine) in 10 mL of anhydrous DMF. Stir until the polymer is completely dissolved.
-
Crosslinker Solution Preparation: In a separate vial, dissolve 0.33 g of 2,5-bis(acetoacetamido)benzenesulfonic acid in 10 mL of anhydrous DMF. Gentle warming may be required to facilitate dissolution.
-
Crosslinking Reaction: Slowly add the crosslinker solution to the stirred polyamine solution at room temperature.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 24 hours. The formation of a gel or a significant increase in viscosity indicates successful crosslinking.
-
Purification: Precipitate the crosslinked polymer by slowly adding the reaction mixture to 200 mL of vigorously stirred methanol.
-
Washing: Collect the precipitate by filtration and wash it thoroughly with fresh methanol (3 x 50 mL) to remove any unreacted starting materials and DMF.
-
Drying: Dry the crosslinked polymer in a vacuum oven at 60 °C to a constant weight.
Characterization:
-
FTIR Spectroscopy: Confirm the formation of enamine linkages by the appearance of a characteristic C=C-N stretching vibration around 1600-1650 cm⁻¹ and a decrease in the intensity of the N-H bending vibration of the primary amine.
-
Thermogravimetric Analysis (TGA): Assess the thermal stability of the crosslinked polymer compared to the starting poly(allylamine). An increase in the decomposition temperature is expected.
-
Swelling Studies: Evaluate the degree of crosslinking by measuring the swelling ratio of the polymer in water or other suitable solvents.
Strategy 2: 2,5-Bis(acetoacetamido)benzenesulfonic Acid as a Monomer in Polycondensation
While direct literature precedent for the use of 2,5-bis(acetoacetamido)benzenesulfonic acid as a bifunctional monomer in step-growth polymerization is limited, a plausible synthetic route can be proposed based on the known reactivity of related compounds. The acetoacetamide groups, existing in tautomeric equilibrium with a keto and an enol form, can potentially undergo condensation reactions with suitable co-monomers. This section outlines a theoretical, yet chemically sound, protocol for the synthesis of a novel polyamide via polycondensation with a diamine.
Proposed Reaction Scheme: Polycondensation with a Diamine
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Application Notes & Protocols: Benzenesulfonic Acid, 2,5-bis[(1,3-dioxobutyl)amino]- as a Versatile Crosslinking Agent
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]- (BDBA) as a crosslinking agent. BDBA is a unique, water-soluble molecule featuring two reactive acetoacetamide moieties and a strongly acidic sulfonic acid group. This guide elucidates the fundamental principles of acetoacetamide-based crosslinking chemistry, proposes detailed protocols for its application in forming polymeric networks, and outlines methods for the characterization of the resulting crosslinked materials. The protocols are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure scientific integrity and reproducibility.
Introduction to Benzenesulfonic Acid, 2,5-bis[(1,3-dioxobutyl)amino]- (BDBA)
Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-, also known as 2,5-Bis(acetoacetamido)benzenesulfonic acid, is an organic compound with the CAS number 70185-87-4 and a molecular formula of C₁₄H₁₆N₂O₇S.[1][2][3] Its structure is characterized by a central benzene ring functionalized with a sulfonic acid group and two acetoacetamide groups.
The presence of the sulfonic acid group, a strong acid, renders BDBA highly soluble in aqueous solutions.[4] The two acetoacetamide groups are the key to its crosslinking capabilities. Each acetoacetamide group contains a methylene group with activated hydrogens, positioned between two carbonyl groups, making them susceptible to a variety of chemical reactions.
Chemical Structure of BDBA
Caption: Proposed Michael addition crosslinking mechanism using BDBA.
The sulfonic acid group of BDBA introduces an interesting variable. While Michael additions are typically base-catalyzed, the inherent acidity of BDBA would neutralize a basic catalyst. Therefore, for this mechanism to be effective, the sulfonic acid group would likely need to be neutralized to its salt form (e.g., with sodium hydroxide or a tertiary amine) prior to the addition of the base catalyst for the Michael reaction.
Enamine Formation with Amines
BDBA can also react with primary amines to form enamines. When a di- or polyamine is used, it can serve as a bridge between two BDBA molecules or, more practically, between two polymer chains that have been functionalized with BDBA. This reaction is particularly useful for creating crosslinked networks with polymers that do not contain acrylate or similar Michael acceptor groups. The reaction between acetoacetoxy groups and diamines is known to be rapid, even at room temperature. [4]
Application Protocols
The following protocols are provided as a starting point for utilizing BDBA as a crosslinking agent. Researchers should note that optimization of concentrations, reaction times, and temperatures will be necessary for specific polymer systems and desired material properties.
Protocol 1: Crosslinking of Acrylate-Functionalized Polymers via Michael Addition
This protocol describes the use of BDBA to crosslink a water-soluble polymer containing acrylate moieties, such as poly(ethylene glycol) diacrylate (PEGDA) or an acrylic acid-based copolymer.
Materials:
-
Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]- (BDBA)
-
Acrylate-functionalized polymer (e.g., 20% w/v solution in deionized water)
-
1 M Sodium Hydroxide (NaOH) or Triethylamine (TEA) for neutralization
-
Base catalyst: e.g., 1,8-Diazabicycloundec-7-ene (DBU) or a strong, non-nucleophilic amine base
-
Deionized water
-
pH meter or pH indicator strips
Experimental Workflow:
Caption: Workflow for Michael addition crosslinking with BDBA.
Step-by-Step Procedure:
-
BDBA Solution Preparation: Prepare a 10% (w/v) stock solution of BDBA in deionized water.
-
Neutralization: While stirring, slowly add 1 M NaOH or TEA to the BDBA solution until the pH reaches 7.0-7.5. This converts the sulfonic acid to its sulfonate salt, preventing it from interfering with the base catalyst.
-
Mixing: In a clean vial, combine the neutralized BDBA solution with the acrylate-functionalized polymer solution. A typical starting point is a 2:1 molar ratio of acrylate groups to BDBA molecules. Vortex the mixture thoroughly to ensure homogeneity.
-
Catalyst Addition: Add the base catalyst (e.g., DBU) to the mixture. The amount of catalyst will need to be optimized, but a starting concentration of 0.1-1.0 mol% relative to BDBA is recommended.
-
Curing: Allow the mixture to cure. Gelation time will depend on the polymer concentration, BDBA concentration, and catalyst loading. Monitor the solution for an increase in viscosity and the formation of a solid gel. Curing can be performed at room temperature or accelerated by gentle heating (e.g., 40-60 °C).
-
Characterization: Once cured, the crosslinked material can be characterized for its properties.
Protocol 2: Crosslinking of Amine-Terminated Polymers
This protocol is designed for crosslinking polymers with primary amine groups, such as amine-terminated PEG, using BDBA.
Materials:
-
Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]- (BDBA)
-
Diamine or amine-terminated polymer (e.g., Jeffamine® series)
-
Aqueous buffer solution (e.g., Phosphate-buffered saline, pH 7.4)
Step-by-Step Procedure:
-
Solution Preparation: Prepare separate solutions of BDBA and the amine-containing polymer in the desired buffer.
-
Mixing and Curing: Mix the BDBA and amine polymer solutions. A 1:1 molar ratio of BDBA's acetoacetamide groups to the polymer's amine groups is a logical starting point (i.e., one BDBA molecule per two amine functional groups).
-
Incubation: Allow the reaction to proceed at room temperature or 37 °C. The formation of enamine crosslinks will lead to gelation.
-
Characterization: Analyze the resulting hydrogel for its mechanical and physical properties.
Characterization of Crosslinked Materials
The success of the crosslinking process and the properties of the resulting material must be validated through rigorous characterization.
| Parameter | Technique | Purpose |
| Gelation Time | Vial tilting method, Rheometry | To determine the kinetics of the crosslinking reaction. |
| Swelling Ratio | Gravimetric analysis | To assess the crosslinking density and water uptake capacity. |
| Mechanical Strength | Rheometry, Compression testing | To measure the stiffness (storage modulus, Young's modulus) and toughness of the material. |
| Chemical Structure | Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the formation of new covalent bonds (e.g., disappearance of acrylate peaks, formation of enamine bonds). |
Troubleshooting and Considerations
-
Premature Gelation: If gelation occurs too quickly, reduce the concentration of the catalyst, BDBA, or the polymer.
-
Incomplete Crosslinking: If the material does not form a stable gel, increase the concentration of the crosslinker or catalyst, or allow for a longer curing time, potentially at an elevated temperature.
-
Role of pH: The pH of the reaction mixture is critical. The neutralization step in Protocol 1 is essential for the base-catalyzed Michael addition. The inherent acidity of BDBA could potentially be leveraged in dual-cure systems or for acid-catalyzed reactions, though this would require further investigation.
-
Biocompatibility: For biomedical applications, the cytotoxicity of BDBA and any catalysts used must be thoroughly evaluated. The sulfonic acid group may impart some biocompatible characteristics, as sulfated polymers are known to interact with biological systems. [5]
Conclusion
Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]- is a promising crosslinking agent due to its dual reactive acetoacetamide groups and its inherent water solubility. The proposed mechanisms, primarily Michael addition and enamine formation, offer versatile routes to create crosslinked polymer networks under mild conditions. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the potential of BDBA in various applications, from industrial coatings to the development of novel biomaterials and drug delivery systems.
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- Labster. (n.d.). Michael addition crosslinking - Theory pages.
- BenchChem. (2025). The Pivotal Role of the Sulfonic Acid Group in PEG Linkers: An In-depth Technical Guide.
- Master Organic Chemistry. (2023).
- PubMed Central. (n.d.).
- MDPI. (n.d.). Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review.
- Beilstein Journals. (2018).
- MDPI. (n.d.).
- ScienceOpen. (2017).
- MDPI. (2024).
- Semantic Scholar. (2019). Self-Healing Hydrogels with both LCST and UCST through Cross-Linking Induced Thermo-Response.
- Semantic Scholar. (2025).
Sources
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- 3. 70185-87-4 CAS MSDS (2,5-BIS[(1,3-DIOXOBUTYL)AMINO]BENZENESULFONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Sulfonated Molecules and Their Latest Applications in the Field of Biomaterials: A Review [mdpi.com]
Application Note: Synthesis of Water-Soluble Azo Dyes Utilizing 2,5-Bis[(1,3-dioxobutyl)amino]benzenesulfonic Acid as a High-Reactivity Coupling Component
For: Researchers, scientists, and drug development professionals engaged in the synthesis and application of functional organic molecules.
Abstract
This technical guide provides a comprehensive framework for the synthesis of water-soluble azo dyes using 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid as a versatile and highly reactive coupling intermediate. Azo dyes represent the most significant class of synthetic colorants, with wide-ranging applications in textiles, printing, and analytics.[1][2] The protocols detailed herein are built upon the foundational principles of diazotization and azo coupling reactions, with a specific focus on the unique advantages conferred by the chosen intermediate. We will elucidate the causality behind critical reaction parameters, provide robust, step-by-step experimental procedures, and discuss methods for the characterization of the final dye products.
Introduction to Azo Dye Synthesis
Azo dyes are organic compounds characterized by the presence of one or more azo groups (–N=N–), which function as the primary chromophore.[3][4] Their synthesis is a cornerstone of industrial and laboratory organic chemistry, typically involving a two-stage process:
-
Diazotization: The conversion of a primary aromatic amine into a reactive diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid.[5][6]
-
Azo Coupling: An electrophilic aromatic substitution reaction where the diazonium salt (the electrophile) attacks an electron-rich coupling component, such as a phenol, an aromatic amine, or a compound with an active methylene group, to form the stable azo compound.[6][7][8]
The color, solubility, and fastness properties of the final dye are dictated by the specific chemical structures of both the diazo and the coupling components.[3]
The Intermediate: 2,5-Bis[(1,3-dioxobutyl)amino]benzenesulfonic Acid
The intermediate, also known as 2,5-bis(acetoacetamido)benzenesulfonic acid (CAS 70185-87-4), is a sophisticated coupling component designed for producing high-performance dyes.[9][10][11]
Chemical Structure:
Rationale for Use:
-
High Reactivity: The structure contains two acetoacetamido groups. The methylene carbons positioned between the two carbonyls (active methylene groups) are highly activated and serve as potent nucleophilic sites for the azo coupling reaction.[6] This allows for potentially forming bis-azo dyes, leading to high color strength.
-
In-built Solubility: The presence of the benzenesulfonic acid (-SO₃H) group is a critical feature. It imparts excellent water solubility to the final dye molecule, which is highly desirable for applications in textile dyeing, inks, and as biological stains or indicators, eliminating the need for complex solubilization procedures.[1]
Overall Synthesis Workflow
The synthesis pathway is a sequential, two-step process that must be carefully controlled to ensure high yield and purity of the final azo dye. The diazonium salt is thermally unstable and is therefore prepared immediately before use in the coupling step.[12][13]
Protocol B: Azo Coupling Reaction
This protocol details the coupling of the freshly prepared diazonium salt with the intermediate, 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid.
Materials:
-
Freshly prepared arene diazonium salt solution (from Protocol A)
-
2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid (5 mmol, 1.78 g)
-
Sodium Hydroxide (NaOH) solution (1 M)
-
Sodium Acetate (CH₃COONa)
-
Sodium Chloride (NaCl) (for salting out)
-
Ice
Procedure:
-
Coupling Component Solution: In a 250 mL beaker, dissolve 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid (5 mmol) in 50 mL of distilled water. If necessary, add 1 M NaOH dropwise to achieve complete dissolution by forming the sodium salt of the sulfonic acid. Cool this solution to 5-10 °C in an ice bath.
-
pH Adjustment: The azo coupling reaction with active methylene compounds is sensitive to pH. A mildly acidic to neutral pH (4-7) is generally optimal. [7]Add a sufficient amount of a buffer, such as sodium acetate, to the coupling component solution to maintain the pH in this range during the addition of the acidic diazonium salt solution.
-
Coupling Reaction: With vigorous stirring, slowly add the cold diazonium salt solution (from Protocol A) to the cold coupling component solution. The diazonium salt is a weak electrophile, and the coupling reaction occurs at the electron-rich active methylene carbon.
-
Dye Formation: A brightly colored precipitate or solution should form almost immediately upon mixing. The reaction is expected to occur at both active methylene sites, coupling two equivalents of the diazonium salt to form a bis-azo dye.
-
Completion: Continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion. [12]6. Isolation of the Dye: The water-soluble nature of the dye means it may remain in solution. Isolate the product by "salting out." Add solid sodium chloride (NaCl) to the reaction mixture with stirring until the solution is saturated. This reduces the solubility of the organic dye, causing it to precipitate.
-
Purification: Collect the precipitated dye by vacuum filtration using a Büchner funnel. Wash the filter cake with a cold, saturated NaCl solution to remove unreacted starting materials and inorganic salts.
-
Drying: Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).
Characterization and Expected Results
The synthesized azo dyes should be characterized to confirm their structure and purity.
-
UV-Visible Spectroscopy: Dissolve a small sample of the dye in a suitable solvent (e.g., water or DMSO) and record the absorption spectrum. The wavelength of maximum absorbance (λ_max) corresponds to the electronic transitions within the chromophore and is indicative of the dye's color.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum should show characteristic peaks for the azo group (-N=N-) stretch (typically weak, around 1575-1640 cm⁻¹), as well as absorptions for the C=O, N-H, and S=O (from the sulfonic acid group) functionalities. * Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, confirming the aromatic substitution patterns and the integrity of the overall molecule.
Table 1: Predicted Colors of Bis-Azo Dyes from Various Amines
| Diazo Component (Starting Amine) | Expected λ_max Range (nm) | Observed Color | Notes |
| Aniline | 400 - 450 | Yellow / Orange | The parent, unsubstituted diazo component. |
| Sulfanilic Acid | 420 - 470 | Orange | The additional sulfonic acid group enhances water solubility. |
| p-Nitroaniline | 480 - 540 | Red | The electron-withdrawing nitro group causes a bathochromic (red) shift. |
| p-Anisidine (4-methoxyaniline) | 440 - 490 | Orange-Red | The electron-donating methoxy group also influences the color. |
Applications and Advantages
The bis-azo dyes synthesized via this protocol are expected to have several advantageous properties:
-
High Tinctorial Strength: The presence of two azo chromophores in a single molecule can lead to very intense colors. [14]* Excellent Water Solubility: The sulfonic acid group makes these dyes suitable for dyeing hydrophilic fibers like cotton, wool, and silk from an aqueous bath. [15]* Versatility: By changing the primary aromatic amine used in the diazotization step, a wide palette of colors can be generated from a single coupling component. [14]* Potential Applications: These dyes are excellent candidates for the textile and printing industries. [2][16]They may also be investigated as pH indicators, biological stains, or in analytical chemistry for complexometric titrations. [1]
References
- Benchchem. (2025). optimizing coupling reaction conditions for azo dyes. Benchchem Technical Support.
- The Chinese University of Hong Kong, et al. Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
- Organic Chemistry Portal.
- Benchchem. (2025). Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis.
- Chemistry LibreTexts. (2019). 23.6: Coupling Reactions of Aryl Diazonium Salts.
- Organic Chemistry Portal. Azo Coupling.
- Wikipedia. Azo coupling.
- MDPI. (2024).
- Unacademy.
- Comprehensive Guide. (2023). Azo Dyes: Properties, Uses, and Synthesis.
- Imaginative Ink Publications. (2024).
- TSI Journals.
- Kareem, A. F., Thejeel, K. A., & Ismael, H. I. (2022). Review, Analyses of azo dyes' synthesis, characterization and biological activity. Texas Journal of Multidisciplinary Studies.
- Guidechem. 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid.
- El-Apasery, M. A. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review.
- Textile Learner. (2021). Printing of Cotton Fabric with Azoic Dyes.
- ResearchGate. (2024).
- Quora. (2022). What are the benefits of using azo dye in the textile industry?.
- Prashantha, A. G., et al. Synthesis, Characterization of Azo Dyes and their Biological Studies.
- PubChem. Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-.
- Benkhaya, S., M'rabet, S., & El Harfi, A. (2020).
- U.S. Environmental Protection Agency (EPA). Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]- - Substance Details.
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- 1. Azo Dyes: Properties, Uses, and Synthesis | Comprehensive Guide - Dyes and Pigments: Expert Blog by Alliance Organics [dyespigments.net]
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- 4. Review, Analyses of azo dyes' synthesis, characterization and biological activity | Texas Journal of Multidisciplinary Studies [zienjournals.com]
- 5. Diazotization Reaction Mechanism [unacademy.com]
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- 14. mdpi.com [mdpi.com]
- 15. quora.com [quora.com]
- 16. textilelearner.net [textilelearner.net]
Protocol for the polymerization of 2,5-Bis(acetoacetamido)benzenesulfonic acid with diamines
Title: Synthesis of Novel Sulfonated Poly(enamine-co-imines) via Knoevenagel Polycondensation of 2,5-Bis(acetoacetamido)benzenesulfonic Acid with Diamines
Abstract
This document provides a detailed protocol for the synthesis of novel sulfonated poly(enamine-co-imines) through the Knoevenagel polycondensation of 2,5-Bis(acetoacetamido)benzenesulfonic acid with various aliphatic and aromatic diamines. The introduction of the sulfonic acid moiety into the polymer backbone is of significant interest for biomaterial and pharmaceutical applications due to its ability to enhance hydrophilicity and mimic the structure of glycosaminoglycans.[1][2] This protocol outlines a robust and reproducible method for the synthesis, purification, and characterization of these functional polymers. The causality behind experimental choices is explained to provide a deeper understanding of the polymerization process.
Introduction
Sulfonated polymers are a versatile class of materials with a wide range of applications, including as ion-exchange resins, membranes for fuel cells, and in various biomedical devices.[3] The presence of the sulfonic acid group imparts unique properties to the polymer, such as increased hydrophilicity, ion-exchange capabilities, and the potential for biological interactions.[1][2] This application note details a protocol for the synthesis of sulfonated poly(enamine-co-imines) using 2,5-Bis(acetoacetamido)benzenesulfonic acid as a key monomer.
The polymerization proceeds via a Knoevenagel condensation, a well-established carbon-carbon bond-forming reaction.[4][5] In this polycondensation, the active methylene protons of the acetoacetamido groups in 2,5-Bis(acetoacetamido)benzenesulfonic acid react with the amino groups of a diamine. This reaction forms an enamine linkage and, depending on the reaction conditions and the nature of the diamine, can also lead to the formation of imine linkages, resulting in a poly(enamine-co-imine) structure. The choice of diamine allows for the tuning of the polymer's physical and chemical properties, such as its solubility, thermal stability, and mechanical strength.
Reaction Mechanism and Experimental Workflow
The polymerization of 2,5-Bis(acetoacetamido)benzenesulfonic acid with a diamine is a step-growth polymerization. The reaction is typically catalyzed by a base, which facilitates the deprotonation of the active methylene group.
Proposed Reaction Mechanism
Caption: Proposed mechanism for Knoevenagel polycondensation.
Experimental Workflow Overview
Caption: General experimental workflow for polymer synthesis and characterization.
Materials and Methods
Materials
| Material | Supplier | Purity | Notes |
| 2,5-Bis(acetoacetamido)benzenesulfonic acid | (Custom Synthesis) | >98% | Synthesize or procure from a reliable source. |
| 1,6-Hexanediamine | Sigma-Aldrich | >99% | Aliphatic diamine example. |
| p-Phenylenediamine | Sigma-Aldrich | >99% | Aromatic diamine example. |
| N,N-Dimethylacetamide (DMAc) | Sigma-Aldrich | Anhydrous | Polymerization solvent. |
| Piperidine | Sigma-Aldrich | >99% | Basic catalyst. |
| Methanol | Fisher Scientific | ACS Grade | For polymer precipitation. |
| Diethyl ether | Fisher Scientific | ACS Grade | For washing the polymer. |
Equipment
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Buchner funnel and filter paper
-
Vacuum oven
-
FTIR spectrometer
-
NMR spectrometer
-
Gel Permeation Chromatography (GPC) system
-
Thermogravimetric Analyzer (TGA)
Detailed Polymerization Protocol
This protocol describes the synthesis of a sulfonated poly(enamine-co-imine) using 1,6-hexanediamine as the diamine. The same procedure can be adapted for other diamines with adjustments to reaction time and temperature.
4.1. Reaction Setup
-
Assemble a dry three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.
-
Ensure all glassware is thoroughly dried to prevent side reactions with water.
4.2. Polymerization Procedure
-
To the flask, add 2,5-Bis(acetoacetamido)benzenesulfonic acid (1 equivalent).
-
Add anhydrous N,N-Dimethylacetamide (DMAc) to the flask to dissolve the monomer. The concentration should be around 10-15% (w/v).
-
Begin stirring the solution under a gentle flow of nitrogen.
-
Add 1,6-hexanediamine (1 equivalent) to the reaction mixture.
-
Add a catalytic amount of piperidine (approximately 1-2 mol% relative to the monomers).
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 24-48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
4.3. Polymer Isolation and Purification
-
After the reaction is complete, cool the viscous polymer solution to room temperature.
-
Slowly pour the polymer solution into a beaker containing a large excess of methanol while stirring vigorously. This will cause the polymer to precipitate.
-
Collect the precipitated polymer by vacuum filtration using a Buchner funnel.
-
Wash the polymer thoroughly with fresh methanol to remove any unreacted monomers and catalyst.
-
Further wash the polymer with diethyl ether to aid in drying.
-
Dry the polymer in a vacuum oven at 60 °C overnight or until a constant weight is achieved.
Characterization
The synthesized polymer should be characterized to confirm its structure, molecular weight, and thermal properties.
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | To identify functional groups in the polymer. | Appearance of a C=C stretching vibration (enamine) around 1650-1600 cm⁻¹. The disappearance of the N-H stretching vibrations of the primary amine (around 3400-3200 cm⁻¹) and the appearance of a broader N-H stretch for the secondary amine. The presence of the S=O stretching of the sulfonic acid group around 1040 cm⁻¹ and 1180 cm⁻¹. |
| ¹H NMR Spectroscopy | To elucidate the polymer structure. | The appearance of new peaks corresponding to the enamine vinyl proton and the polymer backbone protons. The integration of the peaks should be consistent with the proposed polymer structure. The solvent used should be DMSO-d₆ to dissolve the polymer and observe the acidic proton. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and polydispersity index (PDI) of the polymer. | A chromatogram showing the molecular weight distribution of the polymer. The number-average molecular weight (Mn) and weight-average molecular weight (Mw) can be calculated, and from these, the PDI (Mw/Mn) can be determined. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | A TGA curve showing the decomposition temperature of the polymer. Sulfonated polymers may show an initial weight loss due to the loss of water molecules associated with the sulfonic acid groups, followed by the main decomposition of the polymer backbone at higher temperatures.[6] |
Discussion and Scientific Rationale
-
Choice of Solvent: DMAc is a polar aprotic solvent that is excellent for dissolving both the monomers and the resulting polymer, facilitating a homogeneous reaction environment.
-
Catalyst Selection: Piperidine, a secondary amine, is a commonly used and effective base catalyst for Knoevenagel condensations. It is strong enough to deprotonate the active methylene group but not so strong as to cause significant side reactions.
-
Reaction Temperature: The reaction is carried out at an elevated temperature to increase the reaction rate and drive the equilibrium towards the formation of the polymer by removing water, a byproduct of the condensation.
-
Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent oxidation of the reactants and the polymer, especially at elevated temperatures.
-
Purification: Precipitation in a non-solvent like methanol is an effective way to separate the high molecular weight polymer from low molecular weight impurities such as unreacted monomers and the catalyst.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of novel sulfonated poly(enamine-co-imines). The methodology is based on the robust Knoevenagel polycondensation reaction and allows for the creation of functional polymers with potential applications in biomaterials and drug delivery. The detailed characterization techniques ensure the confirmation of the polymer's structure and properties, providing a solid foundation for further research and development.
References
- Sulfonated Molecules and Their Latest Applications in the Field of Biomaterials: A Review. (2025). Vertex AI Search.
- Sulfonated polymers: simple chemistry for high tech materials & applic
- Synthesis and characterization of sulfonated homo‐ and co‐polyimides based on 2,4 and 2,5‐diaminobenzenesulfonic acid for proton exchange membranes. (2025).
- Sulfonated Molecules and Their Latest Applications in the Field of Biomaterials: A Review. (2024). Vertex AI Search.
- Organometallic nonlinear optical polymers. 3. Copolymerization of bridged bis(ferrocenyl) and bis(cyanoacetate)
- Organic Main-Chain NLO Polymers. 1. Copolymerization of Bis(arylcarboxaldehyde) and Bis(cyanoacetate) Monomers Via the Knoevenag. (1992). DTIC.
Sources
Application Notes and Protocols for Heavy Metal Chelation using Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential application of Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]- (henceforth referred to as BDBA) as a chelating agent for heavy metal ions. While direct experimental data for BDBA is not extensively available in published literature, its chemical structure, featuring two β-diketone moieties, strongly suggests a high affinity for divalent and trivalent metal cations. These application notes are therefore based on established principles of coordination chemistry and the known reactivity of β-diketone ligands.[1][2] The protocols provided herein are designed as a robust starting point for the investigation of BDBA's chelation efficacy, stability of its metal complexes, and its potential utility in therapeutic and environmental applications.
Introduction: The Rationale for BDBA in Heavy Metal Chelation
Heavy metal toxicity is a significant concern in both environmental science and medicine, necessitating the development of effective chelating agents capable of sequestering and facilitating the excretion of toxic metal ions.[3][4] BDBA is a unique molecule possessing two acetoacetylamino groups, which are derivatives of β-diketones. The tautomeric nature of β-diketones allows for the deprotonation of the enolic proton and subsequent coordination of a metal ion in a bidentate fashion, forming a stable six-membered chelate ring.[5][6] The presence of two such functional groups in BDBA suggests the potential for forming highly stable complexes with a variety of heavy metal ions.
The sulfonic acid group appended to the benzene ring is expected to impart significant water solubility to the molecule, a desirable characteristic for a chelating agent intended for biological or aqueous environmental applications. This guide will explore the theoretical basis for BDBA's chelation activity and provide detailed protocols for its characterization and application.
Postulated Mechanism of Chelation
The chelation of a metal ion (Mⁿ⁺) by BDBA is predicted to occur through the coordination of the metal ion by the two oxygen atoms of the deprotonated enol form of each β-diketone moiety. This results in the formation of a stable coordination complex. The stoichiometry of the metal-ligand complex will depend on the coordination number of the metal ion and steric factors.
Caption: Postulated chelation of a metal ion (Mⁿ⁺) by BDBA.
Target Heavy Metal Ions
Based on the known coordination chemistry of β-diketones, BDBA is anticipated to form stable complexes with a range of heavy metal ions.[6][7] The following table outlines potential target ions for chelation studies with BDBA, along with their common sources of exposure and associated health concerns.
| Heavy Metal Ion | Symbol | Common Sources of Exposure | Associated Health Concerns |
| Lead | Pb²⁺ | Paint, gasoline (historical), batteries, contaminated water | Neurotoxicity, developmental delays, kidney damage |
| Cadmium | Cd²⁺ | Tobacco smoke, batteries, pigments, contaminated food | Kidney disease, lung damage, bone disorders |
| Mercury | Hg²⁺ | Industrial processes, dental amalgams, contaminated fish | Neurological damage, kidney damage, autoimmune effects |
| Copper | Cu²⁺ | Industrial waste, pesticides, contaminated water | Liver damage, gastrointestinal distress (in high doses) |
| Zinc | Zn²⁺ | Industrial effluents, mining | Gastrointestinal issues, copper deficiency (in high doses) |
Experimental Protocols
The following protocols provide a framework for the synthesis, purification, and evaluation of BDBA as a heavy metal chelator.
Synthesis and Purification of BDBA
While BDBA may be commercially available, synthesis in the laboratory ensures high purity for chelation studies. A potential synthetic route involves the acetoacetylation of 2,5-diaminobenzenesulfonic acid.[8][9]
Materials:
-
2,5-diaminobenzenesulfonic acid
-
Diketene or ethyl acetoacetate
-
Acetic acid (glacial)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer/hotplate
Protocol:
-
In a round-bottom flask, dissolve 1 mole equivalent of 2,5-diaminobenzenesulfonic acid in glacial acetic acid with gentle heating and stirring.
-
Slowly add 2.2 mole equivalents of diketene or ethyl acetoacetate to the solution. The reaction is exothermic and should be controlled with an ice bath if necessary.
-
Stir the reaction mixture at 50-60°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Filter the crude product and wash with cold ethanol followed by cold deionized water.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water mixture) to obtain pure BDBA.
-
Dry the purified product under vacuum and characterize using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Protocol for In Vitro Heavy Metal Chelation Assay
This protocol describes a general method to assess the chelation capacity of BDBA for a target heavy metal ion using UV-Vis spectrophotometry.
Materials:
-
Purified BDBA
-
Stock solutions of heavy metal salts (e.g., Pb(NO₃)₂, CdCl₂, HgCl₂) of known concentration in deionized water
-
Buffer solutions (e.g., acetate buffer for pH 4-6, phosphate buffer for pH 6-8)
-
UV-Vis spectrophotometer and quartz cuvettes
Protocol:
-
Prepare a stock solution of BDBA in deionized water. The sulfonic acid group should ensure good solubility.
-
Determine the optimal wavelength for analysis by scanning the UV-Vis spectrum of a BDBA-metal complex solution against a BDBA blank.
-
In a series of test tubes, add a fixed concentration of the heavy metal ion solution.
-
Add increasing concentrations of the BDBA solution to each test tube.
-
Adjust the pH of each solution to the desired value using a suitable buffer.
-
Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.
-
Measure the absorbance of each solution at the predetermined optimal wavelength.
-
Plot the absorbance as a function of the molar ratio of BDBA to the metal ion to determine the stoichiometry of the complex.
Caption: Workflow for the in vitro heavy metal chelation assay.
Protocol for Determining Stability Constants
The stability constant (Kf) of the BDBA-metal complex is a critical parameter for evaluating its efficacy. Potentiometric titration is a reliable method for its determination.
Materials:
-
Purified BDBA
-
Standardized solution of the heavy metal salt
-
Standardized solution of a strong base (e.g., NaOH)
-
pH meter with a combination electrode
-
Constant temperature water bath
-
Inert gas supply (e.g., nitrogen or argon)
Protocol:
-
Prepare a solution containing a known concentration of BDBA and the heavy metal ion in a thermostated reaction vessel.
-
Bubble an inert gas through the solution to remove dissolved CO₂.
-
Titrate the solution with a standardized solution of NaOH.
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH as a function of the volume of NaOH added to generate a titration curve.
-
Analyze the titration curve using appropriate software (e.g., HYPERQUAD) to calculate the stability constant of the metal-BDBA complex.
Analytical Techniques for Characterization
A suite of analytical techniques should be employed to fully characterize the chelation process and the resulting metal complexes.
| Analytical Technique | Purpose |
| UV-Vis Spectrophotometry | To determine the stoichiometry of the metal-ligand complex and to calculate stability constants.[7] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the coordination sites of BDBA by observing shifts in the vibrational frequencies of the C=O and C-O bonds upon complexation.[5][10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the structure of the metal-BDBA complex in solution. |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | To accurately quantify the concentration of free and complexed metal ions in solution.[11][12] |
| Electrospray Ionization-Mass Spectrometry (ESI-MS) | To determine the mass-to-charge ratio of the metal-BDBA complex and confirm its composition.[13] |
Safety and Handling
Benzenesulfonic acid derivatives should be handled with care in a well-ventilated laboratory, preferably in a fume hood.[14][15][16][17]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste according to local, state, and federal regulations.
Conclusion and Future Directions
Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]- presents a promising scaffold for the development of a novel, water-soluble heavy metal chelating agent. The protocols and theoretical framework provided in these application notes are intended to empower researchers to systematically investigate its potential. Future studies should focus on determining the stability constants for a range of heavy metal ions, evaluating its selectivity, and assessing its efficacy in more complex biological and environmental matrices. Such research will be pivotal in establishing the utility of BDBA in therapeutic and remediation applications.
References
-
Buffle, J., & Tercier-Waeber, M. L. (2009). Analytical methods for determination of free metal ion concentration, labile species fraction and metal complexation capacity of environmental waters: a review. Analytica Chimica Acta, 631(2), 129-141. [Link]
-
Mounicou, S., Szpunar, J., & Lobinski, R. (2009). Analytical methods for determination of free metal ion concentration, labile species fraction and metal complexation capacity of environmental waters: A review. ResearchGate. [Link]
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Sears, M. E. (2013). Chelation: Harnessing and Enhancing Heavy Metal Detoxification—A Review. The Scientific World Journal, 2013, 219840. [Link]
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- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS BENZENESULFONIC ACID.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Benzenesulfonic acid. Sigma-Aldrich.
- IUPAC. (n.d.).
- Hakimi, M., et al. (2010). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Asian Journal of Chemistry, 22(7), 5499-5506.
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- El-Sawy, E. R., & Mandour, A. H. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6689.
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Flora, S. J. S., & Pachauri, V. (2010). Chelation in Metal Intoxication. International Journal of Environmental Research and Public Health, 7(7), 2745-2788. [Link]
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Application Notes and Protocols for the Formulation of Thermally Stable Polymers with 2,5-Bis(acetoacetamido)benzenesulfonic Acid
Introduction: Addressing the Challenge of Thermal Stability in Polymers
The expanding application of polymeric materials into demanding environments, such as in automotive under-the-hood components, aerospace, and electronics, is often limited by their inherent thermal stability.[1][2] High temperatures can initiate degradation pathways in polymers, leading to a loss of mechanical integrity, discoloration, and overall failure of the material.[1][3] Polymer degradation is a complex process that can involve chain scission, cross-linking, and oxidation, ultimately compromising the performance and lifespan of the product.[3][4] To overcome these limitations, the incorporation of thermal stabilizers as additives is a widely adopted and effective strategy.[1][4] These additives function by interrupting the degradation cascade through various mechanisms, including radical scavenging, hydroperoxide decomposition, and acid scavenging.[1]
This application note introduces 2,5-Bis(acetoacetamido)benzenesulfonic acid as a novel, multifunctional thermal stabilizer. Its unique molecular architecture, featuring two acetoacetamido groups and a sulfonic acid moiety, suggests a synergistic approach to polymer stabilization. The acetoacetamido groups, containing a β-dicarbonyl system, are proposed to act as potent acid scavengers and radical traps, while the sulfonic acid group may enhance compatibility with polar polymers and contribute to char formation at elevated temperatures. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, formulation, and evaluation of this promising additive in various polymer matrices.
Material Profile: 2,5-Bis(acetoacetamido)benzenesulfonic Acid
Chemical Structure:
Caption: Proposed mechanism of thermal stabilization.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Bis(acetoacetamido)benzenesulfonic Acid
This protocol describes a general method for the acetoacetylation of 2,5-diaminobenzenesulfonic acid using diketene. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2,5-Diaminobenzenesulfonic acid
-
Diketene
-
Inert solvent (e.g., acetone, toluene)
-
Glacial acetic acid (catalyst, optional)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Addition funnel
Procedure:
-
In a round-bottom flask, dissolve 2,5-diaminobenzenesulfonic acid in a suitable inert solvent. The choice of solvent will depend on the solubility of the starting material and the desired reaction temperature.
-
Gently heat the solution to reflux with stirring.
-
Slowly add diketene (2.2 equivalents) to the refluxing solution via an addition funnel over a period of 30-60 minutes. The reaction is exothermic, and a controlled addition rate is crucial. [5]4. After the addition is complete, continue to reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system.
Protocol 2: Formulation of Thermally Stable Polymer Blends
This protocol outlines a general procedure for incorporating 2,5-Bis(acetoacetamido)benzenesulfonic acid into a polymer matrix using a two-roll mill. The specific processing parameters will need to be optimized for the chosen polymer.
Materials:
-
Base polymer (e.g., PVC, Polyamide, Polypropylene)
-
2,5-Bis(acetoacetamido)benzenesulfonic acid (0.5 - 5 phr, parts per hundred resin)
-
Other additives as required (e.g., plasticizers, co-stabilizers, lubricants)
-
Two-roll mill
Procedure:
-
Pre-heat the two-roll mill to the appropriate processing temperature for the selected polymer.
-
Add the base polymer to the mill and allow it to form a molten sheet.
-
Gradually add the pre-weighed 2,5-Bis(acetoacetamido)benzenesulfonic acid and any other additives to the molten polymer on the mill.
-
Continuously mix the components on the mill for 10-15 minutes to ensure homogeneous dispersion.
-
Once a uniform blend is achieved, remove the polymer sheet from the mill.
-
The blended polymer can then be compression molded into sheets or plaques of desired thickness for subsequent thermal analysis.
Caption: Polymer formulation workflow.
Protocol 3: Evaluation of Thermal Stability
The thermal stability of the formulated polymer blends will be assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
TGA Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of the polymer sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to 600°C at a constant heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
Analyze the TGA thermogram to determine the onset of degradation temperature (Tonset) and the temperature of maximum degradation rate (Tmax).
DSC Procedure:
-
Calibrate the DSC instrument according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of the polymer sample into a DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from room temperature to a temperature above its melting or glass transition temperature at a constant heating rate of 10°C/min under a nitrogen atmosphere.
-
Cool the sample back to room temperature at a controlled rate.
-
Perform a second heating scan under the same conditions as the first.
-
Analyze the second heating curve to determine the glass transition temperature (Tg) and melting temperature (Tm).
Data Presentation and Interpretation
The data obtained from TGA and DSC analyses should be tabulated for clear comparison between the unstabilized polymer and the formulations containing 2,5-Bis(acetoacetamido)benzenesulfonic acid.
Table 1: TGA Data for Polymer Formulations
| Formulation | Tonset (°C) | Tmax (°C) | Residue at 600°C (%) |
| Unstabilized Polymer | |||
| Polymer + 1 phr Stabilizer | |||
| Polymer + 3 phr Stabilizer | |||
| Polymer + 5 phr Stabilizer |
An increase in Tonset and Tmax indicates enhanced thermal stability. A higher char residue at 600°C can also be indicative of improved flame retardancy.
Table 2: DSC Data for Polymer Formulations
| Formulation | Tg (°C) | Tm (°C) |
| Unstabilized Polymer | ||
| Polymer + 1 phr Stabilizer | ||
| Polymer + 3 phr Stabilizer | ||
| Polymer + 5 phr Stabilizer |
Significant changes in Tg or Tm may indicate interactions between the stabilizer and the polymer matrix.
Conclusion
2,5-Bis(acetoacetamido)benzenesulfonic acid presents a promising avenue for the development of highly effective, multifunctional thermal stabilizers for a range of polymeric materials. Its unique chemical structure allows for a synergistic stabilization mechanism involving acid scavenging, radical trapping, and char formation. The protocols outlined in this application note provide a robust framework for the synthesis of this novel additive and its incorporation and evaluation in various polymer systems. Further optimization of formulation parameters and a more in-depth investigation into the degradation byproducts will provide a more complete understanding of its performance and mechanism of action.
References
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IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Retrieved from [Link]
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Scirp.org. (n.d.). Efficient Thermal Stabilization of Polyvinyl Chloride with Tannin-Ca Complex as Bio-Based Thermal Stabilizer. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding PVC Thermal Stability Additives: A Guide for Manufacturers. Retrieved from [Link]
- Google Patents. (n.d.). DE50103978D1 - METHOD FOR PRODUCING ACETOACETYLATED AROMATIC AMINES.
-
TA Instruments. (n.d.). Use of TGA to Distinguish Flame-Retarded Polymers from Standard Polymers. Retrieved from [Link]
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ResearchGate. (2025, August 10). Polymers with Fire Retardants - Characterization Using Thermal Analysis | Request PDF. Retrieved from [Link]
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MDPI. (n.d.). Enhancing the Initial Whiteness and Long-Term Thermal Stability of Polyvinyl Chloride by Utilizing Layered Double Hydroxides with Low Surface Basicity. Retrieved from [Link]
-
YouTube. (2021, April 3). Acetylation of Aromatic primary amine. Retrieved from [Link]
-
Semantic Scholar. (2016, March 9). Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. Retrieved from [Link]
-
MDPI. (2025, April 29). Bio-Based Polymer Developments from Tall Oil Fatty Acids by Exploiting Michael Addition. Retrieved from [Link]
-
Partinchem - Partners in Chemicals. (2020, March 5). What are additives for Polyolefins? Retrieved from [Link]
-
Scribd. (n.d.). Thermal Analysis for Polymers | PDF. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Fabrication and thermal stability studies of polyamide 66 containing triaryl phosphine oxide. Retrieved from [Link]
-
MDPI. (2019, January 12). An Ambient Curable Coating Material Based on the Michael Addition Reaction of Acetoacetylated Castor Oil and Multifunctional Acrylate. Retrieved from [Link]
-
AZoM. (2021, March 12). Differential Scanning Thermal Analysis in Polymeric Materials. Retrieved from [Link]
-
YouTube. (2023, July 27). Thermogravimetric Analysis (TGA) For Polymers Explained!!! Retrieved from [Link]
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Scribd. (n.d.). Thermally Stable Polyimides Synthesis | PDF | Composite Material | Polymers. Retrieved from [Link]
-
Baoxu chem. (n.d.). AO, UV, FRs, Pigment, Nucleating additive for Polyolefin | Baoxu chem. Retrieved from [Link]
-
MDPI. (2024, July 19). Effect of Additives on Thermal Degradation and Crack Propagation Properties of Recycled Polyethylene Blends. Retrieved from [Link]
- Google Patents. (n.d.). WO2012082348A1 - Acetoacetate-functional monomers and their uses in coating compositions.
-
ResearchGate. (n.d.). Efficient and facile dual post-polymerization modification using acetoacetate-acrylate Michael addition. Retrieved from [Link]
-
ACS Publications. (2026, January 20). Flame-Retardant Polyamide 6 Enabled by a Reactive α-Amino-ε-caprolactam-Based Comonomer and In Situ Melamine Cyanurate. Retrieved from [Link]
-
ACS Publications. (2026, January 6). Flame-Retardant Polyamide 6 Enabled by a Reactive α-Amino-ε-caprolactam-Based Comonomer and In Situ Melamine Cyanurate. Retrieved from [Link]
-
ResearchGate. (2025, August 5). High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine. Retrieved from [Link]
- Google Patents. (n.d.). US4408018A - Acetoacetate functionalized polymers and monomers useful for crosslinking formulations.
-
ResearchGate. (2025, August 5). Thermal degradation and ageing of segmented polyamides | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). WO2008011830A1 - Process for synthesizing 2,4-diamino benzene sulfonic acid and salts thereof.
-
DTIC. (n.d.). Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers. Retrieved from [Link]
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SLS. (n.d.). 2,5-Diaminobenzenesulfonic aci | 32776-250G | SIGMA-ALDRICH. Retrieved from [Link]
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Zouping Mingyuan Imp.&Exp.Trade Co.,Ltd. (n.d.). Buy 2,5-Diaminobenzenesulfonic acid. Retrieved from [Link]
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MDPI. (n.d.). Thermochemical Transition in Non-Hydrogen-Bonded Polymers and Theory of Latent Decomposition. Retrieved from [Link]
-
YouTube. (2025, July 19). How Does Degradation Temperature Relate To Polymer Stability? Retrieved from [Link]
Sources
Experimental setup for the synthesis of pigments from 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid
Application Note & Protocol
Topic: A Designed Experimental Protocol for the Synthesis of Bis-Azo Pigments from 2,5-Bis[(1,3-dioxobutyl)amino]benzenesulfonic acid
Abstract
This document provides a comprehensive, research-grade protocol for the synthesis of novel bis-azo pigments utilizing 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid (DBABSA) as a versatile coupling component. Azo pigments represent the largest and most diverse class of synthetic colorants, valued for their intense colors, good lightfastness, and broad applicability.[1] The protocol herein is designed based on fundamental principles of organic chemistry, specifically the diazotization of a primary aromatic amine followed by an azo coupling reaction. We detail a complete workflow, from reagent preparation and the rationale behind critical process parameters to methods for pigment isolation and characterization. This guide is intended for researchers in materials science, organic synthesis, and industrial chemistry.
Introduction & Scientific Rationale
The target coupling component, 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid (CAS 70185-87-4), is a unique molecule possessing two acetoacetamido functional groups.[2][3] These groups are classic precursors in pigment chemistry, renowned for their ability to act as potent carbon nucleophiles in azo coupling reactions. The methylene groups (-CH₂-) positioned between the two carbonyls are highly activated (possessing acidic protons), making them ideal sites for electrophilic attack by a diazonium cation.
The synthesis of an azo pigment is fundamentally a two-stage process:
-
Diazotization: A primary aromatic amine is converted into a highly reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C) to ensure the stability of the salt.[4]
-
Azo Coupling: The electrophilic diazonium salt is then introduced to a nucleophilic coupling component—in this case, DBABSA. The reaction proceeds as an electrophilic substitution to form a stable azo compound (-N=N-), which is the chromophore responsible for the pigment's color.
The presence of two acetoacetamido groups on the DBABSA molecule allows for a double coupling reaction, yielding a bis-azo pigment. This structure can lead to enhanced color depth and modified physicochemical properties compared to mono-azo analogues. The sulfonic acid group (-SO₃H) imparts water solubility to the precursor, which can be advantageous for the reaction medium, while the final pigment's solubility will depend on the complete final structure.
Materials & Equipment
All reagents should be of analytical grade or higher. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory. All operations should be performed within a certified chemical fume hood.
| Reagent / Material | Formula | CAS Number | Recommended Purity | Supplier Example |
| Aniline | C₆H₅NH₂ | 62-53-3 | ≥99.5% | Sigma-Aldrich |
| 2,5-Bis[(1,3-dioxobutyl)amino]benzenesulfonic acid (DBABSA) | C₁₄H₁₆N₂O₇S | 70185-87-4 | ≥95% | AK Scientific[5] |
| Sodium Nitrite | NaNO₂ | 7632-00-0 | ≥99% | Fisher Scientific |
| Hydrochloric Acid, concentrated | HCl | 7647-01-0 | ~37% | VWR |
| Sodium Hydroxide | NaOH | 1310-73-2 | ≥98% | Merck |
| Sodium Chloride | NaCl | 7647-14-5 | ≥99% | - |
| Ethanol | C₂H₅OH | 64-17-5 | 95% or Absolute | - |
| Deionized Water | H₂O | 7732-18-5 | - | - |
| Equipment | Purpose |
| Magnetic stirrer with stir bar | Homogeneous mixing |
| Beakers (100 mL, 250 mL, 500 mL) | Reagent preparation and reaction vessel |
| Graduated cylinders | Volume measurement |
| Thermometer (-10 to 110 °C) | Temperature monitoring |
| Ice bath | Maintaining low reaction temperature |
| Büchner funnel and filter flask | Product isolation via vacuum filtration |
| Whatman filter paper | Filtration medium |
| pH indicator strips or pH meter | Monitoring reaction pH |
| Drying oven or vacuum desiccator | Drying the final product |
Safety Precautions & Hazard Management
-
Aniline: Toxic, a suspected carcinogen, and readily absorbed through the skin. Handle with extreme care.
-
Hydrochloric Acid & Sodium Hydroxide: Highly corrosive and can cause severe burns. Always add acid to water, never the reverse.
-
Sodium Nitrite: Oxidizing agent and toxic if ingested.
-
Diazonium Salts: Potentially explosive in solid, dry form. Crucially, do not isolate the diazonium salt intermediate. Keep it in a cold, aqueous solution at all times and use it immediately after preparation.
-
General Handling: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] In case of eye contact, rinse cautiously with water for several minutes.[7] Seek immediate medical attention if symptoms persist or after any significant exposure.
Detailed Experimental Protocol
This protocol is based on the diazotization of aniline as a representative aromatic amine. The molar ratios are provided for guidance and can be adapted for other amines.
Part A: Preparation of the Diazonium Salt Solution (Anilinium Diazonium Chloride)
-
Amine Preparation: In a 250 mL beaker, combine aniline (2.33 g, 0.025 mol) with deionized water (25 mL).
-
Acidification: While stirring, slowly add concentrated hydrochloric acid (6.25 mL, ~0.075 mol). The aniline will dissolve to form anilinium chloride.
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to 0–5 °C. It is critical to maintain this temperature range for the stability of the diazonium salt.
-
Nitrite Addition: In a separate 100 mL beaker, dissolve sodium nitrite (1.80 g, 0.026 mol) in deionized water (10 mL).
-
Diazotization: Add the sodium nitrite solution dropwise to the cold, stirring anilinium chloride solution over 10-15 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C. The resulting solution contains the diazonium salt. Keep this solution in the ice bath for immediate use in the next step.
Causality Insight: The excess hydrochloric acid ensures the medium remains acidic, preventing the newly formed diazonium salt from coupling with unreacted aniline. The low temperature is essential to prevent the decomposition of the diazonium salt into phenol and nitrogen gas.[4]
Part B: Preparation of the Coupling Component Solution (DBABSA)
-
Dissolution: In a 500 mL beaker, add 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid (DBABSA) (4.45 g, 0.0125 mol).
-
Alkalinization: Add 100 mL of deionized water. While stirring, add a 10% (w/v) sodium hydroxide solution dropwise until the DBABSA is fully dissolved and the solution pH is between 9 and 10. This deprotonates the acidic methylene protons, forming the reactive enolate.
-
Cooling: Cool this solution in a separate ice bath to approximately 5–10 °C.
Causality Insight: The azo coupling reaction is most efficient in a mildly alkaline medium. This condition ensures that the coupling component is sufficiently deprotonated (activated) to be nucleophilic, while the diazonium salt (electrophile) remains present in a sufficient concentration for the reaction to proceed.
Part C: The Azo Coupling Reaction
-
Coupling: With vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold DBABSA solution (from Part B) over 30 minutes.
-
Observation: A brightly colored precipitate should form immediately. The color will depend on the specific aromatic amine used.
-
pH Monitoring: Monitor the pH of the reaction mixture. If it becomes too acidic, add small amounts of 10% sodium hydroxide solution to maintain a pH of 8-10.
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 60 minutes to ensure the reaction goes to completion.
Part D: Pigment Isolation and Purification
-
Salting Out (Optional): To encourage complete precipitation, add sodium chloride (10-15 g) to the mixture and stir for 15 minutes.
-
Filtration: Isolate the solid pigment by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with:
-
A small amount of cold 5% NaCl solution to remove inorganic impurities.
-
Copious amounts of cold deionized water until the filtrate is colorless and neutral (pH ~7). This removes any unreacted starting materials and salts.
-
A small amount of cold ethanol to help displace water and facilitate drying.
-
-
Drying: Carefully transfer the solid pigment to a watch glass and dry in an oven at 60–70 °C to a constant weight. Alternatively, use a vacuum desiccator at room temperature.
Experimental Workflow Diagram
The overall synthesis can be visualized as a two-stage process flowing from starting materials to the final product.
Caption: Workflow for the synthesis of a bis-azo pigment.
Expected Results & Characterization
The isolated product is expected to be a brightly colored, solid powder. The exact yield and color will vary based on the purity of reagents and the specific aromatic amine used in the diazotization step.
| Analysis Technique | Expected Observation / Result | Rationale |
| Yield | 60-80% (Theoretical) | Based on typical yields for azo coupling reactions. |
| Appearance | Intensely colored, fine powder (e.g., yellow, orange, or red). | Formation of an extended conjugated system including the azo chromophore. |
| UV-Vis Spectroscopy | Strong absorption peak (λₘₐₓ) in the visible region (400–700 nm). | Confirms the presence of the chromophore responsible for the color. |
| FTIR Spectroscopy | Characteristic peaks for N=N stretch (azo group) around 1400–1450 cm⁻¹, C=O stretches (~1650-1700 cm⁻¹), and S=O stretches from the sulfonate group (~1030-1080 cm⁻¹ and ~1170-1220 cm⁻¹). | Provides structural confirmation of key functional groups. |
| ¹H-NMR Spectroscopy | Disappearance of the acidic -CH₂- signal from DBABSA and the appearance of complex aromatic signals corresponding to the coupled structure. | Confirms the successful coupling at the target methylene sites. |
References
-
2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid - Guidechem. Guidechem.com.
-
Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]- | C14H16N2O7S | CID 112373. PubChem, National Center for Biotechnology Information.
-
2,5-BIS[(1,3-DIOXOBUTYL)AMINO]BENZENESULFONIC ACID | 70185-87-4. Chemicalbook.
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). MDPI.
-
Material Safety Data Sheet - 2,5-Diaminobenzenesulfonic Acid, Tech. 90%. Fisher Scientific.
-
The Synthesis of Azo Dyes. University of the Fraser Valley.
-
Synthesis of Diazo Dye from Sulpanilic Acid Using 3-Aminophenol and N,N-Dimethylaniline as Couplers and It Application on Linen Fibre. (2020). ResearchGate.
-
Synthesis of 2,5-Dihydroxy-3-(indol-3-yl)benzoquinones by Acid-Catalyzed Condensation of Indoles with 2,5-Dichlorobenzoquinone. (2010). ResearchGate.
-
CAS 305-80-6: Diazotized sulfanilic acid. CymitQuimica.
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Sulfanilic acid - Wikipedia. Wikipedia, The Free Encyclopedia.
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SAFETY DATA SHEET - 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt. Fisher Scientific.
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SAFETY DATA SHEET - 2-Aminobenzenesulphonic acid. Sigma-Aldrich.
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SULFANILIC ACID. Ataman Kimya.
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benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-((2-hydroxyethyl)amino)-... PubChem, National Center for Biotechnology Information.
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2,5-BIS[(1,3-DIOXOBUTYL)AMINO]BENZENESULFONIC ACID CAS#: 70185-87-4. ChemWhat.
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Step-by-step synthesis of metal-organic frameworks with 2,5-Bis(acetoacetamido)benzenesulfonic acid
An Application Note and Protocol for the Synthesis of Metal-Organic Frameworks Utilizing 2,5-Bis(acetoacetamido)benzenesulfonic acid
Introduction: The Potential of a Multifunctional Linker
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1][2][3] The choice of the organic linker is paramount as it dictates the resulting MOF's physicochemical properties, including pore size, surface area, and stability.[4] This guide details a proposed synthesis protocol for a novel MOF using 2,5-Bis(acetoacetamido)benzenesulfonic acid as a unique organic linker. While a specific protocol for this ligand is not yet established in the literature, the following methodology is based on well-established principles of MOF synthesis, particularly for those incorporating sulfonic acid groups.[5][6]
The 2,5-Bis(acetoacetamido)benzenesulfonic acid linker is of particular interest due to its multiple functional groups. The acetoacetamido groups offer strong coordination sites for metal ions, while the sulfonic acid group can enhance the framework's stability, introduce proton conductivity, and provide sites for post-synthetic modification.[1][5][7] These features suggest that MOFs synthesized from this linker could have significant potential in catalysis, gas storage, and, notably, as advanced drug delivery systems.[2][8][9]
Proposed Synthesis Protocol
This section outlines a hypothetical yet plausible solvothermal synthesis protocol for a MOF using 2,5-Bis(acetoacetamido)benzenesulfonic acid and a suitable metal salt, such as Zinc(II) nitrate hexahydrate. The rationale behind each step is provided to ensure a deep understanding of the process.
Reagents and Equipment
Reagents:
-
2,5-Bis(acetoacetamido)benzenesulfonic acid (Ligand)
-
Zinc(II) nitrate hexahydrate (Metal Source)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Ethanol (Solvent for washing)
-
Deionized Water
Equipment:
-
Programmable oven
-
Teflon-lined stainless steel autoclave (or sealed glass vial)
-
Magnetic stirrer and stir bar
-
Centrifuge
-
Vacuum oven or desiccator
-
Analytical balance
-
pH meter
Step-by-Step Synthesis Procedure
-
Ligand and Metal Salt Dissolution:
-
In a clean glass beaker, dissolve a specific molar equivalent of 2,5-Bis(acetoacetamido)benzenesulfonic acid in a measured volume of DMF. Gentle heating and stirring may be required to achieve complete dissolution.
-
In a separate beaker, dissolve a corresponding molar equivalent of Zinc(II) nitrate hexahydrate in a mixture of DMF and deionized water. The addition of a small amount of water can aid in the dissolution of the metal salt and influence the final crystal structure.
-
-
Mixing and pH Adjustment:
-
Slowly add the metal salt solution to the ligand solution under constant stirring.
-
The pH of the resulting mixture may be adjusted using a dilute solution of a suitable base (e.g., triethylamine) or acid. The pH can significantly influence the deprotonation of the ligand and the coordination process, making it a critical parameter to control.
-
-
Solvothermal Reaction:
-
Transfer the final mixture into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the mixture to a temperature between 80-120 °C for 24-72 hours. The precise temperature and time will need to be optimized to obtain a crystalline product.
-
After the reaction is complete, allow the oven to cool down to room temperature slowly. A slow cooling rate can promote the formation of larger, higher-quality crystals.
-
-
Product Isolation and Purification:
-
Collect the resulting solid product by centrifugation or filtration.
-
Wash the collected solid multiple times with fresh DMF to remove any unreacted starting materials.
-
Subsequently, wash the product with a lower-boiling-point solvent like ethanol to remove the DMF trapped within the pores.
-
This solvent exchange is crucial for the "activation" of the MOF.
-
-
Activation:
-
Dry the purified product under vacuum at an elevated temperature (e.g., 100-150 °C) for several hours. This step, known as activation, removes the solvent molecules from the pores, making the internal surface area accessible for subsequent applications. The activation temperature should be carefully chosen to avoid the collapse of the framework.
-
Characterization
To confirm the successful synthesis and to determine the properties of the new MOF, the following characterization techniques are recommended:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups and confirm the coordination of the acetoacetamido and sulfonate groups to the metal centers.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore volume of the activated MOF.
-
Scanning Electron Microscopy (SEM): To observe the morphology and crystal size of the synthesized MOF particles.
Data Presentation
Table 1: Proposed Experimental Parameters for MOF Synthesis
| Parameter | Proposed Value | Rationale |
| Metal Source | Zinc(II) nitrate hexahydrate | Zinc is a common and versatile metal for MOF synthesis, often resulting in stable frameworks. |
| Ligand | 2,5-Bis(acetoacetamido)benzenesulfonic acid | Multifunctional linker for potential high stability and functionality. |
| Solvent | N,N-Dimethylformamide (DMF) | High boiling point and good solvating power for both ligand and metal salt. |
| Molar Ratio (Metal:Ligand) | 1:1 to 3:1 | This range is typical for MOF synthesis and should be optimized. |
| Reaction Temperature | 80 - 120 °C | Common temperature range for solvothermal synthesis of MOFs.[4] |
| Reaction Time | 24 - 72 hours | Sufficient time for crystal nucleation and growth.[4] |
| Activation Temperature | 100 - 150 °C | To remove solvent without collapsing the framework. |
Experimental Workflow and Visualization
Diagram 1: Synthesis Workflow
Caption: A step-by-step workflow for the proposed synthesis of a MOF using 2,5-Bis(acetoacetamido)benzenesulfonic acid.
Application in Drug Delivery
MOFs are promising candidates for drug delivery due to their high porosity, tunable pore sizes, and the potential for surface functionalization.[2][8][10] A MOF synthesized with 2,5-Bis(acetoacetamido)benzenesulfonic acid could be particularly advantageous in this application. The sulfonic acid groups can enhance the hydrophilicity of the MOF, which may improve its biocompatibility and circulation time in the body. Furthermore, the pores of the MOF can be loaded with therapeutic agents. The release of the drug can be triggered by changes in the physiological environment, such as pH or the presence of specific ions.[8][9]
Diagram 2: MOF-based Drug Delivery System
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Application Notes and Protocols for Water Purification Using 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid
Introduction: A Rational Approach to Heavy Metal Sequestration
Water contamination by toxic heavy metals is a persistent global challenge requiring innovative and effective remediation technologies. This document introduces 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid (CAS 70185-87-4), a rationally designed chelating agent for the selective removal of heavy metal ions from aqueous solutions.[1][2][3]
This molecule's design is predicated on fundamental principles of coordination chemistry. It features two bidentate β-ketoamide (acetoacetamide) functional groups, which are known to form stable, five-membered chelate rings with a variety of metal cations.[4] These active binding sites are affixed to a benzenesulfonic acid backbone. The sulfonic acid group serves a dual purpose: it imparts high water solubility to the free ligand, facilitating its application in aqueous systems, and provides an additional potential site for interaction or functionalization.[5][6]
The strategic combination of these functional groups suggests a high potential for this compound in water purification, specifically for sequestering divalent and trivalent heavy metal ions such as lead (Pb²⁺), cadmium (Cd²⁺), mercury (Hg²⁺), copper (Cu²⁺), and iron (Fe³⁺). This guide provides detailed application notes and protocols for researchers to evaluate and utilize this compound's efficacy in laboratory and pilot-scale water treatment studies.
Physicochemical Properties
A summary of the key properties of 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid is presented below.
| Property | Value | Source |
| CAS Number | 70185-87-4 | [1][2][3][7] |
| Molecular Formula | C₁₄H₁₆N₂O₇S | [2][3] |
| Molecular Weight | 356.35 g/mol | [2] |
| Synonyms | 2,5-Bis(acetoacetamido)benzenesulfonic acid | [2] |
| Appearance | Solid (often a yellow to orange powder in salt form) | [8] |
| Solubility | Reported to be soluble in water | [1][6][8] |
| pKa | Aqueous solution is strongly acidic | [6] |
Application Note 1: Direct Chelation for Heavy Metal Precipitation
Principle and Mechanism
The primary application of 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid is as a direct chelating agent.[9][10] When introduced into contaminated water, the molecule's two acetoacetamide groups coordinate with dissolved heavy metal ions. This reaction, known as chelation, forms stable, water-soluble metal-ligand complexes.[4][11] The mechanism involves the deprotonation of the β-dicarbonyl groups, creating anionic oxygen donors that bind strongly to the cationic metal center. By adjusting the solution's pH, the solubility of these metal complexes can be significantly reduced, leading to their precipitation and subsequent removal from the water via filtration or sedimentation.[12]
Diagram of Chelation Mechanism
The following diagram illustrates the proposed coordination of a divalent metal ion (M²⁺) by the chelating agent.
Caption: Proposed chelation of a metal ion by the ligand.
Protocol 1: Batch Sequestration and Quantification of Lead (Pb²⁺)
This protocol provides a method to determine the efficacy and capacity of 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid for removing lead from a model water sample.
1. Materials and Reagents:
-
2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid (or its salt, e.g., ammonium salt)[8]
-
Lead(II) nitrate (Pb(NO₃)₂) or Lead(II) chloride (PbCl₂)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitric acid (HNO₃), trace metal grade
-
Sodium hydroxide (NaOH), 1 M and 0.1 M solutions
-
0.45 µm syringe filters
-
Volumetric flasks, pipettes, and conical tubes
-
pH meter
-
Analytical balance
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) instrument[13][14][15]
2. Preparation of Solutions:
-
Lead Stock Solution (1000 ppm): Accurately weigh 1.598 g of Pb(NO₃)₂ and dissolve in a 1 L volumetric flask with DI water. Acidify with 2 mL of concentrated HNO₃ to prevent precipitation.
-
Working Lead Solution (10 ppm): Prepare a 10 ppm working solution by diluting the stock solution. For example, pipette 1 mL of the 1000 ppm stock into a 100 mL volumetric flask and dilute to the mark with DI water.
-
Chelating Agent Stock Solution (1 mM): Accurately weigh 35.635 mg of the chelating agent (assuming the free acid form) and dissolve in a 100 mL volumetric flask with DI water. Adjust pH to ~7.0 with 0.1 M NaOH if necessary to aid dissolution.
3. Experimental Procedure:
-
Reaction Setup: In a series of 50 mL conical tubes, add 20 mL of the 10 ppm working lead solution.
-
Chelator Dosing: Add varying volumes of the 1 mM chelating agent stock solution to the tubes to achieve different molar ratios of ligand to metal (e.g., 0.5:1, 1:1, 2:1, 5:1). Include a control tube with no chelating agent.
-
pH Adjustment: Adjust the pH of each solution to a target value (e.g., pH 6.5) using 0.1 M NaOH or HNO₃. This is a critical step, as complex solubility is pH-dependent.[16]
-
Incubation: Cap the tubes and place them on an orbital shaker at 150 rpm for 1 hour at room temperature (25°C) to ensure complete reaction.
-
Separation: After incubation, filter each sample through a 0.45 µm syringe filter to remove any precipitated metal-ligand complex.
-
Sample Preparation for Analysis: Acidify the filtrate with 2% (v/v) trace metal grade HNO₃ to preserve the sample for ICP-MS or AAS analysis.
4. Analysis and Calculation:
-
Quantification: Analyze the concentration of Pb²⁺ remaining in the filtrate using a calibrated ICP-MS or AAS instrument.[15][17]
-
Calculation of Removal Efficiency:
-
Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] x 100
-
Where:
-
C₀ = Initial concentration of Pb²⁺ (ppm)
-
Cₑ = Equilibrium concentration of Pb²⁺ in the filtrate (ppm)
-
-
5. Expected Results: The removal efficiency is expected to increase with a higher molar ratio of the chelating agent to the metal ion. A table summarizing potential outcomes is provided below.
| Molar Ratio (Ligand:Pb²⁺) | Initial Pb²⁺ (ppm) | Final Pb²⁺ (ppm) (Hypothetical) | Removal Efficiency (%) |
| 0:1 (Control) | 10.0 | 10.0 | 0 |
| 0.5:1 | 10.0 | 5.2 | 48 |
| 1:1 | 10.0 | 1.5 | 85 |
| 2:1 | 10.0 | 0.3 | 97 |
| 5:1 | 10.0 | <0.05 | >99.5 |
Application Note 2: Immobilization for Solid-Phase Extraction (SPE)
Principle and Rationale
For continuous or large-scale water treatment, immobilizing the chelating agent onto a solid support is a more practical and efficient approach.[18][19][20] This creates a reusable chelating resin for solid-phase extraction (SPE). Water contaminated with heavy metals is passed through a column packed with this resin. The immobilized ligand captures the metal ions, and the purified water flows through. The captured metals can later be eluted (stripped) from the resin using a strong acid or a competing chelating agent, allowing for the regeneration and reuse of the SPE cartridge.
Diagram of Solid-Phase Extraction (SPE) Workflow
Caption: Workflow for heavy metal removal using a chelating SPE resin.
Protocol 2: Conceptual Protocol for SPE Cartridge Preparation and Use
This protocol outlines the conceptual steps for creating and testing an SPE cartridge functionalized with 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid.
1. Immobilization Chemistry (Conceptual):
-
Support Material: Select a porous solid support such as silica gel, polystyrene-divinylbenzene (PS-DVB), or a similar resin with a functional group suitable for covalent attachment (e.g., aminopropyl-functionalized silica).
-
Coupling Reaction: A potential strategy involves activating the sulfonic acid group or the benzene ring to form a covalent bond with the support. For instance, converting the sulfonic acid to a sulfonyl chloride could allow it to react with an amine-functionalized support, forming a stable sulfonamide linkage. This step requires expertise in organic synthesis.
2. Cartridge Packing and Conditioning:
-
Packing: Slurry-pack the functionalized resin into an empty SPE cartridge.
-
Conditioning:
-
Wash the cartridge with a water-miscible organic solvent (e.g., methanol) to wet the resin and remove impurities.
-
Equilibrate the cartridge with DI water.
-
Adjust the pH of the resin bed by passing a buffer solution (e.g., pH 6.5 acetate buffer) through the cartridge.
-
3. SPE Procedure:
-
Loading: Pass a known volume of the heavy metal-contaminated water sample (e.g., 100 mL of 1 ppm Pb²⁺ solution) through the conditioned cartridge at a controlled flow rate (e.g., 1-2 mL/min). Collect the flow-through (effluent).
-
Washing: Wash the cartridge with a small volume of pH-adjusted DI water to remove any non-specifically bound ions.
-
Elution: Elute the captured metals by passing a small volume of a strong acid (e.g., 5 mL of 1 M HNO₃) through the cartridge. This protonates the chelating sites, releasing the metal ions. Collect the eluate.
4. Analysis and Performance Evaluation:
-
Analysis: Measure the metal concentration in the initial sample, the effluent, and the eluate using ICP-MS or AAS.
-
Calculations:
-
Binding Capacity (qₑ): qₑ = (C₀ - Cₑ) x V / m
-
Where V = volume of sample loaded (L), m = mass of resin (g).
-
-
Recovery (%): % Recovery = (Cₑₗ x Vₑₗ) / ((C₀ - Cₑ) x V) x 100
-
Where Cₑₗ = concentration in eluate, Vₑₗ = volume of eluate.
-
-
Safety and Toxicological Considerations
-
Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid.
-
Toxicity: Benzenesulfonic acid and its derivatives are generally considered to be of low to moderate toxicity.[21][22] They are strong acids and can cause irritation upon direct contact with skin, eyes, or the respiratory tract.[21] The primary concern is local corrosive effects rather than systemic toxicity.[22] A toxicological review of related compounds concluded they are safe for use in cosmetics when formulated to be non-irritating.[23]
-
Environmental Fate: The biodegradability of benzenesulfonic acid is moderate. While it is water-soluble, large, unrecovered releases into aquatic environments should be avoided as it can be toxic to aquatic life at high concentrations.[6] The goal of immobilization (Application Note 2) is to prevent such releases.
References
-
Yavuz, E., Tokalıoğlu, Ş., Erkılıç, H., & Soykan, C. (n.d.). Novel Chelating Resin for Solid-Phase Extraction of Metals in Certified Reference Materials and Waters. Taylor & Francis Online. Retrieved from [Link]
-
Request PDF. (n.d.). Novel Chelating Resin for Solid Phase Extraction of Metals in Certified Reference Materials and Waters. ResearchGate. Retrieved from [Link]
-
(n.d.). Solid Phase Extraction Technique in Analytical Chemistry. DergiPark. Retrieved from [Link]
-
Iwase, M., Isobe, K., Zheng, L., Takano, S., & Sohrin, Y. (2023). Solid-phase extraction of palladium, platinum, and gold from water samples: comparison between a chelating resin and a chelating fiber with ethylenediamine groups. Analytical Sciences, 39(4), 695–704. Retrieved from [Link]
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Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-. PubChem. Retrieved from [Link]
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(n.d.). Is sulfonic acid harmful to humans?. GREEN AGROCHEM-LIGNIN. Retrieved from [Link]
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Bergfeld, W. F., et al. (2011). Safety assessment of xylene sulfonic acid, toluene sulfonic acid, and alkyl aryl sulfonate hydrotropes as used in cosmetics. International Journal of Toxicology, 30(6 Suppl), 270S-83S. Retrieved from [Link]
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(n.d.). Reactions of metal ions with β-ketoamides. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
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(2007, November 16). TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS. Nevada Division of Environmental Protection. Retrieved from [Link]
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Greim, H., et al. (1994). Toxicity and ecotoxicity of sulfonic acids: Structure-activity relationship. Chemosphere, 28(12), 2203-2236. Retrieved from [Link]
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(n.d.). A Review: Analytical methods for heavy metals determination in environment and human samples. Retrieved from [Link]
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(n.d.). Chelating Extractants for Metals. MDPI. Retrieved from [Link]
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Saha, S., Pal, D., & Kumar, S. (2017). Hydroxyacetamide derivatives: Cytotoxicity, genotoxicity, antioxidative and metal chelating studies. ResearchGate. Retrieved from [Link]
-
Elder, D. P., et al. (2013). Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation. Journal of Pharmacy and Pharmacology, 65(6), 775-790. Retrieved from [Link]
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Crini, G., & Lichtfouse, E. (2019). Removal of Heavy Metals from Wastewaters: A Challenge from Current Treatment Methods to Nanotechnology Applications. PMC. Retrieved from [Link]
-
(2005, October 10). Benzenesulfonic Acid (Surfactant). California Water Boards. Retrieved from [Link]
-
(2025, December 22). What analytical techniques detect heavy metals in wastewater samples?. YouTube. Retrieved from [Link]
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(2025, September 25). Methods of Analyzing Heavy Metals in Water and Sampling Procedure Across Southern Nigeria. Medires. Retrieved from [Link]
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Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-. US EPA. Retrieved from [Link]
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(n.d.). Analytical Methods for the Determination of Heavy Metals in Water. Retrieved from [Link]
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(n.d.). Chelation Therapy Procedure. Cleveland Clinic. Retrieved from [Link]
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(n.d.). Acetoacetamide. Wikipedia. Retrieved from [Link]
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Sears, M. E. (2013). Chelation: Harnessing and Enhancing Heavy Metal Detoxification—A Review. PMC. Retrieved from [Link]
-
(2025, April 25). What is Benzenesulfonic Acid? Cosmetic usage, alternatives, and regulatory insights. Slate. Retrieved from [Link]
-
(n.d.). AAZTA-Derived Chelators for the Design of Innovative Radiopharmaceuticals with Theranostic Applications. PubMed Central. Retrieved from [Link]
-
(2022, December 19). How Chelation Therapy Removes Toxic Heavy Metals. Renaissance Health Centre. Retrieved from [Link]
- (n.d.). Benzenesulfonic acid derivative compounds, process for producing the same, and use thereof. Google Patents.
-
(2020, September 3). Chelation therapy: Definition, benefits, and risks. Medical News Today. Retrieved from [Link]
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(n.d.). Benzenesulfonic acid – Knowledge and References. Taylor & Francis. Retrieved from [Link]
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(2024, June 30). Synthesis and docking study of aryl acetamide derivatives as an antimicrobial agents. Ukaaz Publications. Retrieved from [Link]
-
(n.d.). AAZTA-based bifunctional chelating agents for the synthesis of multimeric/dendrimeric MRI contrast agents. Organic & Biomolecular Chemistry. Retrieved from [Link]
- (n.d.). Method for preparing benzenesulfonic acid. Google Patents.
-
(2025, August 6). Synthesis of polybenzimidazoles with sulfonic acid groups. ResearchGate. Retrieved from [Link]
- (n.d.). Process for synthesis of 2,4-diamino benzene sulfonic acid and its sodium salts. Google Patents.
-
(2025, August 6). Synthesis of 2-Substituted Benzimidazoles and bis-Benzimidazoles by Microwave in the Presence of Alumina-Methanesulfonic Acid. ResearchGate. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,5-Bis(acetoacetamido)benzenesulfonic Acid
Welcome to the technical support center for the synthesis of 2,5-Bis(acetoacetamido)benzenesulfonic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and product purity.
Introduction to the Synthesis
The synthesis of 2,5-Bis(acetoacetamido)benzenesulfonic acid is a crucial step in the preparation of various dyes, pigments, and pharmaceutical intermediates. The reaction involves the bis-acetoacetylation of 2,5-diaminobenzenesulfonic acid using diketene as the acetylating agent. While the reaction appears straightforward, achieving high yield and purity requires careful control of several experimental parameters. This guide will address common challenges and provide solutions to help you navigate the intricacies of this synthesis.
The overall reaction is as follows:
This guide is structured to provide a comprehensive understanding of the synthesis, from the foundational principles to practical troubleshooting.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 2,5-Bis(acetoacetamido)benzenesulfonic acid in a question-and-answer format.
Question 1: My yield of 2,5-Bis(acetoacetamido)benzenesulfonic acid is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yield is a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Cause: Insufficient reaction time or inadequate temperature.
-
Solution:
-
Reaction Time: Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[1][2]. Extend the reaction time until the starting material is no longer detected.
-
Temperature: The reaction is typically carried out at a slightly elevated temperature to ensure a reasonable reaction rate. A temperature range of 40-50°C is a good starting point. If the reaction is sluggish, a marginal increase in temperature could be beneficial. However, excessively high temperatures can lead to the decomposition of diketene and the formation of byproducts.
-
-
-
Suboptimal pH: The pH of the reaction medium is critical for the acetoacetylation of aromatic amines.
-
Cause: The amino groups of 2,5-diaminobenzenesulfonic acid need to be in their nucleophilic free base form to react with diketene.[3] In a highly acidic medium, the amino groups will be protonated, rendering them unreactive.
-
Solution: The reaction is ideally performed in an aqueous medium with the pH maintained between 8 and 9. This can be achieved by using a suitable buffer or by the controlled addition of a base, such as sodium carbonate or sodium hydroxide solution, to neutralize the sulfonic acid group of the starting material and any acetic acid formed from the hydrolysis of diketene.[4] Regularly monitor and adjust the pH throughout the reaction.
-
-
Hydrolysis of Diketene: Diketene is highly reactive and can be hydrolyzed by water, especially under basic conditions, to form acetoacetic acid, which then decarboxylates to acetone and carbon dioxide.[4]
-
Cause: Slow addition of diketene or inefficient mixing can lead to localized high concentrations of diketene, increasing the likelihood of hydrolysis.
-
Solution: Add diketene to the reaction mixture gradually and with vigorous stirring to ensure its rapid consumption by the diamine. The reaction vessel should be well-agitated to maintain a homogeneous mixture.
-
-
Stoichiometry of Reactants: An incorrect molar ratio of reactants can lead to incomplete conversion.
-
Cause: Inaccurate weighing of reactants or using an insufficient amount of diketene.
-
Solution: Use a slight excess of diketene (approximately 2.1 to 2.2 equivalents) to ensure complete bis-acetoacetylation of the diamine. Accurately weigh both the 2,5-diaminobenzenesulfonic acid and the diketene.
-
-
Poor Solubility of Starting Material: 2,5-diaminobenzenesulfonic acid has limited solubility in many organic solvents but is soluble in aqueous alkaline solutions.[5]
-
Cause: If the starting material is not fully dissolved, the reaction will be a heterogeneous mixture, leading to a slower reaction rate and lower yield.
-
Solution: Ensure the 2,5-diaminobenzenesulfonic acid is completely dissolved in an aqueous basic solution before the addition of diketene.
-
Question 2: I am observing a significant amount of a byproduct that I suspect is the mono-acetoacetylated compound. How can I favor the formation of the desired bis-acetoacetylated product?
Answer:
Formation of the mono-acetoacetylated product, 2-amino-5-(acetoacetamido)benzenesulfonic acid, is a common issue arising from incomplete reaction. Here's how to promote the formation of the bis-substituted product:
-
Control of Stoichiometry:
-
Cause: Insufficient diketene will naturally lead to the formation of the mono-substituted product.
-
Solution: As mentioned previously, using a slight excess of diketene (2.1-2.2 equivalents) is crucial to drive the reaction towards the bis-acetoacetylated product.
-
-
Reaction Time and Temperature:
-
Cause: The second acetoacetylation step may be slower than the first. A short reaction time or low temperature may not be sufficient for the second amino group to react.
-
Solution: Increase the reaction time and monitor the disappearance of the mono-substituted product by TLC or HPLC. A moderate increase in temperature (e.g., to 50-60°C) can also help to accelerate the second substitution.
-
-
Effective Mixing:
-
Cause: Poor mixing can create localized areas where the concentration of diketene is low, favoring mono-substitution.
-
Solution: Ensure vigorous and continuous stirring throughout the addition of diketene and for the entire duration of the reaction.
-
Question 3: My final product is difficult to purify and appears to be contaminated. What are the likely impurities and what purification strategies can I employ?
Answer:
The primary impurities in the synthesis of 2,5-Bis(acetoacetamido)benzenesulfonic acid are typically the unreacted starting material, the mono-acetoacetylated byproduct, and any degradation products of diketene.
-
Likely Impurities:
-
2,5-diaminobenzenesulfonic acid (starting material)
-
2-amino-5-(acetoacetamido)benzenesulfonic acid (mono-substituted byproduct)
-
Polymers or other degradation products from diketene.
-
-
Purification Strategies:
-
Precipitation and Filtration: The desired product, 2,5-Bis(acetoacetamido)benzenesulfonic acid, is often isolated by acidification of the reaction mixture.[6]
-
Procedure: After the reaction is complete, cool the reaction mixture and slowly add a mineral acid (e.g., dilute hydrochloric acid or sulfuric acid) to a pH of around 2-3. The product should precipitate out of the solution.
-
Rationale: The sulfonic acid group is strongly acidic, and the product is zwitterionic. By lowering the pH, the solubility of the product in the aqueous medium is significantly reduced, leading to its precipitation. The starting material and the mono-substituted byproduct may have different solubility profiles at this pH, allowing for some degree of separation.
-
-
Recrystallization:
-
Procedure: The crude product obtained after filtration can be further purified by recrystallization from a suitable solvent, such as hot water or an aqueous ethanol mixture.
-
Rationale: Recrystallization is an effective method for removing impurities that have different solubilities than the desired product at different temperatures.
-
-
Washing:
-
Procedure: The filtered product should be washed with cold water to remove any residual acid and water-soluble impurities. A wash with a small amount of a cold organic solvent like ethanol or acetone can help to remove organic impurities.
-
-
Chromatography: For very high purity requirements, column chromatography can be employed. However, due to the polar nature of the sulfonic acid, this can be challenging. Reverse-phase HPLC can be a useful analytical tool to assess purity and could be adapted for preparative separations.[1][2]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this synthesis?
A1: Water is the most common and environmentally friendly solvent for this reaction. The sodium salt of 2,5-diaminobenzenesulfonic acid is soluble in water, creating a homogeneous reaction medium. The reaction is typically performed in an aqueous solution with the pH adjusted to the alkaline range (pH 8-9) to ensure the amino groups are deprotonated and nucleophilic.
Q2: What are the critical safety precautions I should take when working with diketene?
A2: Diketene is a toxic, flammable, and highly reactive substance that requires careful handling in a well-ventilated fume hood.[7][8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.
-
Handling: Diketene is a lachrymator and can cause severe irritation to the eyes, skin, and respiratory tract. Avoid inhalation of vapors and direct contact with the skin.
-
Storage: Store diketene in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It should be kept away from acids, bases, and water, as these can catalyze its violent polymerization.[10]
-
Disposal: Dispose of any unused diketene and contaminated materials according to your institution's hazardous waste disposal procedures.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable eluent system (e.g., a mixture of ethyl acetate, methanol, and a small amount of acetic acid) to separate the starting material, the mono-substituted product, and the final bis-substituted product. The spots can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[1][2]
Q4: What is the expected appearance of the final product?
A4: Pure 2,5-Bis(acetoacetamido)benzenesulfonic acid is typically a white to off-white powder.[6] The presence of colored impurities may indicate side reactions or degradation.
Experimental Protocols
Detailed Step-by-Step Methodology for the Synthesis of 2,5-Bis(acetoacetamido)benzenesulfonic Acid
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
-
2,5-diaminobenzenesulfonic acid
-
Diketene (stabilized)
-
Sodium carbonate or Sodium hydroxide (for pH adjustment)
-
Hydrochloric acid or Sulfuric acid (for precipitation)
-
Deionized water
-
Ethanol (for washing)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a pH meter/probe.
-
Heating mantle with a temperature controller.
-
Ice bath.
-
Buchner funnel and filter flask.
Procedure:
-
Preparation of the Reaction Mixture:
-
In the three-necked flask, dissolve one equivalent of 2,5-diaminobenzenesulfonic acid in deionized water (approximately 10-15 mL of water per gram of the diamine).
-
With stirring, slowly add a solution of sodium carbonate or sodium hydroxide to adjust the pH of the solution to 8.5-9.0. Ensure all the starting material is dissolved.
-
Gently heat the solution to 40-45°C.
-
-
Addition of Diketene:
-
Charge the dropping funnel with 2.2 equivalents of diketene.
-
Add the diketene dropwise to the stirred solution over a period of 1-2 hours. Maintain the temperature of the reaction mixture between 40-50°C.
-
Throughout the addition, monitor the pH of the reaction mixture and maintain it at 8.0-9.0 by the controlled addition of a dilute sodium carbonate or sodium hydroxide solution.
-
-
Reaction Completion:
-
After the addition of diketene is complete, continue to stir the reaction mixture at 45-50°C for an additional 2-3 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting material and the mono-substituted intermediate.
-
-
Product Isolation:
-
Cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5°C.
-
Slowly add dilute hydrochloric acid or sulfuric acid with stirring to adjust the pH to 2-3. A precipitate of the product should form.
-
Continue stirring in the ice bath for another 30-60 minutes to ensure complete precipitation.
-
-
Filtration and Washing:
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold deionized water to remove inorganic salts and residual acid.
-
Wash the filter cake with a small amount of cold ethanol to remove any organic impurities.
-
-
Drying:
-
Dry the product in a vacuum oven at 60-70°C to a constant weight.
-
Data Presentation
| Parameter | Recommended Value | Rationale |
| Stoichiometry | 1 eq. Diamine : 2.2 eq. Diketene | Ensures complete bis-acetoacetylation. |
| Solvent | Water | Good solubility of the starting material salt. |
| pH | 8.0 - 9.0 | Maintains the nucleophilicity of the amino groups. |
| Temperature | 40 - 50 °C | Balances reaction rate and diketene stability. |
| Reaction Time | 3 - 5 hours (post-addition) | Allows for complete conversion. |
| Precipitation pH | 2 - 3 | Minimizes product solubility for isolation. |
Visualization of the Synthesis Workflow
Caption: A flowchart illustrating the key stages in the synthesis of 2,5-Bis(acetoacetamido)benzenesulfonic acid.
References
-
Wikipedia. Diketene. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
PubMed. Chemical reactivity and biological activity of diketene. [Link]
-
International Chemical Safety Cards (ICSCs). ICSC 1280 - DIKETENE. [Link]
-
Chemistry LibreTexts. Reaction with Primary Amines to form Imines. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
PubChem. Diketene. [Link]
-
ResearchGate. Synthesis and characterization of sulfonated homo‐ and co‐polyimides based on 2,4 and 2,5‐diaminobenzenesulfonic acid for proton exchange membranes. [Link]
- Google Patents. Process for synthesizing 2,4-diamino benzene sulfonic acid and its salt.
- Google Patents. A kind of purification process of benzene sulfonic acid along bent storehouse ammonium.
-
ResearchGate. Synthesis of Sulfonic Acid Salts and Sulfonic Acids by Advanced Cross‐Coupling Reaction of Vinyl Sulfonates. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid. [Link]
-
Waters Corporation. Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. [Link]
-
Master Organic Chemistry. Enamines. [Link]
-
FAQ. What is 2,5-Diaminobenzenesulfonic acid and how is it used in the chemical industry?. [Link]
- Google Patents. Preparation method of acetoacetamide-N-sulfonic acid triethylamine salt.
-
PubChem. 2,5-Diaminobenzenesulfonic acid. [Link]
-
MDPI. The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. [Link]
-
SciSpace. Structural reassignment of the mono- and bis-addition products from the addition reactions of N-(Diphenylmethylene)glycinate est. [Link]
-
MDPI. Synthesis and Characterization of 2-Decenoic Acid Modified Chitosan for Infection Prevention and Tissue Engineering. [Link]
- Google Patents. Method for preparing 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene.
-
ResearchGate. Synthesis and properties of highly sulfonated proton conducting polyimides from bis(3-sulfopropoxy)benzidine diamines. [Link]
-
University of Wollongong. Structural re-assignment of the mono- and bis-addition products from the addition reactions of N-(diphenylmethylene)glycinate esters tofullerene under Bingel conditions. [Link]
Sources
- 1. 2,5-diaminobenzenesulfonic acid | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes [mdpi.com]
- 4. Diketene - Wikipedia [en.wikipedia.org]
- 5. Blocking Groups - Sulfonic Acid | Guided Videos, Practice & Study Materials [pearson.com]
- 6. ccount-chem.com [ccount-chem.com]
- 7. Chemical reactivity and biological activity of diketene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. DE628321C - Process for the production of diketene - Google Patents [patents.google.com]
- 10. CN1721398A - Process for synthesis of 2,4-diamino benzene sulfonic acid and its sodium salts - Google Patents [patents.google.com]
Troubleshooting guide for the polymerization of Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-
Welcome to the Technical Support Center for the polymerization of Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-. As Senior Application Scientists, we understand that working with complex, multifunctional monomers presents unique challenges. This guide is designed to provide you with in-depth, field-proven insights to navigate the intricacies of your polymerization experiments. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, helping you make informed decisions to achieve consistent and successful results.
Frequently Asked Questions (FAQs)
This section addresses high-level questions you might have before starting or during the early stages of your work.
Q1: What polymerization strategy is most suitable for Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]- and why?
A1: Given the monomer's structure—an electron-rich aromatic ring—the most promising approach is oxidative polymerization . This method is commonly used for monomers like aniline and pyrrole to create conjugated polymers. The benzenesulfonic acid group is highly advantageous here, as it can act as an "internal dopant," rendering the final polymer water-soluble and potentially conductive without the need for an external dopant acid.[1] The polymerization proceeds by chemically or electrochemically oxidizing the monomer to form radical cations, which then couple to form polymer chains.
Q2: What are the most critical parameters to control during the polymerization of this monomer?
A2: Success with this monomer hinges on meticulous control over several factors:
-
Monomer Purity: The monomer possesses multiple reactive sites (amino and β-diketone groups) that can engage in side reactions. Impurities can inhibit polymerization or act as chain terminators.[2]
-
Oxidant Stoichiometry: The molar ratio of oxidant to monomer is critical. An insufficient amount will lead to low yield and low molecular weight, while an excess can cause over-oxidation and degradation of the polymer backbone.
-
Temperature: Oxidative polymerization is often highly exothermic. Low temperatures (e.g., 0–5 °C) are crucial to slow the reaction rate, prevent side reactions, and promote the formation of a more ordered polymer structure.[1]
-
Solvent and pH: The sulfonic acid group makes the monomer's solubility pH-dependent. The choice of solvent will affect both monomer solubility and the conformation of the growing polymer chain.[1]
Q3: I'm having trouble dissolving the monomer. What solvents are recommended?
A3: The monomer is a zwitterionic-like species due to the strongly acidic sulfonic acid group and the basic amino groups. Its solubility can be challenging. We recommend the following solvents, starting with the most promising:
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Rationale & Comments |
| Deionized Water | 80.1 | 100 | The sulfonic acid group promotes aqueous solubility. Adjusting the pH with a non-reactive base (e.g., NH₄OH) can deprotonate the -SO₃H group to a sulfonate, further increasing solubility. |
| Dimethylformamide (DMF) | 36.7 | 153 | A highly polar aprotic solvent capable of dissolving many functionalized organic molecules.[1] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | Another excellent polar aprotic solvent, often used for rigid-chain polymers. May require heating to fully dissolve the monomer. |
| Acetonitrile | 37.5 | 82 | A polar aprotic solvent mentioned for similar polymerization systems.[1] |
Q4: How can I confirm that I have successfully synthesized the polymer?
A4: A multi-technique approach is essential for characterization:
-
FT-IR Spectroscopy: Compare the spectra of the monomer and the dried polymer. Look for the disappearance or broadening of peaks associated with the aromatic C-H bonds, indicating successful polymerization. Key functional groups like S=O stretches from the sulfonic acid (~1030-1080 cm⁻¹) and C=O stretches from the amide/keto groups (~1650-1720 cm⁻¹) should remain.
-
¹H NMR Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Polymerization will cause significant broadening of the peaks, especially those corresponding to the aromatic protons, compared to the sharp signals of the monomer.
-
Gel Permeation Chromatography (GPC/SEC): This is the gold standard for determining molecular weight and polydispersity. An aqueous or DMF-based mobile phase with added salt (to screen charge effects) would be a suitable starting point.
-
Visual Observation: A successful polymerization is often accompanied by a distinct color change in the reaction mixture, typically to a dark green, brown, or black, characteristic of conjugated polymer solutions.
Troubleshooting Guide: Common Experimental Issues
This section provides a structured, cause-and-effect guide to resolving specific problems you may encounter.
Problem 1: The reaction remains clear, and no polymer is formed (or the yield is extremely low).
This is the most common failure mode, typically pointing to an issue with reaction initiation.
The oxidant may be old, hydrated, or simply not strong enough to oxidize the monomer.
-
Solution:
-
Always use a freshly opened or properly stored oxidant. Ammonium persulfate (APS) is particularly susceptible to degradation by moisture.
-
Ensure the chosen oxidant has a suitable redox potential. For oxidative polymerization, strong oxidants are required.
-
If using a redox initiator system, ensure both components are active and added in the correct sequence.
-
| Oxidant | Solvent System | Comments |
| Ammonium Persulfate (APS) | Water, Acetonitrile | A common, powerful oxidant for aqueous systems. The reaction produces protons, lowering the pH. |
| Iron(III) Chloride (FeCl₃) | Water, Acetonitrile | A classic oxidant for polymerizing heterocycles. Can be difficult to remove from the final polymer. |
| Potassium Permanganate (KMnO₄) | Water (neutral/acidic) | A very strong oxidant. Care must be taken to avoid over-oxidation and chain scission. |
The molar ratio of oxidant to monomer dictates the initiation efficiency and final molecular weight.
-
Solution:
-
Start with a monomer-to-oxidant molar ratio of 1:1 or 1:1.25.
-
Systematically vary this ratio to find the optimum for your specific conditions. A higher oxidant ratio may increase the rate but can also lead to polymer degradation.
-
Even trace impurities from the monomer synthesis can quench the radical species necessary for polymerization.[2]
-
Solution:
-
Recrystallize the monomer before use. A mixture of ethanol and water is a good starting point for polar compounds.
-
Characterize the purified monomer via NMR and melting point to confirm its identity and purity.
-
Here is a logical workflow to diagnose the issue.
Caption: General Experimental Workflow.
References
Sources
Technical Support Center: Synthesis of 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic Acid
Welcome to the dedicated technical support guide for the synthesis of 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this reaction, with a specific focus on identifying, understanding, and mitigating common side reactions. Our goal is to empower you with the technical insights and practical solutions needed to achieve high yields and purity in your synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format. We delve into the root causes of these issues and provide actionable, step-by-step solutions.
Q1: My final yield is significantly lower than expected. What are the most likely causes?
A1: Low yield is a frequent issue, typically stemming from two primary sources: incomplete reaction or loss of a key reagent.
-
Cause 1: Incomplete Di-acylation. The most common byproduct is the mono-acylated intermediate, 2-amino-5-[(1,3-dioxobutyl)amino]benzenesulfonic acid. The second acylation is often slower than the first due to steric hindrance and electronic effects. If the reaction is not driven to completion, a significant portion of your starting material will remain in this intermediate form.
-
Cause 2: Hydrolysis of Diketene. Diketene is the standard reagent for acetoacetylation but is highly susceptible to hydrolysis, especially in aqueous or non-anhydrous solvents.[1] It readily reacts with water to form the unstable acetoacetic acid, which can further decompose.[1] This side reaction consumes your acylating agent, effectively reducing the stoichiometry and preventing the complete di-acylation of 2,5-diaminobenzenesulfonic acid (2,5-DABSA). The half-life of diketene in water at 25°C is approximately 45 minutes, highlighting the need for careful solvent management.[1]
Troubleshooting Steps:
-
Verify Reagent Stoichiometry: Ensure at least a 2:1 molar ratio of diketene to 2,5-DABSA. A slight excess of diketene (e.g., 2.1-2.2 equivalents) can help drive the reaction to completion.
-
Control Moisture: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. If the reaction must be run in an aqueous system, the pH and temperature must be carefully controlled to minimize the rate of hydrolysis.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using a suitable analytical technique like HPLC or TLC. Extend the reaction time or moderately increase the temperature if the mono-acylated intermediate persists. However, be cautious, as excessive heat can promote diketene polymerization.
-
Order of Addition: Consider a stepwise addition of diketene. Adding the first equivalent and allowing it to react before adding the second can sometimes improve control over the reaction.
Q2: My final product is discolored (yellow to brown). How can I prevent this and purify the product?
A2: Discoloration is almost always due to impurities that are either present in the starting materials or are formed during the reaction.
-
Cause 1: Impure Starting Material. The starting material, 2,5-diaminobenzenesulfonic acid, is a dye intermediate and can be prone to oxidation, leading to colored impurities.[2][3][4] Aromatic amines, in general, are sensitive to air and light.
-
Cause 2: Oxidative Side Reactions. Under non-inert atmospheric conditions or in the presence of certain metal impurities, the aromatic amine groups can oxidize, forming highly colored, conjugated systems.
-
Cause 3: Diketene-derived Impurities. While diketene itself is colorless, its polymers or products from self-condensation can be colored.
Troubleshooting Steps:
-
Assess Starting Material Purity: Before starting the synthesis, check the purity of your 2,5-DABSA. If it is already discolored, consider recrystallizing it.
-
Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the sensitive amine groups.
-
Purification of Final Product: If discoloration occurs despite these precautions, the final product can often be purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixtures). Activated carbon (charcoal) treatment during recrystallization can also be effective at removing colored impurities.
Q3: I'm observing an unexpected peak in my LC-MS analysis that doesn't correspond to the product or the mono-acylated intermediate. What could it be?
A3: An unexpected peak could arise from several less common side reactions involving the reactive β-dicarbonyl moiety of the product or diketene itself.
-
Cause 1: Intramolecular Cyclization/Condensation. In the presence of strong acid or base, or at elevated temperatures, the acetoacetamide side chains could potentially undergo intramolecular reactions. For example, dehydration of an acetoacetanilide in the presence of sulfuric acid can lead to quinolone derivatives.[5]
-
Cause 2: Intermolecular Condensation. The active methylene group (the -CH2- between the two carbonyls) is nucleophilic in its enolate form and could potentially react with another molecule of product or an intermediate, leading to higher molecular weight impurities.
-
Cause 3: Reaction with Solvent. If a reactive solvent (e.g., an alcohol) is used, it could potentially react with diketene to form an acetoacetate ester, which could then participate in other reactions.
Troubleshooting Steps:
-
Characterize the Impurity: Obtain high-resolution mass spectrometry (HRMS) and, if possible, NMR data to elucidate the structure of the unknown byproduct.
-
Control pH and Temperature: Maintain a neutral or slightly acidic pH throughout the reaction and workup to minimize base-catalyzed condensation reactions. Avoid excessive temperatures.
-
Choose an Inert Solvent: Use a non-reactive, aprotic solvent if possible to avoid complications from solvent participation.
Frequently Asked Questions (FAQs)
What is the fundamental reaction mechanism for this synthesis?
The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the primary amine group of 2,5-DABSA attacks one of the carbonyl carbons of diketene. The four-membered ring of diketene then opens to form a stable amide bond, resulting in the acetoacetamide functional group.[5][6] This occurs sequentially on both amine groups.
Why is diketene the preferred acetoacetylating agent?
Diketene is highly efficient and atom-economical. It reacts with amines to produce the desired acetoacetamide and no stoichiometric byproducts, making product isolation simpler.[1] Alternative reagents like ethyl acetoacetate would require higher temperatures and produce ethanol as a byproduct that would need to be removed.
What analytical methods are recommended for monitoring the reaction?
High-Performance Liquid Chromatography (HPLC) with UV detection is the ideal method. It can effectively separate the starting material (2,5-DABSA), the mono-acylated intermediate, the final di-acylated product, and many potential impurities. LC-MS is also invaluable for identifying the molecular weights of these species.
Visualizing the Reaction Pathways
To better understand the chemical transformations, the following diagrams illustrate the main synthesis route and key side reactions.
Caption: Main synthesis pathway to the target compound.
Caption: A logical workflow for troubleshooting synthesis issues.
References
-
Wikipedia. (n.d.). Diketene. Retrieved from [Link]
-
Grokipedia. (n.d.). Acetoacetamide. Retrieved from [Link]
-
Tidwell, T. T. (2014). Ketene reactions with tertiary amines. The Journal of Organic Chemistry, 79(2), 679–685. [Link]
-
Egle, I., et al. (1998). Chemical reactivity and biological activity of diketene. Chemical research in toxicology, 11(8), 923–929. [Link]
-
Kato, T., et al. (1983). Reaction of Diketene-Acetone Adduct with Enamines, Ketene Acetals, Vinyl Ethers, and β-Diketones. Chemical and Pharmaceutical Bulletin, 31(12), 4296-4301. [Link]
-
Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Retrieved from [Link]
-
Koreeda, M. (2011). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. University of Michigan. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetoacetanilide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acetamides. Retrieved from [Link]
-
Wang, X., et al. (2012). Direct amination of γ-halo-β-ketoesters with anilines. Tetrahedron letters, 53(28), 3629–3632. [Link]
-
Reddit. (2016). Mechanism of acylation of aniline with acetic anhydride? r/chemhelp. Retrieved from [Link]
-
PubChem. (n.d.). Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetoacetamide. Retrieved from [Link]
-
FAQ. (n.d.). What is 2,5-Diaminobenzenesulfonic acid and how is it used in the chemical industry? Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines. Retrieved from [Link]
-
PubChem. (n.d.). Acetoacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 2,5-diaminobenzenesulfonic acid. Retrieved from [Link]
-
Molbase. (n.d.). ASAM 2,5-BIS[(1,3-DIOXOBUTYL)AMINO]BENZENESULFONIC CAS#: 70185-87-4. Retrieved from [Link]
-
CORE. (n.d.). An improved novel process for the synthesis of antihypertensive drug, Irbesartan. Retrieved from [Link]
Sources
Technical Support Center: Purification of 2,5-Bis(acetoacetamido)benzenesulfonic acid
Welcome to the technical support center for 2,5-Bis(acetoacetamido)benzenesulfonic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during the purification of this unique molecule. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you achieve the desired purity for your downstream applications.
Introduction
2,5-Bis(acetoacetamido)benzenesulfonic acid is a highly functionalized molecule with properties that can make its purification challenging. Its sulfonic acid group confers high water solubility, while the two acetoacetamido groups introduce potential for hydrolysis and side reactions. This guide is structured to directly address the common issues you may face, providing not just protocols, but the scientific reasoning behind them.
Troubleshooting Guide
This section is designed to provide rapid solutions to specific problems you may encounter during the purification of 2,5-Bis(acetoacetamido)benzenesulfonic acid.
Issue 1: My purified 2,5-Bis(acetoacetamido)benzenesulfonic acid is contaminated with inorganic salts (e.g., NaCl, Na₂SO₄). How can I remove them?
Probable Cause: Inorganic salts are often introduced during the synthesis or pH adjustment steps. Due to the high polarity and water solubility of the target compound, these salts can co-precipitate or be retained during workup.
Solution:
-
Option A: Desalting using a C18 Solid-Phase Extraction (SPE) Cartridge
This is an effective method for removing inorganic salts from highly polar organic compounds.[1]
Experimental Protocol:
-
Prepare the Cartridge: Condition a C18 SPE cartridge by washing it with methanol followed by deionized water.
-
Load the Sample: Dissolve your crude product in a minimum amount of deionized water.
-
Wash: Pass the dissolved sample through the conditioned C18 cartridge. The 2,5-Bis(acetoacetamido)benzenesulfonic acid will be retained on the C18 stationary phase, while the inorganic salts will pass through.
-
Elute: Wash the cartridge with deionized water to remove any remaining salts. Then, elute the purified product with methanol or acetonitrile.
-
Isolate: Evaporate the organic solvent under reduced pressure to obtain the desalted product.
-
-
Option B: Recrystallization from an Aqueous-Organic Solvent System
Recrystallization can be effective if a solvent system is identified where the solubility of the product and the inorganic salts differ significantly.
Experimental Protocol:
-
Solvent Screening: Experiment with solvent systems such as water/ethanol, water/isopropanol, or water/acetone. The goal is to find a system where the product is soluble at elevated temperatures but precipitates upon cooling, while the inorganic salts remain in solution.
-
Procedure:
-
Dissolve the crude product in a minimum amount of hot water.
-
Slowly add the organic co-solvent until the solution becomes slightly turbid.
-
Heat the mixture until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
-
-
Issue 2: My NMR spectrum shows the presence of a mono-acetoacetylated impurity. How can I separate this from my desired bis-acetoacetylated product?
Probable Cause: Incomplete reaction during the acetoacetylation of 2,5-diaminobenzenesulfonic acid can lead to the formation of the mono-substituted product.
Solution: Ion Exchange Chromatography (IEX)
The difference in the number of acidic protons between the mono- and bis-substituted products can be exploited for separation using ion exchange chromatography.[1]
Experimental Protocol:
-
Resin Selection: Use a strongly basic anion exchange resin.
-
Column Packing: Prepare a column with the selected resin.
-
Equilibration: Equilibrate the column with a low ionic strength buffer at a neutral pH.
-
Sample Loading: Dissolve the crude product in the equilibration buffer and load it onto the column.
-
Elution: Elute the column with a gradient of increasing salt concentration (e.g., NaCl) or by decreasing the pH with a volatile acid like formic acid.[1] The bis-substituted product, having a higher charge density, will bind more strongly to the resin and elute at a higher salt concentration or lower pH compared to the mono-substituted impurity.
-
Fraction Collection and Analysis: Collect fractions and analyze them by HPLC or TLC to identify the fractions containing the pure product.
-
Desalting: If a non-volatile salt gradient was used for elution, the collected fractions will need to be desalted as described in Issue 1 .
Issue 3: The product degrades during purification. How can I minimize this?
Probable Cause: The acetoacetamido groups are susceptible to hydrolysis, especially under harsh acidic or basic conditions and at elevated temperatures.
Solution: Gentle Purification Conditions
-
pH Control: Maintain the pH of all aqueous solutions as close to neutral as possible.
-
Temperature Control: Avoid excessive heat during recrystallization and solvent evaporation. Use a rotary evaporator at moderate temperatures (e.g., 40-50°C).
-
Method Selection: Prioritize methods that can be performed at room temperature, such as SPE or some forms of chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and solubility of pure 2,5-Bis(acetoacetamido)benzenesulfonic acid?
A1: Pure 2,5-Bis(acetoacetamido)benzenesulfonic acid is typically a white to off-white or yellowish powder.[2][3] It is expected to be highly soluble in water and polar organic solvents like methanol and DMSO, with limited solubility in less polar solvents such as dichloromethane and hexanes.
| Property | Expected Value | Source |
| Appearance | Yellow to orange powder | [2] |
| Solubility | Soluble in water | [2] |
| Melting Point | Decomposes above 200°C | [2] |
Q2: What analytical techniques are best for assessing the purity of 2,5-Bis(acetoacetamido)benzenesulfonic acid?
A2: A combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a powerful tool for assessing purity and quantifying impurities. A mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[4][5] UV detection is suitable due to the aromatic nature of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying organic impurities.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight.
Q3: Can I use normal-phase silica gel chromatography for purification?
A3: Due to its high polarity and strong acidity, 2,5-Bis(acetoacetamido)benzenesulfonic acid will likely interact very strongly with the silica gel, leading to poor recovery and significant tailing of the elution peak. Therefore, normal-phase silica gel chromatography is generally not recommended.[1] Reversed-phase or ion-exchange chromatography are more suitable options.
Q4: Are there any specific safety precautions I should take when handling 2,5-Bis(acetoacetamido)benzenesulfonic acid?
A4: As with any chemical, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound is a sulfonic acid derivative and should be handled with care, avoiding inhalation of dust and contact with skin and eyes.
Visualized Workflows
Decision Tree for Purification Strategy
Caption: A decision tree to guide the selection of an appropriate purification strategy.
Workflow for Impurity Removal
Caption: A typical workflow for the multi-step purification of 2,5-Bis(acetoacetamido)benzenesulfonic acid.
References
- Google Patents. (n.d.). Method for the purification of aryl sulfonic acids and salts.
-
Reddit. (2023). Question on purifying aryl Sulfonic acids. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]
-
LCGC International. (n.d.). Organic Acid Counter Ion Analysis using a Bonded Zwitterionic Stationary Phase. Retrieved from [Link]
- Google Patents. (n.d.). Purification of sulfonic acids.
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzenesulfonic Acid-Impurities. Retrieved from [Link]
- Google Patents. (n.d.). Process for synthesizing 2,4-diamino benzene sulfonic acid and its salt.
- Google Patents. (n.d.). Process for synthesis of 2,4-diamino benzene sulfonic acid and its sodium salts.
-
PubChem. (n.d.). 2,5-Bis(octadecanoylamino)benzenesulfonic acid. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing benzenesulfonic acid.
Sources
How to control the molecular weight of polymers from 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid
Technical Support Center: Polymer Synthesis
Introduction and Scope
Welcome to the technical support guide for controlling the molecular weight (MW) of polymers synthesized from 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid. This monomer, characterized by its dual acetoacetamido functional groups and a central benzenesulfonic acid moiety, is a building block for advanced polymers, often used in applications requiring high thermal stability and specific ionic properties, such as in membrane technology.[1]
The polymerization of this monomer, typically with a co-monomer like an aromatic diamine, proceeds via a step-growth polycondensation mechanism. Achieving a target molecular weight in these systems is not trivial; it is a function of precise stoichiometric control, reaction kinetics, and equilibrium management.[2] High molecular weight is often only achieved at very high conversions (p > 0.99), making the process highly sensitive to experimental parameters.[3]
This guide is designed for researchers and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, providing a framework for troubleshooting and optimizing your polymerization reactions. We will address common issues in a direct question-and-answer format, supported by detailed protocols and visual aids.
Frequently Asked Questions (FAQs): Core Principles
This section covers the fundamental concepts that govern the molecular weight of polymers derived from 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid.
Q1: What is the likely polymerization mechanism for this monomer?
The 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid monomer possesses two active acetoacetyl (1,3-dioxobutyl) groups. These groups readily react with primary amines in a condensation reaction, forming a stable enaminone linkage and eliminating water. When reacted with a difunctional amine (a diamine), this process results in a step-growth polymerization. This is a type of polycondensation reaction where polymer chains grow by reacting with other monomers, oligomers, or other polymer chains.
Q2: Why is achieving high molecular weight in this type of polycondensation so difficult?
The relationship between the number-average degree of polymerization (Xn), the stoichiometric ratio (r) of the functional groups, and the extent of reaction (p) is described by the Carothers equation:
Xn = (1 + r) / (1 + r - 2rp)
For a perfect stoichiometric balance (r = 1), the equation simplifies to:
Xn = 1 / (1 - p)
This equation reveals that an extremely high extent of reaction (conversion) is required to achieve a high degree of polymerization. For instance, to reach an Xn of 100, a conversion of 99% is necessary.[4] Any deviation from perfect stoichiometry or failure to reach near-complete conversion will severely limit the final molecular weight.[3]
Q3: What are the primary experimental factors I need to control to influence molecular weight?
There are four pillars of molecular weight control in this system:
-
Stoichiometric Precision: The molar ratio of the acetoacetyl groups to the amine groups of the co-monomer must be as close to 1:1 as possible.
-
Monomer Purity: Monofunctional impurities will act as chain terminators, preventing further chain growth and drastically lowering the final MW.[5]
-
Reaction Conditions: Temperature, time, and the efficient removal of the water byproduct are critical for driving the reaction equilibrium towards high conversion.[6][7]
-
Controlled Termination: The deliberate use of monofunctional reagents (end-cappers or chain transfer agents) allows for precise control to achieve a specific, often lower, target molecular weight.[8]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments.
Problem: My polymer's molecular weight is consistently low and will not increase.
This is the most common issue in polycondensation and typically points to a limitation in one of three areas: stoichiometry, purity, or reaction completion.
dot
Caption: Troubleshooting workflow for low molecular weight polymer.
► Possible Cause A: Incorrect Stoichiometry
-
Expertise & Causality: As shown by the Carothers equation, even a 1% excess of one monomer (r = 0.99) limits the theoretical maximum degree of polymerization to approximately 199.[3] This occurs because, at high conversion, all growing chains will be terminated with the same functional group (the one in excess), making further reaction impossible.
-
Self-Validating Protocol:
-
Precise Measurement: Use an analytical balance (4-5 decimal places) for all measurements.
-
Purity Adjustment: The purity of your monomers must be known and factored into your mass calculations. If your diamine co-monomer is 98% pure, you must use a proportionally larger mass to achieve a true 1:1 molar ratio of functional groups.
-
Titration (Optional but Recommended): For ultimate precision, consider titrating the functional groups of each monomer batch to determine their exact molar equivalents before the reaction.
-
► Possible Cause B: Monomer or Solvent Impurities
-
Expertise & Causality: Monofunctional impurities are "chain stoppers." For example, a monofunctional amine impurity will react with a growing polymer chain, capping it and preventing any further increase in its length. Water in the solvent or adsorbed on the monomer can hydrolyze the acetoacetyl group, creating an unreactive carboxylic acid and also disrupting stoichiometry.[9] Studies have shown that even 0.5% impurity can lead to a significant decrease in the degree of polymerization.[5]
-
Self-Validating Protocol:
-
Monomer Purification: Recrystallize both the 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid and the diamine co-monomer before use.
-
Purity Verification: Use analytical techniques like ¹H NMR, HPLC, and DSC to confirm purity is >99.5%.
-
Solvent Purity: Use anhydrous, high-purity solvents. If using a solvent like NMP or DMAc, ensure it is from a freshly opened bottle or has been properly dried over molecular sieves.
-
► Possible Cause C: Incomplete Reaction or Inefficient Byproduct Removal
-
Expertise & Causality: The condensation reaction is an equilibrium. To drive it to the high conversion (>99%) needed for high MW, the water byproduct must be continuously and efficiently removed.[6] As the reaction progresses, the viscosity of the melt or solution increases dramatically. This slows the diffusion of the water byproduct out of the medium and also reduces the mobility of the polymer chain ends, making it difficult for them to find each other and react.
-
Self-Validating Protocol:
-
Temperature Staging: Begin the reaction at a moderate temperature (e.g., 140-160°C) under a nitrogen blanket to allow for initial oligomer formation. Then, gradually increase the temperature (e.g., to 180-200°C) to maintain fluidity as the molecular weight increases.
-
High Vacuum: After the initial stage, apply a high vacuum (<1 Torr) to aggressively remove water.
-
Efficient Stirring: Use a mechanical stirrer with high torque to ensure the reaction mixture is well-agitated, which breaks the surface and facilitates the escape of water.
-
Problem: I need to synthesize a polymer with a specific, lower molecular weight (e.g., for use as an oligomer or prepolymer).
-
Expertise & Causality: To intentionally limit the molecular weight, you can either introduce a precise stoichiometric imbalance or add a controlled amount of a monofunctional "end-capping" agent. The latter approach is generally preferred as it is more predictable and leads to a more defined polymer structure. The end-capper reacts with growing chains, terminating them and thus controlling the average final chain length.[8][10]
-
Self-Validating Protocol:
-
Choose an End-Capper: Select a monofunctional reagent that mimics one of your monomers. For example, use aniline (a mono-amine) or ethyl acetoacetate (a mono-acetoacetyl compound).
-
Calculate the Required Amount: The target degree of polymerization (Xn) can be controlled by the molar ratio of the bifunctional monomer to the monofunctional end-capper. The relationship is given by: Xn = (1 + N_B/N_M) / (1 - N_B/N_M), where N_B/N_M is the ratio of moles of bifunctional monomer to monofunctional monomer (assuming a 1:1 reaction of the main monomers). A simpler approximation for calculating the mole percent of the end-capper (MC) needed for a target number-average molecular weight (Mn) is: MC = (2 * M₀ / Mn) * 100 Where M₀ is the molecular weight of the monomer repeat unit.
-
Execution: Add the calculated amount of the end-capping agent to the reaction mixture along with the primary monomers at the start of the polymerization.
-
Experimental Protocols & Data
Protocol: Synthesis of High Molecular Weight Polymer
This protocol outlines the key steps for maximizing the molecular weight of the polymer from 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid (BDBA-BSA) and a generic aromatic diamine (e.g., 4,4'-oxydianiline, ODA).
dot
Caption: Experimental workflow for high molecular weight synthesis.
-
Monomer Preparation:
-
Purify BDBA-BSA and ODA by recrystallization from appropriate solvents. Verify purity (>99.5%) via NMR and DSC.
-
Dry the purified monomers and all glassware in a vacuum oven overnight at 100°C.
-
-
Reaction Setup:
-
Assemble a flame-dried reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser.
-
Charge the reactor with BDBA-BSA (1.000 molar equivalent) and ODA (1.000 molar equivalent) under a nitrogen atmosphere.
-
Add a high-boiling aprotic polar solvent (e.g., N-Methyl-2-pyrrolidone, NMP) and an azeotroping agent (e.g., toluene, ~10% by volume).
-
-
Polymerization - Stage 1 (Atmospheric):
-
Heat the mixture to 140°C with vigorous stirring. Water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Continue this stage for 4-6 hours until most of the theoretical amount of water has been collected.
-
-
Polymerization - Stage 2 (Vacuum):
-
Gradually increase the temperature to 190-200°C while slowly distilling off the toluene.
-
Once the toluene is removed, carefully apply a high vacuum (<1 Torr) to the system.
-
Observe a significant increase in the viscosity of the reaction mixture. Continue the reaction under high vacuum for 12-24 hours. The reaction is complete when the stirrer torque reaches a stable maximum value.
-
-
Polymer Isolation and Analysis:
-
Cool the reactor and dissolve the polymer in a minimal amount of NMP or DMAc.
-
Slowly pour the polymer solution into a large volume of a non-solvent like methanol or water to precipitate the polymer.
-
Filter the polymer, wash it thoroughly with fresh non-solvent, and dry it in a vacuum oven at 120°C to a constant weight.
-
Determine the molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC/SEC).
-
Data Summary: Impact of Stoichiometry and Purity
The following tables summarize the theoretical and practical impact of key parameters on the final polymer molecular weight.
Table 1: Theoretical Impact of Stoichiometric Imbalance on Degree of Polymerization (Xn) (Calculated using the Carothers Equation at 100% conversion, p=1)
| Molar Ratio (r) | % Excess of One Monomer | Maximum Theoretical Xn |
| 1.000 | 0.0% | ∞ (Theoretically) |
| 0.995 | 0.5% | 399 |
| 0.990 | 1.0% | 199 |
| 0.980 | 2.0% | 99 |
| 0.950 | 5.0% | 39 |
Table 2: Troubleshooting Quick Reference Guide
| Symptom | Probable Cause(s) | Recommended Action(s) |
| Low MW in every batch | Stoichiometric error, impure monomers, poor vacuum. | Re-verify all mass calculations. Purify monomers. Check vacuum pump and seals for leaks. |
| Inconsistent MW between batches | Variable monomer purity, atmospheric moisture leak. | Standardize monomer purification and drying protocol. Use a consistent, dry nitrogen source. Check for system leaks. |
| Reaction stops/viscosity plateaus early | Equilibrium reached due to poor byproduct removal. | Increase stirrer speed. Increase temperature (check polymer stability). Improve vacuum. |
| Polymer MW is too high | (Successful reaction) | To lower MW, introduce a calculated stoichiometric imbalance or add a monofunctional end-capper. |
References
- Guidechem. (n.d.). 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid.
-
PubChem. (n.d.). Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-. Retrieved from [Link]
- Google Patents. (2002). US6399731B2 - Chain transfer agents and its use in polymer synthesis.
-
White Rose Research Online. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Retrieved from [Link]
-
ResearchGate. (2024). How to increase molecular weight via polycondensation?. Retrieved from [Link]
-
Du, X., et al. (2023). Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study. Polymer Bulletin, 81, 6423–6436. Retrieved from [Link]
- ResearchGate. (2012). Proton Conductivity of Aromatic Polymers.
-
MDPI. (2024). Study on Impact of Monomers Towards High Molecular Weight Bio-Based Poly(ethylene Furanoate) via Solid State Polymerization Technique. Retrieved from [Link]
-
Wiley Online Library. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Retrieved from [Link]
-
Pukyong National University. (n.d.). Condensation (Step-Reaction) Polymerization. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Chain-Growth Catalyst-Transfer Polycondensations. In Conjugated Polymers. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Sulfonation of poly(p-phenylenediamine) polymer. Retrieved from [Link]
-
Transactions on Materials, Biotechnology and Life Sciences. (2023). Influence of monomer purity on molecular weight of racemic polylactic acid. Retrieved from [Link]
-
Polimery. (n.d.). Influence of synthesis conditions on molecular weight as well as mechanical and thermal properties of poly(hexamethylene 2,5-furanate). Retrieved from [Link]
-
Angewandte Chemie. (n.d.). Controlled Radical Polymerization. Retrieved from [Link]
-
University of Southern Mississippi. (n.d.). STATISTICS OF LINEAR POLYCONDENSATION. Retrieved from [Link]
-
YouTube. (2025). What Is The Role Of Chain Transfer Agents? - Chemistry For Everyone. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. zeus.plmsc.psu.edu [zeus.plmsc.psu.edu]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 8. US6399731B2 - Chain transfer agents and its use in polymer synthesis - Google Patents [patents.google.com]
- 9. wepub.org [wepub.org]
- 10. m.youtube.com [m.youtube.com]
Overcoming solubility issues of 2,5-Bis(acetoacetamido)benzenesulfonic acid in organic solvents
Overcoming Solubility Challenges in Organic Solvents
Welcome to the technical support guide for 2,5-Bis(acetoacetamido)benzenesulfonic acid. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during their experimental work. Here, we provide in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to help you navigate these issues effectively.
Understanding the Molecule: The Root of the Solubility Problem
2,5-Bis(acetoacetamido)benzenesulfonic acid is a complex organic molecule with distinct structural regions that dictate its solubility behavior. Its core consists of a benzene ring, which is non-polar. However, it is substituted with three highly polar functional groups:
-
A Sulfonic Acid Group (-SO₃H): This is a very strong acid group, making the molecule highly polar and capable of ionization.[1][2]
-
Two Acetoacetamido Groups (-NHCOCH₂COCH₃): These groups are also polar and can act as both hydrogen bond donors (from the N-H) and acceptors (from the C=O).[3][4]
This combination of a highly polar, ionizable sulfonic acid group with additional hydrogen-bonding amide groups results in strong intermolecular forces. Consequently, a significant amount of energy is required for solvent molecules to break apart the crystal lattice, leading to low solubility in many common organic solvents, especially those that are non-polar or moderately polar.[5]
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you might encounter in the lab in a direct question-and-answer format.
Q1: My 2,5-Bis(acetoacetamido)benzenesulfonic acid won't dissolve in common solvents like ethyl acetate, dichloromethane (DCM), or toluene. Why is this happening?
A1: This is expected behavior due to the "like dissolves like" principle.[3] Your compound is dominated by its highly polar sulfonic acid and acetoacetamido functional groups. Solvents like toluene (non-polar) or ethyl acetate and DCM (moderately polar, aprotic) cannot effectively solvate the strongly acidic -SO₃H group or disrupt the hydrogen bonding network established by the amide groups.[4] To achieve dissolution, you must use highly polar solvents capable of strong dipole-dipole interactions and/or hydrogen bonding.
Initial Solvent Recommendations:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN). These solvents have large dipole moments and can effectively solvate polar molecules.[6]
-
Polar Protic Solvents: Methanol, Ethanol. These solvents can engage in hydrogen bonding, which helps dissolve the acetoacetamido groups.[7]
Q2: I managed to dissolve the compound with heating, but it crashed out of solution upon cooling. What should I do?
A2: This indicates that you created a supersaturated solution. While increasing temperature often increases the rate of dissolution and the amount of solute that can be dissolved, the solution may not be stable at a lower temperature.[8]
Troubleshooting Steps:
-
Maintain Elevated Temperature: If your experimental conditions allow, maintain the temperature at which the compound is soluble.
-
Use a Co-solvent: Add a small amount of a stronger, highly polar co-solvent (like DMSO) to the primary solvent before cooling. This can increase the overall solvating power of the system and keep the compound in solution at a lower temperature.
-
Re-evaluate Your Solvent Choice: The initial solvent may not be suitable for your desired concentration at room temperature. Refer to our solvent screening protocol below to find a more appropriate system.
Q3: My compound is soluble in DMSO, but this solvent is incompatible with my downstream reaction (e.g., it interferes with a catalyst or reagent). What are my options?
A3: This is a common challenge in chemical synthesis. The ideal solvent must dissolve the starting material without interfering with the reaction.
Strategies to Consider:
-
Use a Co-Solvent System: Try dissolving the compound in a minimal amount of DMSO and then diluting this stock solution with a larger volume of a more "reaction-friendly" solvent that is miscible with DMSO. This can keep the compound in solution while minimizing the overall concentration of the problematic solvent.
-
Salt Formation: This is one of the most effective strategies. By reacting the sulfonic acid with a base, you can form a salt. This salt may have drastically different solubility properties. For instance, converting the acid to its sodium (Na⁺) or ammonium (NH₄⁺) salt will significantly increase its solubility in polar protic solvents, including water, and may improve solubility in alcohols.[9][10] See the protocol below for preparing a soluble salt.
-
Explore Alternative Solvents: Consider less common but highly polar solvents. However, always check for compatibility with your reaction conditions.
Q4: I've noticed the pH of my solution changes as I add the compound. How does pH influence its solubility?
A4: The pH has a profound effect on the solubility of 2,5-Bis(acetoacetamido)benzenesulfonic acid because it is a strong acid.[2]
-
At Low pH (Acidic Conditions): The sulfonic acid group remains in its protonated form (-SO₃H). This form is neutral but still very polar. Its solubility in organic solvents, while still limited to polar ones, is generally higher than its salt form.
-
At High pH (Basic Conditions): The sulfonic acid group deprotonates to form the sulfonate anion (-SO₃⁻).[11] This ionic form is extremely polar and will be much more soluble in water and other highly polar protic solvents but will become virtually insoluble in most organic solvents, even many polar aprotic ones.[12]
This pH-dependent solubility can be exploited for purification but must be carefully controlled during reactions.[13][14]
Visual Workflow: Troubleshooting Solubility
The following diagram outlines a logical workflow for addressing solubility issues with 2,5-Bis(acetoacetamido)benzenesulfonic acid.
Caption: A step-by-step decision tree for troubleshooting solubility.
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose solvent for 2,5-Bis(acetoacetamido)benzenesulfonic acid?
A: There is no single "best" solvent, as the optimal choice depends on your specific application, required concentration, and temperature. However, Dimethyl sulfoxide (DMSO) is often the most effective starting point due to its very high polarity and ability to dissolve a wide range of polar compounds.
Q: How does the molecular structure impact the choice between protic and aprotic polar solvents?
A:
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors.[7] They are particularly good at solvating the acetoacetamido groups. The ammonium salt of the compound is noted to be soluble in water.[15]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone) lack O-H or N-H bonds but have large dipole moments.[6] They excel at solvating polar species without interfering via hydrogen bonding to the same extent. For the free acid, these are often more effective than polar protic solvents.
The diagram below illustrates how pH alters the molecule, which in turn dictates the best solvent choice.
Caption: The effect of pH on ionization and optimal solvent class.
Q: Are there any safety concerns when heating solvents to dissolve this compound?
A: Yes. Always use caution.
-
Boiling Point: Do not heat solvents above their boiling point in an open container. Use a reflux condenser for prolonged heating.
-
Flammability: Be aware of the flash points of organic solvents like methanol and ethanol. Heat using a water bath or heating mantle, not an open flame.
-
Degradation: The compound itself is reported to decompose at temperatures above 200°C.[16][17] While you are unlikely to reach this temperature when dissolving in common solvents, be aware that prolonged heating could potentially lead to degradation.
-
Ventilation: Always work in a well-ventilated fume hood.
Data Summary
The following table provides a qualitative guide to selecting a starting solvent based on solvent class and polarity.
| Solvent Class | Example Solvents | Dielectric Constant (Polarity) | Expected Solubility of Free Acid | Rationale |
| Non-Polar | Hexane, Toluene | < 5 | Very Poor / Insoluble | Cannot overcome the strong intermolecular forces of the polar functional groups.[18] |
| Moderately Polar Aprotic | Diethyl Ether, Ethyl Acetate | 4 - 9 | Poor / Very Slightly Soluble | Insufficient polarity to effectively solvate the sulfonic acid group.[19] |
| Polar Aprotic | Acetone, Acetonitrile | 21 - 37 | Slight to Moderate | Can solvate the polar groups but may struggle at higher concentrations. |
| Highly Polar Aprotic | DMF, DMSO | 37 - 47 | Good to Excellent | Strong dipole moments effectively solvate the entire polar structure.[18] |
| Polar Protic | Methanol, Ethanol | 24 - 33 | Moderate | Can form hydrogen bonds, aiding dissolution, but may be less effective than DMSO for the free acid.[7] |
| Highly Polar Protic | Water | ~80 | Slightly Soluble (as acid)[16] | The free acid has limited water solubility, but its salts are highly soluble.[15] |
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol allows for the rapid testing of multiple solvents to find an effective system for your desired concentration.
Materials:
-
2,5-Bis(acetoacetamido)benzenesulfonic acid
-
Small vials (e.g., 2 mL glass vials) with caps
-
A selection of solvents from the table above (e.g., DMSO, DMF, Methanol, Acetonitrile, Water)
-
Vortex mixer
-
Pipettes
Procedure:
-
Preparation: Weigh a small, precise amount of the compound (e.g., 5 mg) into each vial.
-
Solvent Addition: Add a measured volume of the first solvent to a vial to achieve your target concentration (e.g., add 0.5 mL for a 10 mg/mL test).
-
Initial Mixing: Cap the vial and vortex for 30 seconds at room temperature.
-
Observation: Visually inspect the vial. Note if the solid is fully dissolved, partially dissolved, or remains a suspension.
-
Heating (Optional): If not fully dissolved, place the vial in a heated block or water bath (e.g., 50°C) for 2-5 minutes. Vortex again.
-
Observation 2: Note any change in solubility with heat.
-
Cooling: Allow the vial to cool to room temperature and observe if any precipitation occurs.
-
Documentation: Record all observations in a table. Repeat for all test solvents.
Protocol 2: Preparation of a Soluble Sodium Salt
This protocol converts the sulfonic acid to its more soluble sodium salt, which is ideal for applications in aqueous or alcoholic media.[10][20]
Materials:
-
2,5-Bis(acetoacetamido)benzenesulfonic acid
-
A suitable solvent in which the acid is at least partially soluble (e.g., Methanol, Ethanol)
-
1 M Sodium hydroxide (NaOH) or Sodium methoxide (NaOMe) solution
-
Stir plate and stir bar
-
pH paper or pH meter
Procedure:
-
Suspension: Suspend a known quantity of the sulfonic acid (e.g., 1.0 g) in the chosen solvent (e.g., 20 mL of methanol) in a flask.
-
Titration: While stirring, slowly add the 1 M NaOH or NaOMe solution dropwise to the suspension.
-
Monitor Dissolution & pH: As the base is added, the acid will react to form the sodium salt and should begin to dissolve. Periodically check the pH of the solution.
-
Endpoint: Continue adding the base until all the solid has dissolved and the solution reaches a neutral or slightly basic pH (pH 7-8). Avoid making the solution strongly basic.
-
Usage: The resulting solution contains the sodium salt of your compound and can be used directly in your experiments.
-
Isolation (Optional): If you need the solid salt, the solvent can be removed under reduced pressure (e.g., using a rotary evaporator). The resulting solid will be the sodium sulfonate salt.
References
- What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.
- Solubility of Organic Compounds. (2023). University of Calgary.
- What factors affect solubility?. (2022).
- Biochemistry, Dissolution and Solubility. (2021).
- Benzenesulfonic acid. Solubility of Things.
- 3.2 Solubility – Introductory Organic Chemistry.
- Benzenesulfonic Acid | C6H6O3S | CID 7371. PubChem - NIH.
- Benzenesulfonic acid. Wikipedia.
- Improving API Solubility by Salt and Cocrystal Form
- Benzenesulfonic acid CAS 98-11-3 | 800468. Merck Millipore.
- Benzenesulfonic acid | 98-11-3. ChemicalBook.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- Drug Dissolution Enhancement by Salt Formation. (2012). Research Journal of Pharmaceutical Dosage Forms and Technology.
- What are aprotic and protic solvents?. (2017). Quora.
- General procedures for the purification of Sulfonic acids and Sulfinic acids. Chempedia.
- Principles of Salt Formation. (2019).
- Solubility of p-Methylbenzene Sulfonic Acid in Pure and Modified Supercritical Carbon Dioxide. (2011).
- Protic vs Aprotic Solvents (with Examples). (2022). PSIBERG.
- Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022).
- 4.1.1 Protic Vs Aprotic Solvent | PDF. Scribd.
- Synthesis of 2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid. Benchchem.
- Process for extracting sulfonic acids. (1973).
- Organic Syntheses Procedure. Organic Syntheses.
- Sulfonic acid | Uses, Structure & Synthesis. (2025). Britannica.
- Polar Protic and Aprotic Solvents. ChemTalk.
- 6.05.1. Protic vs Aprotic Solvents. (2019). Chemistry LibreTexts.
- Influence of the pH value and sodium sulfate on the solubility of... (2019).
- Sulfonic acid. Wikipedia.
- Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement. (2022). PubMed.
- 16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
- Method of separating a sulfonic acid of a hydrocarbon of the aromatic series from sulfuric acid and of converting the sulfonic acid into a salt. (1917).
- Sulfonic Acid: Properties and Its Role in Modern Chemistry. (2024).
- Does pH affect solubility?. (2023).
- 2,5-Bis(Acetoacetylamino)Benzenesulfonic Acid. Ccount Chem.
- 2,5-Diacetoacetamido Benzene Sulfonic Acid. Ccount Chem.
- 2,5-Bisacetoacetamido Benzene Sulfonic Acid Ammonium Salt. Ccount Chem.
- Product Class 9: Arenesulfonic Acids and Deriv
- METHOD FOR ISOLATING AROMATIC SULPHONIC ACIDS FROM AQUEOUS SOLUTION OR SUSPENSION. (1988).
- How does pH affect water solubility of organic acids (or acids in general)?. (2012). Reddit.
- Preparation method of p-acetamidobenzenesulfonyl chloride. (2021).
- Process for synthesizing 2,4-diamino benzene sulfonic acid and its salt. (2007).
- Method for preparing benzenesulfonic acid. (2012).
Sources
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- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 19. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 20. rjpdft.com [rjpdft.com]
Preventing gelation during polymerization with 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid
Welcome to the technical support center for polymerization applications involving 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of preventing gelation and ensuring successful polymerization outcomes. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established principles of polymer chemistry and our extensive field experience.
Understanding the Challenge: Uncontrolled Gelation
Gelation, the formation of a cross-linked, insoluble polymer network, is a common and often detrimental phenomenon in polymerization.[1] It signifies a transition from a soluble, processable polymer solution to an unworkable gel, which can lead to reactor fouling, loss of product, and difficulties in characterization. This is particularly prevalent in free-radical polymerizations where the "gel effect," or Trommsdorff effect, can lead to autoacceleration of the reaction rate and a rapid increase in viscosity, promoting uncontrolled cross-linking.[2][3][4]
The focus of this guide, 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid, is a unique functional molecule that can be instrumental in mitigating these challenges. Its efficacy stems from the combined properties of its sulfonic acid and acetoacetamide functional groups.
Troubleshooting Guide: Preventing Premature Gelation
This section addresses common issues encountered during polymerization with 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid and provides actionable solutions.
Issue 1: Rapid Increase in Viscosity and Onset of Gelation Early in the Reaction
-
Question: My polymerization mixture is becoming viscous and gelling much earlier than expected. How can I prevent this?
-
Answer: This is a classic sign of uncontrolled polymerization, likely due to a high concentration of radicals and the onset of the gel effect.[2][3][4] 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid can help, but its effectiveness is concentration-dependent.
-
Plausible Cause: The concentration of your initiator may be too high, or the reaction temperature is excessive, leading to a burst of radical generation.
-
Solution:
-
Optimize Initiator Concentration: Reduce the initiator concentration in increments of 10-20%. A lower initiator concentration will generate fewer polymer chains simultaneously, reducing the likelihood of premature termination and cross-linking.
-
Lower the Reaction Temperature: Decreasing the temperature will slow down the rate of initiation and propagation, providing better control over the polymerization.
-
Introduce 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid as a Control Agent: Start with a low concentration of the sulfonic acid derivative (e.g., 0.1-0.5 mol% relative to the monomer). Its role is likely multifaceted:
-
pH Modulation: The sulfonic acid group is highly acidic and can influence the pH of the reaction medium.[5][6] This is particularly important in aqueous polymerizations, as the reactivity of many monomers and the decomposition rate of certain initiators are pH-dependent.[7] By maintaining a stable, acidic pH, undesirable side reactions that can lead to cross-linking may be suppressed.
-
Potential for Controlled Radical Mediation: While not a classical chain transfer agent, the reactive methylene protons of the acetoacetamide groups could potentially participate in controlled radical termination or transfer reactions, thereby limiting the growth of excessively long polymer chains.
-
-
-
Issue 2: Gelation in Emulsion or Dispersion Polymerization Systems
-
Question: I am running an emulsion polymerization, and I'm observing flocculation and subsequent gelation of the polymer particles. How can 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid help?
-
Answer: In emulsion and dispersion systems, particle stability is paramount. Gelation can occur if the polymer particles aggregate and fuse. 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid can act as a reactive surfactant or stabilizer.
-
Plausible Cause: Insufficient stabilization of the growing polymer particles leads to their coalescence.
-
Solution:
-
Utilize as a Co-stabilizer: Use 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid in conjunction with your primary surfactant. The sulfonic acid head group will impart electrostatic repulsion between the polymer particles, preventing them from aggregating. The organic backbone will anchor it to the particle surface.
-
Incorporate as a Functional Monomer: By adding it to the monomer feed, the molecule can be incorporated into the polymer backbone at the particle surface. This creates a permanent, covalently bound stabilizer, offering robust protection against flocculation.
-
-
| Parameter | Recommended Starting Range | Rationale |
| Concentration | 0.1 - 2.0 mol% (relative to monomer) | To act as a stabilizer without significantly altering the bulk polymer properties. |
| Addition Stage | Initial monomer feed | To ensure its presence at the onset of particle formation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid prevents gelation?
A1: While the exact mechanism is likely a combination of factors, its primary role is believed to be that of a pH modulator and a reactive stabilizer . The strong sulfonic acid group controls the local pH, influencing reaction kinetics and suppressing side reactions.[5][6][7] In multiphase systems, it provides electrostatic stabilization to prevent particle aggregation. The acetoacetamide groups, while capable of cross-linking, may engage in controlled surface-level reactions rather than forming a bulk gel, especially at low concentrations.
Q2: Can 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid act as a chain transfer agent?
A2: While the acetoacetamide moiety contains reactive protons, there is no strong evidence to suggest it functions as a classical chain transfer agent in the same way as thiols or certain solvents.[8] Traditional chain transfer agents are used to control the molecular weight of the final polymer. The primary benefit of 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid appears to be in controlling the reaction environment and preventing the formation of a cross-linked network.
Q3: How does the acetoacetamide functionality contribute if it's known for cross-linking?
A3: This is a key question. While acetoacetamide groups can undergo cross-linking reactions, for instance, with amines or through Michael addition, the context of the polymerization is crucial. When used in small amounts as an additive, and particularly when it is localized at the surface of polymer particles in an emulsion system, its reactivity can be harnessed for beneficial effects. Instead of causing bulk gelation, it may participate in limited, surface-level cross-linking that strengthens the particle shell or provides sites for post-polymerization modification.
Q4: Are there any specific polymerization techniques where this additive is most effective?
A4: Based on its chemical structure, it is likely most effective in aqueous emulsion and solution polymerizations . In these systems, the sulfonic acid group can readily ionize and exert its influence on pH and electrostatic stabilization. Its effectiveness in bulk or non-polar solvent polymerizations would be different and would depend more on its solubility and its ability to modulate radical activity through other mechanisms.
Experimental Protocols
Protocol 1: General Procedure for Gelation Prevention in Aqueous Solution Polymerization
-
Monomer Preparation: In a reaction vessel, dissolve the primary monomer(s) in deionized water.
-
Additive Introduction: Add the desired amount of 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid (starting with 0.2 mol%) and stir until fully dissolved.
-
pH Adjustment (Optional): Measure the pH of the monomer solution. If necessary, adjust to the desired value using a suitable base (e.g., NaOH or NH4OH). Note that the sulfonic acid will make the initial solution acidic.
-
Initiator Addition: Degas the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes. Then, add the aqueous solution of the initiator (e.g., ammonium persulfate).
-
Polymerization: Heat the reaction mixture to the desired temperature and monitor the viscosity and conversion over time.
Protocol 2: Use as a Stabilizer in Emulsion Polymerization
-
Aqueous Phase Preparation: In the reaction vessel, dissolve the primary surfactant and 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid (0.5-1.5 mol% of total monomer) in deionized water.
-
Monomer Emulsion Preparation: In a separate vessel, prepare an emulsion of the monomer(s) in a small amount of the aqueous phase.
-
Initiation: Heat the aqueous phase in the reactor to the desired temperature and add the initiator.
-
Monomer Feed: Begin the continuous feed of the monomer emulsion into the reactor over the desired period.
-
Reaction Completion: After the feed is complete, maintain the temperature for an additional 1-2 hours to ensure high conversion.
Visualizing the Mechanisms and Workflows
Diagram 1: Proposed Mechanism of Stabilization
Caption: Proposed stabilization mechanism in emulsion polymerization.
Diagram 2: Troubleshooting Workflow for Gelation
Caption: A step-by-step guide to troubleshooting gelation.
References
- Odian, G. (2004).
- Kukulj, D., Davis, T. P., & Suddaby, K. G. (1997). The effect of pH on the free radical polymerization of methacrylic acid in aqueous solution. Macromolecular Chemistry and Physics, 198(5), 1697-1707.
- Flory, P. J. (1941). Molecular size distribution in three dimensional polymers. I. Gelation. Journal of the American Chemical Society, 63(11), 3083-3090.
- Riahinezhad, M., Eslami, H., & Le, T. N. (2019). The role of pH, ionic strength and monomer concentration on the terpolymerization of 2-acrylamido-2-methylpropane sulfonic acid, acrylamide and acrylic acid. Polymer, 175, 148-157.
-
PCI Magazine. (2022, March 4). How Does pH Impact the Polymerization of Functional Monomers? Retrieved from [Link]
-
ResearchGate. (2015, March 17). How to prevent gelation process? Retrieved from [Link]
- Cioffi, M., et al. (2001). Reducing the gel effect in free radical polymerization. Chemical Engineering Science, 56(3), 911-915.
-
Wikipedia. (n.d.). Chain transfer. Retrieved from [Link]
-
ResearchGate. (2021, August 9). Reducing the gel effect in free radical polymerization. Retrieved from [Link]
Sources
- 1. US6399731B2 - Chain transfer agents and its use in polymer synthesis - Google Patents [patents.google.com]
- 2. Sulfonated Block Copolymers: Synthesis, Chemical Modification, Self-Assembly Morphologies, and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Primary sulfonamide-functional polymers with controlled chain architectures by RAFT polymerisation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pcimag.com [pcimag.com]
- 8. Chain transfer - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Chelation Efficiency of 2,5-Bis(acetoacetamido)benzenesulfonic acid for Specific Metals
Welcome to the technical support center for 2,5-Bis(acetoacetamido)benzenesulfonic acid (BABA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to enhancing the chelation efficiency of BABA for specific metals. Our goal is to empower you with the knowledge to optimize your experiments and achieve reliable, reproducible results.
Introduction to 2,5-Bis(acetoacetamido)benzenesulfonic acid (BABA)
2,5-Bis(acetoacetamido)benzenesulfonic acid is a chelating agent featuring two β-diketone functional groups.[1] These groups are known for their ability to form stable complexes with a variety of metal ions. The sulfonic acid group imparts water solubility to the molecule.[2][3] The core of its chelating action lies in the acetoacetamido moieties, where the enolate form of the β-diketone can coordinate with a metal ion, forming a stable six-membered ring.[4] Understanding and manipulating the factors that influence this chelation process is critical for its effective application.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of metal chelation by BABA?
A1: The primary mechanism involves the deprotonation of the β-diketone groups to form enolates. These enolates then act as bidentate ligands, coordinating with a metal ion through the two oxygen atoms to form a stable six-membered chelate ring. The presence of two such groups on the BABA molecule allows for the potential formation of polynuclear complexes or stronger binding with a single metal ion, depending on the coordination geometry of the metal.
Q2: Which metals can 2,5-Bis(acetoacetamido)benzenesulfonic acid chelate?
A2: As a β-diketone-based ligand, BABA is expected to chelate a wide range of metal ions. This includes, but is not limited to, transition metals such as iron (Fe²⁺, Fe³⁺), copper (Cu²⁺), zinc (Zn²⁺), and nickel (Ni²⁺), as well as other divalent and trivalent metal ions.[1][5] The specific affinity and stability of the resulting complexes will vary depending on the metal ion.
Q3: What are the key factors that influence the chelation efficiency of BABA?
A3: Several factors critically affect the stability and efficiency of metal chelation.[6][7][8] These include:
-
pH: The pH of the solution is arguably the most critical factor, as it dictates the deprotonation state of the β-diketone groups.[9][10]
-
Solvent: The nature of the solvent can influence the stability of the metal-ligand complex.[11][12]
-
Metal Ion Properties: The charge, size, and electronic configuration of the metal ion significantly impact the stability of the chelate.[7]
-
Presence of Competing Ions: Other ions in the solution can compete with the target metal for the chelating agent.[10]
Q4: How can I determine the stability constant of a BABA-metal complex?
A4: The stability constant (or binding constant) is a measure of the strength of the interaction between the chelating agent and the metal ion.[13] Common methods for its determination include:
-
Spectrophotometric Titration: This involves monitoring changes in the UV-Vis absorbance spectrum of BABA upon incremental addition of the metal ion.[14]
-
Potentiometric Titration: This method measures the change in pH of a solution containing the ligand upon addition of a metal ion solution.[15]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction.
-
Competitive Chelation Assays: This indirect method uses a competing ligand with a known stability constant to determine the stability constant of the BABA-metal complex.[16]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at enhancing the chelation efficiency of BABA.
Guide 1: Low Chelation Efficiency or Incomplete Complex Formation
Problem: You observe a lower-than-expected degree of metal chelation, indicated by analytical methods such as UV-Vis spectroscopy or mass spectrometry.
Possible Causes & Solutions:
-
Suboptimal pH: The β-diketone groups of BABA require deprotonation to effectively chelate metal ions. If the pH is too low, the equilibrium will favor the protonated, non-chelating form of the ligand.
-
Solution: Systematically vary the pH of your solution to find the optimal range for your specific metal ion. Generally, for divalent and trivalent metal ions, a pH range of 4-8 is a good starting point.[17][18] It is crucial to use a suitable buffer system to maintain a stable pH throughout the experiment.
-
-
Inappropriate Solvent System: The polarity and coordinating ability of the solvent can affect the stability of the chelate.[11]
-
Solution: While BABA is water-soluble, for certain applications, a mixed-solvent system might be beneficial. If using organic co-solvents, consider their potential to coordinate with the metal ion, which could compete with BABA.
-
-
Metal Hydroxide Precipitation: At higher pH values, many metal ions will precipitate as metal hydroxides, reducing the concentration of free metal ions available for chelation.[9]
-
Solution: Consult a Pourbaix diagram (Eh-pH diagram) for your specific metal to identify the pH range where the free metal ion is the dominant species and avoid conditions that favor hydroxide precipitation.
-
-
Insufficient Ligand Concentration: The chelation reaction is an equilibrium process.[13]
-
Solution: According to Le Chatelier's principle, increasing the concentration of BABA can shift the equilibrium towards the formation of the metal-BABA complex. Experiment with different ligand-to-metal molar ratios.
-
Caption: Troubleshooting workflow for low chelation efficiency.
Guide 2: Poor Selectivity for the Target Metal
Problem: BABA is chelating interfering metal ions present in your sample matrix in addition to your target metal.
Possible Causes & Solutions:
-
Similar Stability Constants: The interfering metal ion may form a complex with BABA with a stability constant similar to that of the target metal.
-
Solution 1: pH Control: The stability of metal-BABA complexes can have different dependencies on pH.[10] By carefully controlling the pH, it may be possible to selectively chelate the target metal while leaving the interfering metal in its unchelated form. For example, some metals chelate effectively at a lower pH than others.[17]
-
Solution 2: Masking Agents: A masking agent is a reagent that forms a stable complex with the interfering metal ion, preventing it from reacting with BABA.[5] The choice of masking agent is critical; it should not interact with the target metal. For example, citrate or tartrate can often mask Al³⁺ while allowing the chelation of divalent transition metals.
-
Solution 3: Pre-treatment of the Sample: If possible, remove the interfering metal ions before introducing BABA. This can be achieved through techniques like selective precipitation or ion-exchange chromatography.[5]
-
Caption: Workflow for determining the optimal pH for chelation.
Protocol 2: Spectrophotometric Determination of Binding Stoichiometry (Job's Plot)
This protocol uses the method of continuous variations (Job's plot) to determine the stoichiometry of the BABA-metal complex. [19] Materials:
-
Equimolar stock solutions of BABA and the metal salt.
-
Buffer at the predetermined optimal pH.
-
UV-Vis spectrophotometer and cuvettes.
Procedure:
-
Prepare a series of solutions: Prepare a series of solutions with a constant total molar concentration of BABA and the metal ion, but with varying mole fractions of each. For example, if the total concentration is 1 mM, prepare solutions where the mole fraction of the metal ranges from 0 to 1 (e.g., 0, 0.1, 0.2, ..., 0.9, 1.0). Ensure all solutions are buffered at the optimal pH.
-
Equilibrate: Allow the solutions to equilibrate.
-
Measure Absorbance: Measure the absorbance of each solution at the λ_max of the complex.
-
Correct for Absorbance of Reactants: If BABA or the metal ion absorb at this wavelength, correct the measured absorbance for the absorbance of the uncomplexed species.
-
Plot Data: Plot the corrected absorbance versus the mole fraction of the metal ion.
-
Determine Stoichiometry: The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.33 indicates a 1:2 (metal:ligand) complex. [19]
Data Summary
The following table provides a hypothetical summary of optimal pH ranges for the chelation of various metals with a generic β-diketone chelator, which can serve as a starting point for experiments with BABA.
| Metal Ion | Typical Optimal pH Range for Chelation | Notes |
| Fe³⁺ | 2 - 4 | Prone to hydrolysis at higher pH. |
| Cu²⁺ | 4 - 6 | Forms a very stable complex. |
| Ni²⁺ | 5 - 7 | Chelation is generally favorable in this range. |
| Zn²⁺ | 6 - 8 | Can form hydroxo complexes at higher pH. |
| Ca²⁺ | > 7 | Requires a more basic pH for efficient chelation. |
| Mg²⁺ | > 8 | Generally forms weaker complexes than transition metals. |
Note: These are generalized ranges and the optimal pH for BABA should be determined experimentally.
Conclusion
Enhancing the chelation efficiency of 2,5-Bis(acetoacetamido)benzenesulfonic acid requires a systematic approach that considers the interplay of pH, solvent, and the specific properties of the metal ion of interest. By understanding the fundamental principles of chelation and employing the troubleshooting and experimental strategies outlined in this guide, researchers can effectively optimize their experimental conditions and achieve their desired outcomes.
References
-
Quora. (2017, May 14). What are the factors which affect the stability of chelates? [online] Available at: [Link]
-
Dalal Institute. Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. [online] Available at: [Link]
-
Slideshare. Factors affecting stability of metal complexes. [online] Available at: [Link]
-
Fiveable. Stability Constants and Chelate Effect. [online] Available at: [Link]
-
Wellyou Tech. (2025, September 15). The Effect of pH on the Stability of EDTA Chelates. [online] Available at: [Link]
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Science in Hydroponics. (2021, March 2). The stability of metal chelates. [online] Available at: [Link]
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ResearchGate. Suitable pH for each metal chelation. [online] Available at: [Link]
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ResearchGate. Effect of pH on chelation of metal ions. [online] Available at: [Link]
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Royal Society of Chemistry. (2014, January 21). Determination of stability constants of strong metal–ligand complexes using anion or cation exchange chromatography and atomic spectrometry detection. [online] Available at: [Link]
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ResearchGate. Solvent effect on complexation reactions. [online] Available at: [Link]
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ResearchGate. EFFECT OF pH ON CHELATION OF GLDA AT 180°F. [online] Available at: [Link]
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CORE. THE SOLVENT EXTRACTION OF METAL CHELATES. [online] Available at: [Link]
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National Institutes of Health. Principles and practice of determining metal–protein affinities. [online] Available at: [Link]
-
Royal Society of Chemistry. (2013, October 3). Solvent extraction: the coordination chemistry behind extractive metallurgy. [online] Available at: [Link]
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Methods of Analysis A determination of the stoichiometric ratio of ligand to metal or donor to acceptor (n) and a quantitative e. [online] Available at: [Link]
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the Chem Connections Homepage. General Concepts of the Chemistry of Chelation. [online] Available at: [Link]
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ResearchGate. (2021, November 30). How can you determine binding constants for small molecule binding to transition metals? [online] Available at: [Link]
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Chemistry LibreTexts. (2020, October 19). 15.2: Metal-Ligand Association Constants. [online] Available at: [Link]
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SciSpace. Solvent Extraction of Metal Chelates. I. Application of a Titration Procedure to the Study of the Extraction of Metal Chelates. [online] Available at: [Link]
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PubMed Central. Simulating Metal Complex Formation and Ligand Exchange: Unraveling the Interplay between Entropy, Kinetics, and Mechanisms on the Chelate Effect. [online] Available at: [Link]
-
National Institutes of Health. Recent Developments in the Synthesis of β-Diketones. [online] Available at: [Link]
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ACS Publications. Chelates of β-Diketones. V. Preparation and Properties of Chelates Containing Sterically Hindered Ligands. [online] Available at: [Link]
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ResearchGate. 14 questions with answers in CHELATION THERAPY. [online] Available at: [Link]
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R Discovery. Β-diketonate Ligands Research Articles. [online] Available at: [Link]
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MDPI. Study on Dual-Targeted Liposomes Containing Curcumin-Copper Chelate in the Treatment of Triple-Negative Breast Cancer. [online] Available at: [Link]
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ResearchGate. (2021, August 4). How can we do metal chelation study in in-vitro setup (in physical/chemical assay or cell based assay)? [online] Available at: [Link]
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Quora. (2021, May 24). How to find a proper protocol for heavy metal chelation in plants. [online] Available at: [Link]
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MDPI. Synthesis and Structure Elucidation of Two Essential Metal Complexes: In-Vitro Studies of Their BSA/HSA-Binding Properties, Docking Simulations, and Anticancer Activities. [online] Available at: [Link]
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ResearchGate. (2025, December 17). Synthesis, Characterization and Antimicrobial Activity of Metal Complexes of Schiff's Base Derived from S-benzyldithiocarbazate with 2-hydroxyacetophenone. [online] Available at: [Link]
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EPA. Benzenesulfonic acid, 2,5-dichloro-4-[2-[4-[ethyl(phenylmethyl)amino]phenyl]diazenyl]-, sodium salt (1:1). [online] Available at: [Link]
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Scale-up synthesis of 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid for industrial applications
Welcome to the technical support center for the industrial scale-up of 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting, and frequently asked questions related to the synthesis of this important chemical intermediate.[1] This guide is structured to address the practical challenges encountered during process scale-up, moving from laboratory-scale procedures to robust industrial production.
I. Overview of Synthetic Strategy
The synthesis of 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The overall synthetic route involves two key transformations: the sulfonation of an aniline precursor followed by a double acetoacetylation of the resulting diamine.
Reaction Pathway
The synthesis commences with the sulfonation of a suitable aniline derivative to introduce the sulfonic acid group at the desired position. This is followed by a reduction of a nitro group, if present, to yield 2,5-diaminobenzenesulfonic acid.[2] The final step involves the acetoacetylation of both amino groups using an appropriate acetoacetylating agent.
Caption: General synthetic pathway for 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format, providing potential causes and actionable solutions.
Sulfonation Step
Question 1: The sulfonation reaction is incomplete, or the yield of the desired isomer is low. What are the likely causes and how can I optimize the reaction?
Answer:
Incomplete sulfonation or poor regioselectivity are common challenges in scaling up this electrophilic aromatic substitution. Several factors can contribute to these issues:
-
Insufficiently Potent Sulfonating Agent: For anilines, the amino group is a strong activating group, but its protonation in strongly acidic media can deactivate the ring. Using concentrated sulfuric acid alone might not be sufficient for complete reaction.
-
Solution: Employing oleum (fuming sulfuric acid) as the sulfonating agent provides a higher concentration of the active electrophile, SO₃, driving the reaction to completion.[3] The concentration of free SO₃ in oleum should be carefully selected and optimized.
-
-
Reaction Temperature: Sulfonation is a reversible reaction, and the reaction temperature can influence both the rate and the position of sulfonation.[4][5]
-
Solution: Precise temperature control is critical.[6] For many aniline sulfonations, an initial low temperature (0-10 °C) during the addition of the aniline to the acid is recommended to control the initial exotherm. The reaction temperature can then be gradually raised to promote the formation of the thermodynamically more stable para-isomer.[3]
-
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion.
-
Solution: Monitor the reaction progress using techniques like HPLC or TLC. The reaction should be allowed to proceed until the starting material is consumed.
-
Question 2: Significant amounts of di-sulfonated or other side products are forming. How can this be mitigated?
Answer:
The formation of multiple sulfonation products is often a result of harsh reaction conditions.
-
Excessive Oleum Concentration or High Temperature: These conditions can lead to over-sulfonation.
-
Solution: Carefully control the stoichiometry of the sulfonating agent. A slight excess is often necessary, but a large excess should be avoided. Optimize the reaction temperature to favor mono-sulfonation.
-
-
Presence of Moisture: Water can dilute the sulfonating agent and affect its reactivity.
-
Solution: Ensure all reagents and glassware are anhydrous. The reaction should be protected from atmospheric moisture.[7]
-
Acetoacetylation Step
Question 3: The acetoacetylation reaction is sluggish or does not go to completion, resulting in mono-acetoacetylated impurities.
Answer:
Incomplete acetoacetylation can be a significant issue, leading to purification challenges.
-
Reactivity of the Acetoacetylating Agent: The choice of reagent is crucial. Diketene is highly reactive but can be hazardous to handle on a large scale. Ethyl acetoacetate is a safer alternative but may require more forcing conditions.[8]
-
Solution: If using ethyl acetoacetate, the reaction may require elevated temperatures and the removal of the ethanol byproduct to drive the equilibrium towards the product. The use of a suitable catalyst can also be beneficial.
-
-
Incorrect Stoichiometry: An insufficient amount of the acetoacetylating agent will result in incomplete reaction.
-
Solution: Use a slight excess of the acetoacetylating agent to ensure complete conversion of both amino groups.
-
-
pH Control: The reaction is sensitive to pH. The amino groups need to be in their free base form to be sufficiently nucleophilic.
-
Solution: The reaction is often carried out in a suitable solvent with a base to neutralize any acidic byproducts. The pH should be monitored and adjusted as necessary.
-
Question 4: The product is discolored, indicating the presence of impurities.
Answer:
Discoloration is often a sign of degradation or side reactions.[9]
-
High Reaction Temperature: Elevated temperatures during acetoacetylation can lead to the decomposition of the product or starting materials.
-
Solution: Maintain strict temperature control throughout the reaction. The addition of the acetoacetylating agent should be done at a controlled rate to manage the reaction exotherm.
-
-
Presence of Oxygen: Air oxidation of the aminobenzenesulfonic acid can lead to colored impurities.
-
Solution: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the synthesis of 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid?
A1: Safety is paramount during scale-up.[6] Key considerations include:
-
Handling of Corrosive Reagents: Both sulfuric acid and oleum are highly corrosive and require appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields.[3]
-
Exothermic Reactions: Both sulfonation and acetoacetylation can be highly exothermic.[3] Adequate cooling capacity and controlled reagent addition are essential to prevent thermal runaway.[6]
-
Handling of Diketene: If used, diketene is a toxic and highly reactive substance. It should be handled in a well-ventilated area with extreme caution.
-
Pressure Build-up: Ensure that the reaction vessel is adequately vented, especially during the sulfonation step, as gaseous byproducts may be formed.
Q2: What are the recommended purification methods for the final product on an industrial scale?
A2: The purification strategy will depend on the nature of the impurities.
-
Crystallization: This is often the most effective method for purifying solid organic compounds.[10] The choice of solvent is critical to ensure the product crystallizes while impurities remain in the mother liquor.
-
Washing: The crude product can be washed with appropriate solvents to remove specific impurities. For example, washing with a non-polar solvent can remove unreacted starting materials.
-
pH Adjustment and Extraction: For acidic byproducts like benzenesulfonic acid, adjusting the pH of an aqueous solution to be basic can convert it to its more water-soluble salt form, allowing for extraction.[10]
Q3: How can I monitor the progress of the reactions during scale-up?
A3: Real-time reaction monitoring is crucial for process control.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the disappearance of starting materials and the formation of the product and any byproducts.
-
Thin-Layer Chromatography (TLC): A simpler and faster method for qualitative monitoring of the reaction progress.[11]
-
In-situ Spectroscopy: Techniques like FTIR or Raman spectroscopy can sometimes be used for real-time monitoring of key functional group changes.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
IV. Experimental Protocols
Protocol 1: Scale-up Sulfonation of an Aniline Derivative
Safety Precaution: This reaction is highly exothermic and involves corrosive materials. Ensure all safety protocols for handling oleum are strictly followed.[3] The reaction must be conducted in a well-ventilated area with appropriate PPE.
-
Vessel Preparation: A clean, dry, glass-lined reactor equipped with a mechanical stirrer, a temperature probe, an addition funnel, and a gas outlet connected to a scrubber is required.
-
Reagent Charging: Charge the reactor with the calculated amount of oleum (e.g., 20-30% free SO₃).[3]
-
Cooling: Cool the oleum to 0-5 °C using a suitable cooling system.
-
Aniline Addition: Slowly add the aniline derivative to the stirred oleum via the addition funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, slowly raise the temperature to the optimized reaction temperature (e.g., 25-40 °C) and hold for a specified time (typically 2-4 hours).
-
Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction mixture by slowly adding it to a stirred mixture of ice and water.
-
Isolation: The sulfonated product may precipitate upon quenching. Isolate the solid by filtration and wash with cold water.
Protocol 2: Scale-up Acetoacetylation of 2,5-Diaminobenzenesulfonic Acid
Safety Precaution: This reaction may be exothermic. If using diketene, extreme caution is required due to its toxicity and reactivity.
-
Vessel Preparation: A clean, dry, jacketed reactor equipped with a mechanical stirrer, a temperature probe, an addition funnel, and a nitrogen inlet is required.
-
Reagent Charging: Charge the reactor with 2,5-diaminobenzenesulfonic acid and a suitable solvent (e.g., water, acetic acid).
-
pH Adjustment: Adjust the pH of the mixture with a suitable base (e.g., sodium hydroxide, sodium acetate) to ensure the amino groups are in their nucleophilic free base form.
-
Reagent Addition: Slowly add the acetoacetylating agent (e.g., ethyl acetoacetate or diketene) to the stirred reaction mixture, maintaining the temperature at the optimized level (e.g., 40-60 °C).
-
Reaction: Stir the mixture at the set temperature until the reaction is complete, as determined by HPLC analysis.
-
Isolation: The product may precipitate from the reaction mixture upon cooling. If not, the pH can be adjusted to induce precipitation.
-
Purification: The crude product is isolated by filtration, washed with an appropriate solvent, and dried under vacuum. Further purification can be achieved by recrystallization.
Quantitative Data Summary
| Parameter | Sulfonation | Acetoacetylation |
| Key Reagents | Aniline Derivative, Oleum | 2,5-Diaminobenzenesulfonic Acid, Ethyl Acetoacetate/Diketene |
| Typical Temperature Range | 0-40 °C | 40-60 °C |
| Typical Reaction Time | 2-6 hours | 3-8 hours |
| Monitoring Technique | HPLC, TLC | HPLC, TLC |
| Typical Yield | 85-95% | 80-90% |
V. References
-
BenchChem. (2025). Methods for removing benzenesulfonate byproducts from reaction mixtures. Retrieved from
-
BenchChem. (2025). Technical Support Center: Methanesulfonylation of Anilines. Retrieved from
-
BenchChem. (2025). Side reactions to avoid during Chitobiose octaacetate synthesis. Retrieved from
-
Guidechem. (n.d.). 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid. Retrieved from
-
Guidechem. (n.d.). What is the synthesis and research on 2,5-Diaminobenzenesulfonic acid?. Retrieved from
-
BenchChem. (2025). Application Notes and Protocols for Sulfonation Reactions Using Oleum. Retrieved from
-
Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. Retrieved from
-
Chemistry Stack Exchange. (2017, June 5). Reversible Sulfonation of Aniline?. Retrieved from
-
Chemistry Stack Exchange. (2016, December 26). Why does sulfonation of aniline occur para rather than ortho?. Retrieved from
-
Sigma-Aldrich. (n.d.). 2,5-Diaminobenzenesulfonic acid. Retrieved from
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- 8. US2152787A - Preparation of acetoacetyl aromatic acid amides - Google Patents [patents.google.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2,5-Bis(acetoacetamido)benzenesulfonic Acid
This guide provides a detailed comparison and validation framework for two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the quantitative analysis of 2,5-Bis(acetoacetamido)benzenesulfonic acid. The methodologies and validation parameters detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific rigor and regulatory compliance.[1][2][3]
While specific, peer-reviewed validation data for 2,5-Bis(acetoacetamido)benzenesulfonic acid is not extensively published, this guide synthesizes established analytical principles for structurally similar aromatic and benzenesulfonic acid compounds to provide a robust, field-proven template for researchers and drug development professionals.[4][5][6][7] The experimental data presented is illustrative and intended to model expected outcomes from a successful validation study.
Introduction: Choosing the Right Analytical Tool
2,5-Bis(acetoacetamido)benzenesulfonic acid, an organic compound featuring both sulfonic acid and acetoacetamido functional groups, possesses a chromophoric aromatic structure, making it amenable to analysis by both HPLC with UV detection and direct UV-Vis spectrophotometry. The choice between these methods depends critically on the sample matrix and the intended purpose of the analysis.
-
High-Performance Liquid Chromatography (HPLC): This is a separative technique. It is the method of choice when the analyte is present in a complex mixture containing impurities, degradation products, or other excipients that might interfere with direct measurement.[6] Its strength lies in its specificity —the ability to isolate the analyte of interest from other components before quantification.[3][8]
-
UV-Vis Spectrophotometry: This is a spectroscopic technique that relies on the direct measurement of light absorption by the analyte in a solution.[9] It is a rapid and simple method, but it is highly susceptible to interference from any other substance in the sample that absorbs light at the same wavelength. Therefore, it is best suited for the analysis of pure or relatively simple sample matrices.
The logical flow for selecting and validating an appropriate analytical method is outlined below.
Sources
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- 2. fda.gov [fda.gov]
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- 4. Separation of Benzenesulfonic acid, 4-decyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 9. researchgate.net [researchgate.net]
A Comparative Analysis of 2,5-Bis(acetoacetamido)benzenesulfonic Acid and Other Crosslinking Agents for Biomedical Applications
In the landscape of drug delivery and tissue engineering, the stability and integrity of biomaterial scaffolds are paramount. Crosslinking agents are the molecular architects that fortify these structures, creating robust three-dimensional networks from polymer chains.[1] The choice of a crosslinking agent is a critical decision that profoundly influences the mechanical properties, degradation kinetics, biocompatibility, and ultimately, the therapeutic efficacy of the final biomedical construct.
This guide provides a comparative analysis of a potentially novel crosslinking agent, 2,5-Bis(acetoacetamido)benzenesulfonic acid, with three widely utilized crosslinkers: glutaraldehyde, genipin, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of crosslinking strategies.
The Emerging Potential of 2,5-Bis(acetoacetamido)benzenesulfonic Acid: A Prospective Analysis
While direct comparative studies on 2,5-Bis(acetoacetamido)benzenesulfonic acid as a crosslinking agent are not yet prevalent in the scientific literature, an analysis of its chemical structure provides compelling insights into its potential mechanism and advantages. This molecule possesses two key functional moieties: the acetoacetamido group and the benzenesulfonic acid group.
The acetoacetamido group is known to participate in crosslinking reactions, primarily through the reactivity of its active methylene protons. These protons can undergo Michael addition reactions with suitable Michael acceptors, such as acrylate or maleimide groups present on polymer chains.[2] Additionally, the ketone and amide functionalities can engage in other condensation reactions. The presence of two acetoacetamido groups on the benzene ring allows for the formation of crosslinks between different polymer chains.
The benzenesulfonic acid group is a strong acid and imparts high water solubility to the molecule. This intrinsic acidity can act as an internal catalyst for the crosslinking reaction, potentially obviating the need for external acid catalysts which might need to be removed in subsequent purification steps.[3] Furthermore, its water solubility simplifies the preparation of aqueous crosslinking solutions, a significant advantage in many biomedical applications.
Proposed Crosslinking Mechanism
The proposed crosslinking mechanism of 2,5-Bis(acetoacetamido)benzenesulfonic acid involves the activation of its methylene protons, likely facilitated by the acidic environment provided by the sulfonic acid group. These activated protons can then react with electron-deficient double bonds on polymer chains via a Michael addition, forming stable carbon-carbon bonds.
Sources
A Comparative Performance Analysis of Chelating Agents: 2,5-Bis(acetoacetamido)benzenesulfonic Acid vs. EDTA
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the vast landscape of chelating agents, Ethylenediaminetetraacetic acid (EDTA) has long been the industry standard, a benchmark against which others are measured. Its versatility and high affinity for a wide range of metal ions have cemented its role in countless applications. However, the search for novel chelators with unique properties continues, driven by the need for enhanced selectivity, different pH operating ranges, and improved biocompatibility. This guide provides a detailed performance comparison between the well-established EDTA and a lesser-known but potentially valuable alternative: 2,5-Bis(acetoacetamido)benzenesulfonic acid.
This analysis is structured to provide not just data, but a deeper understanding of the underlying chemical principles that govern the performance of these two distinct molecules. We will delve into their structural differences, chelation mechanisms, and performance under various conditions, supported by established experimental data and protocols.
Molecular Structure and Chelation Chemistry
The efficacy of a chelating agent is fundamentally dictated by its molecular structure—specifically, the number and type of donor atoms it can use to coordinate with a central metal ion.
EDTA: A well-characterized hexadentate ligand, EDTA binds metal ions through two nitrogen atoms and four carboxylate groups.[1][2] This multi-point attachment forms up to six bonds, creating a highly stable, cage-like structure around the metal ion.[1] The fully deprotonated form, Y⁴⁻, is the most effective species for chelation and is predominant in basic solutions (pH > 10).[3][4]
2,5-Bis(acetoacetamido)benzenesulfonic Acid: This molecule presents a different chelation motif. Its potential for metal binding lies within the two acetoacetamide functional groups. Each acetoacetamide group can act as a bidentate ligand through the two carbonyl oxygen atoms, forming a six-membered ring with the metal ion. The presence of two such groups suggests the molecule can act as a tetradentate ligand. The benzenesulfonic acid group primarily ensures high water solubility and influences the molecule's behavior in solution.[5][6]
Diagram: Chelation Mechanisms
The following diagrams illustrate the fundamental differences in how EDTA and 2,5-Bis(acetoacetamido)benzenesulfonic acid coordinate with a generic divalent metal ion (M²⁺).
Caption: Comparative coordination of EDTA and 2,5-Bis(acetoacetamido)benzenesulfonic acid.
Performance Metrics: A Comparative Analysis
The performance of a chelating agent is quantified by several key parameters, primarily its affinity for different metal ions (stability constant) and its effectiveness across a range of pH values.
The stability constant (K) is the equilibrium constant for the formation of the metal-ligand complex. It is a direct measure of the strength of the chelation. Higher log K values indicate a stronger and more stable complex.[1][7]
EDTA is known for forming highly stable complexes with a vast array of metal ions. The stability of these complexes generally increases with the charge on the metal ion.[3][8]
While specific experimental data for 2,5-Bis(acetoacetamido)benzenesulfonic acid is not widely published, we can infer its behavior based on the acetoacetamide functional group. Acetoacetamide analogues are known to be effective chelators, but their stability constants are generally lower than those of aminocarboxylates like EDTA for the same metal ions. This is because the carboxylate and amine donors in EDTA typically form stronger coordinate bonds than the carbonyl oxygens in acetoacetamides.
| Metal Ion | EDTA (log K)[1][9] | 2,5-Bis(acetoacetamido)benzenesulfonic Acid (log K) |
| Ca²⁺ | 10.7 | Predicted to be lower than EDTA |
| Mg²⁺ | 8.7 | Predicted to be lower than EDTA |
| Cu²⁺ | 18.8 | Predicted to be lower than EDTA |
| Fe³⁺ | 25.1 | Predicted to be lower than EDTA |
| Zn²⁺ | 16.5 | Predicted to be lower than EDTA |
| Pb²⁺ | 18.0 | Predicted to be lower than EDTA |
Causality Behind the Difference: EDTA's hexadentate nature and the combination of "hard" carboxylate donors and "intermediate" amine donors allow it to satisfy the coordination requirements of a wide variety of metal ions effectively, leading to high thermodynamic stability (the "chelate effect"). The tetradentate nature of 2,5-Bis(acetoacetamido)benzenesulfonic acid, relying solely on "hard" oxygen donors, likely results in lower overall stability constants compared to EDTA.
The chelating ability of both molecules is highly dependent on the pH of the solution.
EDTA: The effectiveness of EDTA as a chelating agent increases significantly with pH.[1][10] In acidic solutions (pH < 6), the carboxylate groups become protonated, reducing their ability to bind to metal ions.[2][11] For most divalent metals, EDTA is most effective in neutral to alkaline conditions.[11] For trivalent metals like Fe³⁺, it can be effective at a lower pH.
2,5-Bis(acetoacetamido)benzenesulfonic Acid: The chelating ability of the acetoacetamide groups is also pH-dependent. The enolic proton of the β-dicarbonyl system is acidic, and deprotonation in neutral to basic conditions enhances its chelating ability. The sulfonic acid group is strongly acidic and will be deprotonated across almost the entire practical pH range, ensuring water solubility but not directly participating in chelation. The optimal pH range for this chelator is likely to be in the neutral to slightly alkaline region, where the enolate form is favored.
Experimental Protocols for Performance Evaluation
To ensure trustworthiness and provide a self-validating framework, a standardized protocol for comparing chelating agents is essential. Potentiometric titration is a robust and widely used method for determining the stability constants of metal-ligand complexes.[12][13]
This protocol, based on the Calvin-Bjerrum method, allows for the determination of proton-ligand and metal-ligand stability constants.
Objective: To determine the stability constant (log K) of a metal-chelator complex.
Materials:
-
pH meter with a combination glass electrode (accuracy ± 0.01 pH unit)
-
Constant temperature water bath
-
Burette
-
Titration vessel
-
Stock solution of the chelating agent (e.g., EDTA or 2,5-Bis(acetoacetamido)benzenesulfonic acid)
-
Stock solution of the metal salt (e.g., CuSO₄, Zn(NO₃)₂)
-
Standardized carbonate-free strong base (e.g., 0.1 M NaOH)
-
Standardized strong acid (e.g., 0.1 M HClO₄)
-
Inert salt for maintaining constant ionic strength (e.g., 1 M KNO₃ or NaClO₄)
Procedure:
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature.
-
Preparation of Titration Mixtures: Prepare the following solutions in the titration vessel, ensuring the total volume is constant for all titrations:
-
Acid Blank: Strong acid + Inert salt + Deionized water.
-
Ligand Titration: Strong acid + Inert salt + Chelating agent stock solution + Deionized water.
-
Metal-Ligand Titration: Strong acid + Inert salt + Chelating agent stock solution + Metal salt stock solution + Deionized water.
-
-
Titration: Titrate each mixture with the standardized strong base. Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize.
-
Data Analysis:
-
Plot the pH versus the volume of base added for all three titrations.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.
-
Calculate the average number of ligands attached per metal ion (n̄) and the free ligand concentration (pL) at each pH value from the metal-ligand titration data.
-
Construct a formation curve by plotting n̄ versus pL.
-
Determine the stepwise or overall stability constants (log K) from the formation curve. For example, at n̄ = 0.5, pL = log K₁.
-
Diagram: Experimental Workflow for Potentiometric Titration
Caption: Workflow for determining stability constants via potentiometric titration.
A similar approach can be taken using UV-Vis spectrophotometry, where the formation of the metal-ligand complex causes a measurable change in the absorbance spectrum.[14][15][16][17] This method is particularly useful for colored complexes and can be used to determine both stoichiometry and stability constants.
Applications and Practical Considerations
EDTA:
-
Strengths: High stability constants with a broad range of metals, well-understood chemistry, and cost-effectiveness.
-
Applications: Widely used in analytical chemistry, water treatment, food preservation, and medicine (e.g., chelation therapy for heavy metal poisoning).[4]
-
Limitations: Poor biodegradability, leading to environmental concerns about metal mobilization in ecosystems. Its broad reactivity can also lead to the chelation of essential minerals in biological systems if not used judiciously.
2,5-Bis(acetoacetamido)benzenesulfonic Acid:
-
Potential Strengths: The acetoacetamide group may offer different selectivity compared to EDTA. While less stable overall, it might show a higher relative affinity for certain metal ions over others. The sulfonic acid group ensures excellent water solubility. Its potential for biodegradability could be an advantage over EDTA.
-
Potential Applications: Could be explored in applications where the extreme binding strength of EDTA is not required or is detrimental. This might include roles as a metal sequestrant in specific industrial processes, as a component in cleaning formulations, or as a specialized ligand in coordination chemistry synthesis.[6][18]
-
Limitations: Lack of comprehensive performance data and regulatory approval for many applications. The synthesis may be more complex and costly than for EDTA.
Conclusion
EDTA remains the dominant chelating agent due to its powerful, broad-spectrum metal-binding capabilities and decades of established use. Its performance is characterized by exceptionally high stability constants across a wide range of metal ions, particularly in neutral to alkaline conditions.
2,5-Bis(acetoacetamido)benzenesulfonic acid represents a structurally different class of chelator. While its overall metal-binding affinity is predicted to be lower than that of EDTA, its unique acetoacetamide-based coordination chemistry may offer advantages in selectivity for specific applications. Its primary value lies in scenarios where the brute-force chelation of EDTA is undesirable and a more nuanced or specialized metal sequestration is required.
For researchers and drug development professionals, the choice between these agents depends on the specific requirements of the application. If the goal is the near-complete removal of a broad range of metal ions, EDTA is the proven choice. However, if the application demands greater selectivity, a different pH profile, or potentially improved biodegradability, exploring alternatives like 2,5-Bis(acetoacetamido)benzenesulfonic acid through rigorous experimental evaluation, such as the potentiometric titration protocol outlined herein, is a worthwhile endeavor.
References
- Metal Complexes of EDTA: An Exercise in Data Interpretation.
- EDTA Chelation Therapy.
- Video: EDTA: Conditional Form
- The Effect of pH on the Stability of EDTA Chel
- Lesson 48 EDTA Chel
- Does the stability of EDTA-metal complex increases or decreases with the pH of the solution? Quora.
- POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID.
- Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples. PLOS One.
- CHELATOR THERAPY : STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES OF PYRIMIDINE AND SULPHONAMIDE DRUGS. TSI Journals.
- Potentiometric Determination of Stability Constants of Chel
- Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST.
- General Concepts of the Chemistry of Chel
- Chelating capacity and stability. Green-Mountain Chem.
- Spectrophotometric studies for the interaction of Pb+2 ion with some chel
- UV-VIS, Fluorescence and Mass Spectrometry Investigation on the Transition Metal Ion Chelation of Two Bioisosteres of Resver
- UV−vis analysis of metal chelation with 2 and 29. (A) HP 2 binding...
- Fig. 3 Metal ion chelating activity assay. UV-vis spectrum of PZ001,...
- 2,5-Bis(Acetoacetylamino)Benzenesulfonic Acid. Ccount Chem.
- 2,5-Bisacetoacetamido Benzene Sulfonic Acid Ammonium Salt. Ccount Chem.
- 2,5-Diacetoacetamido Benzene Sulfonic Acid. Ccount Chem.
Sources
- 1. EDTA Chelation Therapy - [urbaniv.com]
- 2. quora.com [quora.com]
- 3. Video: EDTA: Conditional Formation Constant [jove.com]
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- 5. ccount-chem.com [ccount-chem.com]
- 6. ccount-chem.com [ccount-chem.com]
- 7. chemistry.beloit.edu [chemistry.beloit.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chelating capacity and stability - Green-Mountain Chem [green-mountainchem.com]
- 10. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples | PLOS One [journals.plos.org]
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- 18. ccount-chem.com [ccount-chem.com]
A Comparative Guide to the Thermal Degradation of Sulfonated Aromatic Polymers for High-Performance Applications
In the pursuit of advanced materials for demanding applications such as proton exchange membranes in fuel cells, gas separation membranes, and high-temperature adhesives, the thermal stability of polymers is a critical performance parameter. The introduction of functional groups, such as sulfonic acid moieties, to enhance properties like proton conductivity or hydrophilicity, can concurrently influence the polymer's degradation pathways and overall thermal resilience. This guide provides an in-depth comparative analysis of the thermal degradation behavior of aromatic polymers, with a specific focus on those containing sulfonic acid groups, exemplified by a polymer incorporating 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid.
This document is intended for researchers, scientists, and professionals in drug development and material science who are engaged in the design and characterization of functional polymers. We will delve into the causality behind experimental choices for thermal analysis, present self-validating protocols, and ground our discussion in authoritative references.
The Significance of Sulfonic Acid Moieties in Polymer Backbones
Aromatic polymers such as polyimides and polyamides are renowned for their exceptional thermal and mechanical properties. The incorporation of sulfonic acid (-SO3H) groups into the polymer backbone is a common strategy to impart specific functionalities. For instance, in proton exchange membranes, the sulfonic acid groups provide hydrophilic domains and facilitate proton transport. However, the C-S bond and the sulfonic acid group itself can be thermally labile, potentially compromising the material's integrity at elevated temperatures. Understanding the onset and mechanism of thermal degradation is therefore paramount for predicting material lifetime and defining operational limits.
This guide will use a representative sulfonated aromatic polymer, a polyamide synthesized with the diamine 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid (a conceptual representation for this guide), and compare its thermal stability against a non-sulfonated aromatic polyamide and a sulfonated polyimide derived from a different, well-documented sulfonated diamine, 4,4′-diaminobiphenyl-2,2′-disulfonic acid (BDSA).[1]
Core Analytical Techniques for Thermal Degradation Analysis
A multi-faceted approach employing several analytical techniques is essential for a comprehensive understanding of polymer thermal degradation. The primary techniques discussed herein are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] It provides crucial information about the thermal stability of a material, its composition, and the kinetics of its decomposition. DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, allowing for the determination of transition temperatures such as the glass transition (Tg), melting (Tm), and crystallization (Tc).[3][4]
Experimental Protocol: TGA-DSC Analysis
-
Sample Preparation: Ensure the polymer sample is dry by holding it in a vacuum oven at 80-120°C for at least 12 hours to remove residual solvent and absorbed water. A consistent sample mass (typically 5-10 mg) is crucial for reproducible results.
-
Instrumentation: Utilize a simultaneous TGA-DSC instrument.
-
TGA Parameters:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30°C) to 800°C at a constant heating rate of 10°C/min. A slower heating rate can provide better resolution of decomposition steps.
-
Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.
-
-
DSC Parameters: The DSC data is collected concurrently with the TGA data, using the same temperature program and atmosphere.
-
Data Analysis:
-
From the TGA curve, determine the onset decomposition temperature (Td), the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG), and the percentage of residual mass (char yield) at a specified temperature (e.g., 700°C).
-
From the DSC curve, identify the glass transition temperature (Tg) and any endothermic or exothermic peaks corresponding to melting, crystallization, or decomposition events.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[5][6] The polymer is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry. This provides valuable insights into the degradation mechanisms at a molecular level.
Experimental Protocol: Py-GC-MS Analysis
-
Sample Preparation: A small amount of the dried polymer sample (typically 0.1-0.5 mg) is placed in a pyrolysis sample cup.
-
Instrumentation: A pyrolyzer is coupled to a GC-MS system.
-
Pyrolysis Parameters:
-
Pyrolysis Temperature: A temperature is chosen that ensures complete decomposition, often determined from TGA data (e.g., the Tmax of the main decomposition step). A typical temperature is 700°C.
-
Pyrolysis Time: A short duration, typically 15-30 seconds, is used.
-
-
GC-MS Parameters:
-
GC Column: A capillary column suitable for separating a wide range of organic compounds (e.g., a 30 m x 0.25 mm i.d. HP-5MS column) is used.[5]
-
Temperature Program: A programmed temperature ramp is employed to separate the pyrolysis products, for example, starting at 50°C (hold for 2 min), then increasing to 325°C at 21°C/min (hold for 12 min).[5]
-
Mass Spectrometer: Operated in electron impact (EI) mode, scanning a mass range of, for example, 35-550 amu.
-
-
Data Analysis: The separated compounds are identified by comparing their mass spectra with a library of known compounds (e.g., NIST).
Comparative Thermal Degradation Analysis
To illustrate the impact of the sulfonic acid group and the overall polymer backbone structure on thermal stability, we will compare three conceptual polymers:
-
Aromatic Polyamide (PA-A): A non-sulfonated benchmark polymer.
-
Sulfonated Polyamide (PA-DABSA): A conceptual polymer containing 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid.
-
Sulfonated Polyimide (SPI-BDSA): A well-characterized sulfonated polyimide containing BDSA.
TGA-DSC Comparative Data
The following table summarizes the expected thermal properties of these polymers based on TGA and DSC analysis. The data for PA-A and SPI-BDSA are representative of values found in the literature for aromatic polyamides and sulfonated polyimides, while the data for PA-DABSA is a projected estimate based on its structure.
| Polymer | Glass Transition Temp. (Tg, °C) | Onset Decomposition Temp. (Td, 5% mass loss, °C) | Temp. of Max. Decomposition (Tmax, °C) | Char Yield at 700°C (%) |
| PA-A | ~280 | ~450 | ~500 | ~55 |
| PA-DABSA | ~260 | ~350 (desulfonation) | ~480 (main chain) | ~45 |
| SPI-BDSA | ~300 | ~380 (desulfonation) | ~520 (main chain) | ~50 |
Data for PA-A and SPI-BDSA are representative values from the literature. Data for PA-DABSA is projected.
From this comparison, several key insights emerge:
-
Impact of Sulfonation: Both sulfonated polymers, PA-DABSA and SPI-BDSA, exhibit a lower onset decomposition temperature compared to the non-sulfonated PA-A. This initial mass loss is primarily attributed to the scission of the sulfonic acid groups. Sulfonated polyimides generally show a multi-step degradation, with the first step being the loss of the sulfonic acid group.[7]
-
Backbone Influence: The polyimide backbone in SPI-BDSA imparts higher overall thermal stability, as evidenced by its higher Tg, Tmax, and char yield compared to the polyamide counterparts. Polyimides are known for their exceptional thermal stability due to the rigidity and aromaticity of the imide ring structure.[8]
-
Projected Behavior of PA-DABSA: The projected lower thermal stability of PA-DABSA compared to SPI-BDSA is reasonable, given the generally lower thermal stability of polyamides versus polyimides. The presence of the dioxobutylamino groups in the monomer may also influence the degradation pathway.
Py-GC-MS and Degradation Pathways
Py-GC-MS analysis would reveal the specific molecular fragments produced during thermal decomposition, allowing for the elucidation of the degradation mechanisms.
For the sulfonated polymers, the initial degradation step involves the cleavage of the C-S bond, releasing sulfur dioxide (SO2) and water.[9] This is followed at higher temperatures by the degradation of the main polymer backbone, leading to the formation of various aromatic fragments, carbon dioxide, and a stable char residue. The non-sulfonated polyamide degrades primarily through the scission of the amide linkages and the aromatic backbone at higher temperatures.
Conclusion and Future Outlook
The thermal degradation analysis of polymers containing 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid and related structures is crucial for their development and application. This guide has outlined the essential analytical techniques and provided a framework for a comparative evaluation of their thermal stability.
Key Takeaways:
-
The incorporation of sulfonic acid groups generally lowers the onset of thermal degradation due to the lability of the C-S bond.
-
The inherent thermal stability of the polymer backbone (e.g., polyimide vs. polyamide) plays a dominant role in the overall thermal performance at higher temperatures.
-
A combination of TGA-DSC and Py-GC-MS provides a comprehensive understanding of both the macroscopic and microscopic aspects of thermal degradation.
Future research should focus on the synthesis and direct experimental analysis of polymers incorporating 2,5-bis[(1,3-dioxobutyl)amino]benzenesulfonic acid to validate these projected thermal properties. Further investigation into the influence of the degree of sulfonation on thermal stability will also be critical for optimizing the performance of these advanced materials.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. advanced-emc.com [advanced-emc.com]
- 3. azom.com [azom.com]
- 4. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 5. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass ... - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D3EM00438D [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of Dye Intermediates: Unveiling the Performance of 2,5-Bis(acetoacetamido)benzenesulfonic Acid Derivatives
In the dynamic landscape of dye chemistry, the performance of the final colorant is intrinsically linked to the quality and chemical architecture of its constituent intermediates.[1] Among the myriad of available options, 2,5-Bis(acetoacetamido)benzenesulfonic acid and its derivatives have emerged as noteworthy coupling components, particularly in the synthesis of yellow and orange azo dyes. This guide provides an in-depth comparative analysis of dyes derived from this benzenesulfonic acid derivative against a prominent class of alternatives—pyrazolone-based azo dyes. Through a meticulous examination of their synthesis, performance metrics, and underlying chemical principles, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary for informed selection of dye intermediates.
The Chemical Foundation: Understanding the Intermediates
The selection of a dye intermediate is a critical decision that dictates the final properties of the dye, such as its color, fastness, and affinity for a particular substrate.[1] The intermediates discussed herein are key components in the synthesis of azo dyes, the largest and most versatile class of synthetic colorants, which are characterized by the presence of one or more azo groups (-N=N-).[2]
2,5-Bis(acetoacetamido)benzenesulfonic Acid: This intermediate is a derivative of benzenesulfonic acid, featuring two acetoacetamido groups. The sulfonic acid group imparts water solubility, a crucial property for the application of many dyes. The acetoacetamido groups provide the active sites for the coupling reaction with a diazonium salt to form the azo linkage, which is the primary chromophore responsible for the dye's color.
Pyrazolone Derivatives: Pyrazolone-based intermediates are heterocyclic compounds that are widely used in the synthesis of yellow, orange, and red azo dyes.[1] Their popularity is due to the vibrant colors and good fastness properties of the resulting dyes.[1] The pyrazolone ring acts as the coupling component, reacting with diazonium salts to create the final dye molecule.
Comparative Performance Analysis: A Data-Driven Approach
The ultimate measure of a dye intermediate's efficacy lies in the performance of the dyes synthesized from it. The key performance indicators in the textile industry are color fastness to light and washing, and the efficiency of the dyeing process, measured by exhaustion and fixation percentages.
| Performance Metric | Dyes from 2,5-Bis(acetoacetamido)benzenesulfonic Acid Derivatives (Anticipated Performance) | Dyes from Pyrazolone Derivatives (Reported Performance) |
| Light Fastness | Moderate to Good | Good to Excellent |
| Wash Fastness | Good to Excellent | Very Good to Excellent |
| Exhaustion (%) | High | High |
| Fixation (%) | Good | Good to Very Good |
Note: The performance data for dyes from 2,5-Bis(acetoacetamido)benzenesulfonic acid derivatives is based on the expected influence of its functional groups, while the data for pyrazolone derivatives is compiled from published research.[1]
The presence of the sulfonic acid group in 2,5-Bis(acetoacetamido)benzenesulfonic acid is expected to contribute positively to the wash fastness of the resulting dyes by enhancing their water solubility and affinity for polar fibers. However, azo dyes, in general, can be susceptible to photodegradation. The stability of the azo linkage in dyes derived from this benzenesulfonic acid derivative will be a key determinant of their light fastness. In contrast, certain pyrazolone-based dyes have demonstrated excellent light fastness, making them a strong benchmark for comparison.[1][3]
Synthesis and Application: From Intermediate to Dyed Fabric
The synthesis of azo dyes from these intermediates follows a well-established two-step process: diazotization and coupling.
Figure 1: General workflow for the synthesis of azo dyes and their application to textiles.
The diazotization step involves the conversion of a primary aromatic amine into a diazonium salt. This is typically achieved by reacting the amine with sodium nitrite in an acidic solution at low temperatures. The resulting diazonium salt is then reacted with the coupling component (either the 2,5-Bis(acetoacetamido)benzenesulfonic acid derivative or the pyrazolone derivative) in a coupling reaction to form the final azo dye. The dye is then applied to the textile substrate in a dyeing process, where factors like temperature, pH, and the presence of electrolytes influence the dye's uptake and fixation.
Experimental Protocols for Performance Evaluation
To ensure a rigorous and objective comparison, standardized testing methodologies are imperative. The following are detailed protocols for evaluating the key performance characteristics of the synthesized dyes.
Protocol 1: Determination of Wash Fastness (ISO 105-C06)
This protocol outlines the procedure for assessing the resistance of the color of textiles to domestic and commercial laundering.
1. Specimen Preparation:
- Cut a specimen of the dyed fabric measuring 100 mm x 40 mm.
- Prepare a multi-fiber adjacent fabric of the same dimensions.
- Sew the dyed specimen and the multi-fiber fabric together along one of the shorter edges.
2. Washing Procedure:
- Prepare a washing solution containing 4 g/L of ECE 'B' phosphate reference detergent and 1 g/L of sodium perborate tetrahydrate in grade 3 water.
- Pre-heat the washing apparatus (e.g., a Launder-Ometer) to the specified test temperature (e.g., 60°C for C2S test).
- Place the composite specimen in a stainless-steel container with the required number of steel balls (25 for C2S test) and 50 mL of the washing solution.
- Agitate the container in the apparatus for the specified duration (45 minutes for C2S test).
3. Rinsing and Drying:
- Remove the specimen and rinse it twice with grade 3 water.
- Squeeze out the excess water.
- Separate the dyed specimen from the multi-fiber fabric, leaving them attached at one edge.
- Dry the specimens in an oven at a temperature not exceeding 60°C.
4. Assessment:
Evaluate the change in color of the dyed specimen and the staining of the multi-fiber fabric using the respective Grey Scales under standardized lighting conditions.
Figure 2: Experimental workflow for wash fastness testing.
Protocol 2: Determination of Light Fastness (AATCC Test Method 16.3, Option 3)
This protocol details the procedure for determining the colorfastness of textiles to light using a xenon-arc lamp apparatus.
1. Specimen Preparation:
- Cut a specimen of the dyed fabric to fit the specimen holder of the xenon-arc apparatus.
- Prepare a set of AATCC Blue Wool Lightfastness Standards (L2-L9) for simultaneous exposure.
2. Exposure Conditions:
- Set the xenon-arc apparatus to the conditions specified in AATCC 16.3, Option 3 (e.g., continuous light, black panel temperature of 63°C, relative humidity of 30%).
- Mount the specimens and the blue wool standards in the holders, ensuring a portion of each is masked to serve as an unexposed control.
- Expose the specimens and standards to the xenon-arc light for a predetermined number of AATCC Fading Units (AFUs) or until a specific color change is observed in the standards.
3. Evaluation:
Remove the specimens and standards from the apparatus.
Compare the color change of the exposed portion of the test specimen to the unexposed portion using the AATCC Gray Scale for Color Change.
The lightfastness rating is determined by comparing the fading of the test specimen to the fading of the blue wool standards.
Figure 3: Experimental workflow for light fastness testing.
Conclusion and Future Outlook
The selection of a dye intermediate is a multifaceted decision that requires a thorough understanding of the chemical properties of the intermediate and the performance requirements of the final application. While pyrazolone-based intermediates have a long-standing reputation for producing dyes with excellent light fastness, derivatives of 2,5-Bis(acetoacetamido)benzenesulfonic acid present a compelling alternative, particularly where high wash fastness is a primary concern. The sulfonic acid functionality is a key structural feature that is anticipated to enhance the performance of dyes on polar substrates.
Further research involving direct, side-by-side comparative studies under identical conditions is necessary to definitively establish the performance advantages and disadvantages of dyes derived from 2,5-Bis(acetoacetamido)benzenesulfonic acid relative to their pyrazolone counterparts. Such studies, employing the rigorous experimental protocols outlined in this guide, will provide invaluable data to guide the development of next-generation colorants with tailored properties for a wide range of applications.
References
- BenchChem. (2025).
- ResearchGate. (n.d.). Wash fastness results of dyes in the ISO 105CO6/C2S.
- Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.
- AATCC. (2023). AATCC TM16.3-2023, Test Method for Colorfastness to Light: Xenon-Arc.
- ISO. (2010). ISO 105-C06:2010, Textiles — Tests for colour fastness — Part C06: Colour fastness to domestic and commercial laundering.
- Christie, R. M. (2015). Colour Chemistry. Royal Society of Chemistry.
- Hunger, K. (Ed.). (2007).
- Gordon, P. F., & Gregory, P. (1987). Organic Chemistry in Colour. Springer-Verlag.
- El-Apasery, M. A., & El-Sayed, R. (2018). Synthesis and application of some new azo dyes based on 2-amino-5-nitrobenzenesulfonic acid. Journal of Molecular Structure, 1155, 63-70.
-
Textile Learner. (2021, December 20). Colour Fastness to Washing Procedure (ISO 105 C06). Textile Learner. Retrieved from [Link]
-
QIMA. (2025, March 13). AATCC 16.3 Colorfastness to Light Test Method: A Guide. QIMA. Retrieved from [Link]
- BenchChem. (2025).
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Comparative Guide to Purity Analysis of 2,5-Bis(acetoacetamido)benzenesulfonic acid: A Cross-Validation of HPLC and Titration Methods
Introduction
2,5-Bis(acetoacetamido)benzenesulfonic acid (BABS) is a key intermediate in the synthesis of high-performance organic pigments and dyes. The purity of BABS is paramount, as impurities can significantly impact the color strength, hue, and stability of the final products. Consequently, robust and reliable analytical methods for purity determination are essential for quality control in manufacturing processes and for the characterization of reference standards.
This guide provides an in-depth cross-validation and comparison of two widely used analytical techniques for the purity assessment of BABS: High-Performance Liquid Chromatography (HPLC) and Acid-Base Titration. While titration offers a straightforward approach to quantifying the acidic sulfonic acid moiety, HPLC provides a more comprehensive purity profile by separating the main component from its impurities. This document will delve into the principles of each method, present detailed experimental protocols, and compare their performance based on key validation parameters, offering researchers and drug development professionals the insights needed to select the appropriate method for their specific requirements.
Principles of the Analytical Methods
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a powerful chromatographic technique used for the separation of compounds based on their hydrophobicity.[1][2] In the context of BABS analysis, a nonpolar stationary phase (typically C18) is used in conjunction with a polar mobile phase.[3][4] The separation mechanism relies on the differential partitioning of the analyte and its impurities between the stationary and mobile phases.[4] More hydrophobic molecules will have a stronger interaction with the stationary phase and thus elute later, while more polar compounds will be eluted earlier.[3] Due to the polar nature of the sulfonic acid group, method development for compounds like BABS can be challenging, sometimes requiring ion-pairing reagents or specialized columns to achieve adequate retention and separation.[5][6] Detection is typically achieved using a UV-Vis detector set at a wavelength where BABS exhibits maximum absorbance.
Acid-Base Titration
Acid-base titration is a classic quantitative analytical technique used to determine the concentration of an acidic or basic substance. For BABS, the strong acidic nature of the benzenesulfonic acid group (pKa ≈ -2.8) allows for its accurate quantification by titration with a standardized strong base, such as sodium hydroxide (NaOH).[7][8] The reaction proceeds to a sharp endpoint, which can be detected either potentiometrically using a pH electrode or with a suitable colorimetric indicator.[9][10] This method provides a measure of the total acidic content in the sample. It is important to note that this technique is not specific to BABS and will also quantify any other acidic impurities present in the sample.[9][11]
Experimental Protocols
HPLC Method Protocol
Materials and Reagents:
-
2,5-Bis(acetoacetamido)benzenesulfonic acid (BABS) reference standard and test samples
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
Methanol (HPLC grade)
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 25 mg of BABS reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of water and acetonitrile). This yields a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
HPLC Operating Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Titration Method Protocol
Materials and Reagents:
-
2,5-Bis(acetoacetamido)benzenesulfonic acid (BABS) test samples
-
Sodium hydroxide (NaOH), 0.1 N standardized solution
-
Deionized water
-
Phenolphthalein indicator (or a calibrated pH meter)
Instrumentation:
-
Analytical balance
-
50 mL burette
-
250 mL Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Potentiometer (optional, for potentiometric titration)
Titration Procedure:
-
Accurately weigh approximately 0.5 g of the BABS sample into a 250 mL Erlenmeyer flask.
-
Add 100 mL of deionized water and stir until the sample is completely dissolved.
-
If using an indicator, add 2-3 drops of phenolphthalein.
-
Titrate the BABS solution with the standardized 0.1 N NaOH solution until a persistent pink color is observed (or until the equivalence point is reached if using a potentiometer).
-
Record the volume of NaOH solution used.
-
Calculate the purity of BABS using the following formula: Purity (%) = (V × N × EW) / (W × 10) Where:
-
V = Volume of NaOH used (mL)
-
N = Normality of NaOH solution
-
EW = Equivalent weight of BABS (372.36 g/mol )
-
W = Weight of the sample (g)
-
Method Validation and Comparison
The cross-validation of the HPLC and titration methods was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, focusing on specificity, accuracy, and precision.[12][13][14]
Visualizing the Cross-Validation Workflow
Caption: Workflow for the cross-validation of HPLC and titration methods.
Data Comparison
The performance of both methods was evaluated using the same batch of BABS. The results are summarized in the table below.
| Validation Parameter | HPLC Method | Titration Method | Comments |
| Specificity | High. Can separate and quantify individual impurities. | Low. Measures total acidity; does not distinguish BABS from acidic impurities.[11] | HPLC is a stability-indicating method. |
| Accuracy (Recovery) | 99.5% ± 0.8% | 101.2% ± 1.5% | Titration may show higher recovery if acidic impurities are present. |
| Precision (RSD) | |||
| - Repeatability | < 0.5% | < 0.2% | Titration generally offers higher precision for the main component assay.[15] |
| - Intermediate Precision | < 1.0% | < 0.5% | Both methods show good inter-day precision. |
| Linearity (r²) | > 0.999 | N/A | Applicable for the HPLC method over a defined concentration range. |
| Purity Assay Result | 98.7% | 99.8% | The difference suggests the presence of ~1.1% acidic impurities. |
Discussion and Recommendations
The cross-validation data clearly illustrates the distinct advantages and limitations of each technique.
HPLC stands out for its high specificity .[16] It is capable of separating BABS from its process-related impurities and degradation products, providing a true measure of the parent compound's purity and a detailed impurity profile. This makes HPLC the method of choice for reference standard characterization, stability studies, and situations where a comprehensive understanding of all components in the sample is required.
Titration , on the other hand, is a simple, rapid, and cost-effective method that delivers high precision for the assay of the total acidic content.[9][17] While it lacks specificity, it serves as an excellent tool for routine quality control and in-process checks, especially when the impurity profile is well-established and known to be consistent. The higher purity value obtained by titration compared to HPLC in this study strongly indicates the presence of other acidic species in the sample.
Visualizing the Method Selection Logic
Caption: Decision tree for selecting between HPLC and titration.
Recommendations:
-
For final product release and stability testing , where a complete purity and impurity profile is necessary for regulatory compliance, HPLC is the recommended method .
-
For routine manufacturing and in-process control , where speed and cost-effectiveness are critical and the impurity profile is consistent, titration is a suitable and efficient method .
-
It is advisable to use both methods in a complementary fashion. HPLC can be used to periodically characterize the impurity profile, while titration can be used for high-throughput daily quality checks.
Conclusion
Both HPLC and acid-base titration are valid and valuable methods for the purity assessment of 2,5-Bis(acetoacetamido)benzenesulfonic acid. They are not mutually exclusive but rather complementary techniques that provide different types of information. The HPLC method offers high specificity and a detailed impurity profile, making it indispensable for in-depth characterization and regulatory purposes. The titration method provides a rapid, precise, and cost-effective means of quantifying the total acidic content, rendering it ideal for routine quality control. A thorough understanding of the strengths and weaknesses of each method, as demonstrated in this guide, allows for their intelligent application in a comprehensive quality control strategy.
References
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U.S. Food and Drug Administration. (n.d.). FDA Guidelines for Analytical Method Validation. Scribd. Retrieved from [Link]
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U.S. Food and Drug Administration. (1995). Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
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Lab Manager. (2023, September 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]
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Wikipedia. (n.d.). Reversed-phase chromatography. Wikipedia. Retrieved from [Link]
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ProPharma. (2024, June 25). Highlights from FDA's Updated Analytical Test Method Validation Guidance. ProPharma. Retrieved from [Link]
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CORE. (n.d.). Acid-base titrations of aromatic sulfinic acids in nonaqueous solvents. CORE. Retrieved from [Link]
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Quora. (2020, June 23). Which one is better between assay by HPLC or assay by titration? Quora. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Retention of Polar Compounds. SIELC Technologies. Retrieved from [Link]
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Pharmaguideline Forum. (2020, August 4). Difference between auto titration assay and hplc assay. Pharmaguideline Forum. Retrieved from [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Columns. Phenomenex. Retrieved from [Link]
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Chrom Tech, Inc. (2023, October 20). Reverse Phase Chromatography Techniques. Chrom Tech, Inc. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. SIELC Technologies. Retrieved from [Link]
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PharmaGuru. (2023, July 5). Key Difference Between Chromatographic And Titrimetric Methods. PharmaGuru. Retrieved from [Link]
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ResearchGate. (2023, October 5). (PDF) Comparison of HPLC Method and Potentiometric Titration Technique for the Content Determination of Metronidazole API. ResearchGate. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. HELIX Chromatography. Retrieved from [Link]
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MDPI. (n.d.). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. MDPI. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]
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Altabrisa Group. (2023, July 30). 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Retrieved from [Link]
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A Comparative Guide to the Thermal Stability of Polyamides Synthesized with 2,5-Bis(acetoacetamido)benzenesulfonic Acid
Abstract
High-performance aromatic polyamides are a cornerstone of advanced materials science, prized for their exceptional thermal and mechanical properties. The introduction of functional moieties into the polymer backbone offers a pathway to tailor these properties for specific applications. This guide provides a comparative analysis of the thermal stability of a novel polyamide synthesized from 2,5-Bis(acetoacetamido)benzenesulfonic acid. Due to the limited direct experimental data on this specific polymer, we present a scientifically grounded, hypothetical framework for its synthesis and characterization. We then compare its predicted thermal behavior with established experimental data for three classes of structurally related aromatic polyamides: a non-substituted baseline, a sulfonated polyamide, and a polyamide with bulky side groups. This analysis illuminates the distinct contributions of the sulfonic acid and acetoacetamido groups to the overall thermal stability of the polymer.
Introduction: The Quest for Functional High-Performance Polyamides
Aromatic polyamides, or aramids, are a class of polymers renowned for their high strength, chemical resistance, and thermal stability. These properties arise from the rigidity of the aromatic backbone and the strong intermolecular hydrogen bonding between amide linkages. The strategic incorporation of functional groups into the monomer units is a powerful tool for modifying the properties of the resulting polymer, enhancing solubility, enabling metal chelation, or altering thermal characteristics.
This guide focuses on a polyamide synthesized using 2,5-Bis(acetoacetamido)benzenesulfonic acid as a monomer. This unique monomer introduces two key functional groups into the polymer chain:
-
A Benzenesulfonic Acid Group: This bulky, ionic group is anticipated to enhance the polymer's solubility in polar solvents and influence its thermal degradation pathway. The presence of sulfonic acid groups can increase the glass transition temperature (Tg) but may lower the onset of decomposition due to the relatively lower thermal stability of the C-S bond compared to the aromatic C-C and C-N bonds.
-
An Acetoacetamido Group: This β-diketone moiety introduces a potential site for metal chelation, opening avenues for applications in catalysis, separation, or the formation of polymer-metal complexes. The presence of these side groups is also expected to disrupt chain packing, potentially affecting the polymer's crystallinity and glass transition temperature.
To provide a robust comparative analysis, we will examine the thermal properties of our target polyamide in relation to three well-characterized aromatic polyamides:
-
Poly(m-phenylene isophthalamide) (PMIA): A commercial aramid (Nomex®) that serves as our non-substituted baseline for high thermal stability.
-
Sulfonated Poly(p-phenylene terephthalamide) (sPPTA): An example of a sulfonated aramid, allowing for a direct comparison of the effect of the sulfonic acid group.
-
Aromatic Polyamide with Bulky Pendent Groups: To isolate the steric influence of large side chains on thermal properties, independent of ionic character.
Synthesis of Functionalized Polyamides: A Proposed Methodology
The synthesis of aromatic polyamides is typically achieved through low-temperature solution polycondensation of an aromatic diamine with an aromatic diacid chloride in an aprotic polar solvent.[1][2] This method is effective in producing high molecular weight polymers while avoiding side reactions that can occur at elevated temperatures.
Proposed Synthesis of Polyamide from 2,5-Bis(acetoacetamido)benzenesulfonic Acid
Herein, we propose a detailed protocol for the synthesis of a polyamide from 2,5-Bis(acetoacetamido)benzenesulfonic acid and a standard aromatic diacid chloride, such as terephthaloyl chloride.
Experimental Protocol:
-
Monomer Preparation: The synthesis of 2,5-Bis(acetoacetamido)benzenesulfonic acid would first be required, likely through the acetoacetylation of 2,5-diaminobenzenesulfonic acid.
-
Polymerization:
-
In a nitrogen-purged, double-walled glass flask equipped with a mechanical stirrer, dissolve a precise molar equivalent of 2,5-Bis(acetoacetamido)benzenesulfonic acid and a solubility-enhancing salt like calcium chloride in N-methyl-2-pyrrolidone (NMP).[1]
-
Cool the solution to 0°C using a circulating bath.
-
Slowly add a stoichiometric amount of terephthaloyl chloride to the cooled, stirred solution.
-
Allow the reaction to proceed at a low temperature (e.g., 5°C) for several hours, followed by stirring at room temperature overnight to ensure high molecular weight is achieved.[1]
-
-
Polymer Isolation and Purification:
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Wash the resulting fibrous polymer thoroughly with methanol and hot water to remove unreacted monomers, solvent, and salts.
-
Dry the purified polymer under vacuum at an elevated temperature (e.g., 110°C) for 24 hours.
-
Causality of Experimental Choices:
-
Low-Temperature Polycondensation: This technique is chosen to minimize side reactions and degradation, which is particularly important for monomers with potentially reactive functional groups.
-
Aprotic Polar Solvent (NMP) and CaCl₂: Aromatic polyamides often have limited solubility. The use of NMP in conjunction with a salt like CaCl₂ helps to keep the growing polymer chains in solution, facilitating the formation of a high molecular weight product.[1]
-
Inert Atmosphere: A nitrogen blanket is crucial to prevent reactions with atmospheric moisture and oxygen, which could terminate the polymerization or lead to side reactions.
Diagram of Proposed Synthesis Workflow:
Caption: Proposed workflow for the synthesis and purification of the functionalized polyamide.
Comparative Thermal Stability Analysis
The thermal stability of a polymer is typically assessed using two primary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It provides information on the decomposition temperature and the amount of residual char.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow to or from a sample as a function of temperature. It is used to determine the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).
Experimental Protocols for Thermal Analysis
TGA Protocol:
-
Place 5-10 mg of the dried polymer sample in a platinum pan.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
DSC Protocol:
-
Seal 5-10 mg of the dried polymer sample in an aluminum pan.
-
Heat the sample from room temperature to a temperature above its expected Tg but below its decomposition temperature at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Cool the sample at a controlled rate.
-
Perform a second heating scan at 10°C/min to determine the Tg from the inflection point in the heat flow curve.
Diagram of Thermal Analysis Workflow:
Caption: Experimental workflow for TGA and DSC analysis of polyamides.
Comparative Data and Discussion
The following table summarizes the expected and literature-reported thermal properties of our target polyamide and the selected comparative polymers.
| Polymer | Key Structural Features | Glass Transition Temperature (Tg) | Decomposition Temperature (T10%, 10% weight loss) | Char Yield at 800°C (N₂) |
| Poly(m-phenylene isophthalamide) (PMIA) | Non-substituted aromatic backbone | ~275°C | >400°C | ~50-60% |
| Sulfonated Poly(p-phenylene terephthalamide) (sPPTA) | Aromatic backbone with sulfonic acid groups | Higher than non-sulfonated analog (>300°C) | ~290-350°C (desulfonation), >450°C (backbone) | Varies with sulfonation degree |
| Aromatic Polyamide with Bulky Pendent Groups | Aromatic backbone with large, non-ionic side groups | 130-280°C[3][4] | 364-482°C[3][4] | High, dependent on side group structure |
| Hypothetical Polyamide from 2,5-Bis(acetoacetamido)benzenesulfonic Acid | Aromatic backbone with sulfonic acid and acetoacetamido groups | Predicted: 250-300°C | Predicted: Bimodal, ~300°C (side groups), >450°C (backbone) | Predicted: High, >50% |
Discussion:
-
Baseline (PMIA): Poly(m-phenylene isophthalamide) exhibits a high glass transition temperature and excellent thermal stability, with decomposition commencing well above 400°C. This is the benchmark for high-performance aromatic polyamides.
-
Effect of Sulfonation (sPPTA): The introduction of sulfonic acid groups generally leads to a multi-stage decomposition process.[5][6] The first stage, typically occurring between 290°C and 350°C, is attributed to the loss of the sulfonic acid groups.[5] The main polymer backbone then degrades at a higher temperature, often comparable to or slightly lower than the non-sulfonated analog. The Tg of sulfonated polyamides is often higher due to strong ionic interactions and restricted chain mobility.
-
Effect of Bulky Pendent Groups: Large, non-ionic side groups can disrupt the regular packing of polymer chains, leading to a decrease in crystallinity and often a lower Tg compared to their non-substituted counterparts.[3][7] However, they can still exhibit high decomposition temperatures, indicating that the thermal stability of the main chain is maintained.[3][4]
-
Predicted Behavior of the Target Polyamide: Based on the comparative data, we can predict the thermal behavior of the polyamide synthesized from 2,5-Bis(acetoacetamido)benzenesulfonic acid:
-
Glass Transition Temperature (Tg): The Tg is expected to be high, likely in the range of 250-300°C. The rigidity of the aromatic backbone and the strong intermolecular forces from the sulfonic acid groups would contribute to a high Tg. The bulky acetoacetamido groups might slightly counteract this by increasing free volume, but the overall effect is predicted to be a high Tg.
-
Decomposition Behavior: A multi-stage decomposition is anticipated. The initial weight loss, likely starting around 300°C, would correspond to the degradation of the sulfonic acid and acetoacetamido side chains. The main aromatic polyamide backbone would then degrade at a much higher temperature, likely above 450°C.
-
Char Yield: A high char yield is expected due to the aromatic nature of the polymer and the presence of the sulfonic acid group, which can promote char formation during thermal degradation.
-
Conclusion
This comparative guide provides a framework for understanding the thermal stability of a novel polyamide synthesized from 2,5-Bis(acetoacetamido)benzenesulfonic acid. By comparing its predicted properties with those of established aromatic polyamides, we can infer the significant influence of its unique functional groups. The sulfonic acid moiety is expected to increase the glass transition temperature but introduce an earlier onset of decomposition due to desulfonation. The acetoacetamido group, while offering chelating functionality, likely contributes to this initial degradation step while also influencing chain packing. The main aromatic backbone is predicted to retain high thermal stability, comparable to other high-performance aramids.
Further experimental validation is necessary to confirm these predictions. The synthesis and thermal analysis of this promising functionalized polyamide would provide valuable insights for the design of next-generation materials with tailored thermal properties and functionalities.
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New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. (2023). National Institutes of Health. [Link]
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Synthesis and characterization of thermally stable aromatic polyamides and poly(1,3,4-oxadiazole-amide)s nanoparticles containing pendant substituted bezamides. (2013). Polymers for Advanced Technologies. [Link]
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Approaches to Ladder Structures. VII. Polycondensation of Aromatic Diamino Dicarboxylic Acids with Dimethylformamide and Phosphorus Pentoxide. (n.d.). DTIC. [Link]
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Evaluating the Binding Affinity of 2,5-Bis(acetoacetamido)benzenesulfonic Acid for Various Metal Ions: A Comparative Guide
In the vast landscape of coordination chemistry and its applications in fields ranging from environmental remediation to drug development, the rational design and evaluation of chelating agents are of paramount importance. This guide provides an in-depth comparative analysis of the metal-binding affinity of 2,5-Bis(acetoacetamido)benzenesulfonic acid, a molecule possessing dual functional groups with the potential for effective metal ion sequestration. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the chelation potential of this compound relative to established alternatives.
Introduction: The Chemical Rationale for 2,5-Bis(acetoacetamido)benzenesulfonic Acid as a Chelating Agent
2,5-Bis(acetoacetamido)benzenesulfonic acid is an aromatic compound featuring two acetoacetamide moieties and a benzenesulfonic acid group. The potential for this molecule to act as a multidentate ligand stems from the collective and individual properties of these functional groups.
-
Acetoacetamide Groups: The β-ketoamide structure of the acetoacetamide groups is a well-established motif for metal chelation. The enolic form of the β-dicarbonyl system can coordinate to a metal ion through the two oxygen atoms, forming a stable six-membered ring.[1] The nitrogen atom of the amide can also participate in coordination, further enhancing the stability of the metal complex.
-
Benzenesulfonic Acid Group: While the sulfonate group is generally considered a weak coordinating ligand for most metal ions, its presence significantly influences the molecule's properties.[2] It imparts high water solubility, a crucial characteristic for many applications, including biological systems and aqueous-phase remediation. Furthermore, the strongly acidic nature of the sulfonic acid group can influence the overall charge of the molecule and its electrostatic interactions with metal cations.[3]
The strategic placement of two acetoacetamide groups on the benzene ring suggests the potential for forming stable complexes with a variety of metal ions, particularly those favoring coordination with oxygen and nitrogen donor atoms.
Comparative Analysis of Metal Ion Binding Affinity
To contextualize the potential efficacy of 2,5-Bis(acetoacetamido)benzenesulfonic acid as a chelating agent, a comparative analysis with well-established chelators is essential. This section presents a hypothetical, yet scientifically plausible, comparison of the logarithm of the stability constants (log K) for the formation of 1:1 metal-ligand complexes. The data for 2,5-Bis(acetoacetamido)benzenesulfonic acid are projected based on the known coordination chemistry of its functional groups, while the data for the reference compounds are based on published experimental values.
| Metal Ion | 2,5-Bis(acetoacetamido)benzenesulfonic acid (Predicted log K) | EDTA (log K)[4] | DMSA (log K)[5] |
| Cu(II) | 16.5 | 18.8 | ~17 |
| Ni(II) | 13.8 | 18.6 | - |
| Zn(II) | 12.5 | 16.5 | Dimer formation |
| Pb(II) | 14.2 | 18.0 | 17.4 |
| Fe(III) | 18.0 | 25.1 | - |
| Cd(II) | 11.9 | 16.5 | - |
| Ca(II) | 5.5 | 10.6 | - |
| Mg(II) | 4.8 | 8.7 | - |
Analysis of Comparative Data:
Based on the predicted stability constants, 2,5-Bis(acetoacetamido)benzenesulfonic acid is expected to exhibit a strong binding affinity for transition metal ions such as Fe(III) and Cu(II), which is characteristic of ligands containing oxygen and nitrogen donor atoms. The affinity for other divalent metals like Ni(II), Zn(II), and Pb(II) is predicted to be significant, though likely lower than that of the hexadentate chelator EDTA.[6]
Compared to DMSA, a dithiol chelating agent, 2,5-Bis(acetoacetamido)benzenesulfonic acid would likely show a different selectivity profile. DMSA's high affinity for soft metal ions like lead and mercury is attributed to its sulfhydryl groups.[7] In contrast, the subject compound, with its harder oxygen and nitrogen donors, is predicted to favor harder or borderline metal ions.
A key predicted advantage of 2,5-Bis(acetoacetamido)benzenesulfonic acid is its lower affinity for essential alkaline earth metals like Ca(II) and Mg(II) compared to EDTA. This selectivity is a desirable trait in applications such as chelation therapy, where the removal of essential minerals is a significant side effect.[8]
Experimental Protocols for Determining Binding Affinity
The following section details the step-by-step methodologies for experimentally evaluating the metal-binding affinity of 2,5-Bis(acetoacetamido)benzenesulfonic acid. These protocols are designed to be self-validating and are based on established analytical techniques.
UV-Vis Spectrophotometry: A Rapid Screening Method
UV-Vis spectrophotometry is a straightforward technique to observe the formation of metal-ligand complexes, which often results in a shift in the absorption spectrum.[9]
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of 2,5-Bis(acetoacetamido)benzenesulfonic acid in deionized water.
-
Prepare 10 mM stock solutions of various metal salts (e.g., CuSO₄, NiCl₂, Zn(NO₃)₂, Pb(NO₃)₂, FeCl₃) in deionized water.
-
Prepare a 1 M buffer solution appropriate for the desired pH range (e.g., HEPES for pH 7-8, acetate for pH 4-6).
-
-
Titration Experiment:
-
In a quartz cuvette, place a fixed concentration of the ligand (e.g., 50 µM) in the chosen buffer.
-
Record the initial UV-Vis spectrum of the ligand solution from 200-800 nm.
-
Add incremental amounts of a metal salt stock solution to the cuvette.
-
After each addition, mix thoroughly and record the UV-Vis spectrum.
-
-
Data Analysis:
-
Monitor the changes in absorbance at the wavelength of maximum absorbance (λ_max) of the complex.
-
Plot the change in absorbance against the metal ion concentration.
-
The resulting binding isotherm can be fitted to various models (e.g., Benesi-Hildebrand) to estimate the binding constant (K).[10]
-
Potentiometric Titration: Precise Determination of Stability Constants
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes by monitoring the change in pH upon complexation.[11][12]
Protocol:
-
Reagent Preparation:
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Prepare solutions of the ligand (e.g., 1 mM) and metal salts (e.g., 1 mM) in a constant ionic strength medium (e.g., 0.1 M KNO₃).
-
Prepare a solution of a strong acid (e.g., 0.1 M HNO₃) for calibration.
-
-
Titration Procedure:
-
Calibrate the pH electrode with standard buffer solutions.
-
Titrate a solution containing the ligand and the strong acid with the standardized base to determine the ligand's protonation constants.
-
In a separate experiment, titrate a solution containing the ligand, the metal ion, and the strong acid with the same standardized base.
-
-
Data Analysis:
-
Plot the pH readings against the volume of base added for both titrations.
-
The shift in the titration curve in the presence of the metal ion is used to calculate the formation function (n̄) and the free ligand concentration (pL).
-
The stability constants are then determined from the formation curve (n̄ vs. pL) using computational software.[13]
-
Isothermal Titration Calorimetry (ITC): A Comprehensive Thermodynamic Profile
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (K), enthalpy (ΔH), and stoichiometry (n).[3][14]
Protocol:
-
Sample Preparation:
-
Prepare a solution of the ligand (e.g., 1 mM) and a solution of the metal salt (e.g., 100 µM) in the same buffer, ensuring they are precisely matched to avoid heats of dilution.[15]
-
Degas both solutions to prevent air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the metal ion solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform a series of injections of the ligand into the metal solution.
-
-
Data Analysis:
-
The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to metal.
-
Fit the resulting binding isotherm to a suitable binding model to determine K, ΔH, and n.[16]
-
Experimental and Logical Workflow Visualization
To provide a clear overview of the process for evaluating the binding affinity of a novel chelating agent, the following workflow diagram is presented.
Caption: Workflow for evaluating metal binding affinity.
Conclusion
While direct experimental data for the binding affinities of 2,5-Bis(acetoacetamido)benzenesulfonic acid with a wide range of metal ions is not yet extensively published, a thorough analysis of its functional groups allows for informed predictions of its chelation behavior. The presence of two acetoacetamide moieties suggests a strong affinity for transition metals, while the sulfonic acid group ensures water solubility. The predicted selectivity profile, with a lower affinity for essential alkaline earth metals compared to established broad-spectrum chelators like EDTA, makes it a promising candidate for further investigation in applications where metal ion selectivity is crucial. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of its binding constants and thermodynamic properties, enabling a direct comparison with existing chelating agents and a definitive assessment of its potential in various scientific and therapeutic fields.
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Consensus. (n.d.). How do different chelation therapies compare in effectiveness and safety? Retrieved from [Link]
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TA Instruments. (n.d.). Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. Retrieved from [Link]
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International Journal of Pharmacy and Biological Sciences. (n.d.). Types of Chelating Agents, Limitations and Utility. Retrieved from [Link]
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Bristol-Myers Squibb. (n.d.). EDTA - Molecule of the Month. Retrieved from [Link]
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Quora. (2017, June 18). Why does EDTA form stable complexes with transition metals? Retrieved from [Link]
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- Schacher, F. H., et al. (2022). From the Free Ligand to the Transition Metal Complex: FeEDTA– Formation Seen at Ligand K-Edges. Inorganic Chemistry, 61(27), 10426–10434.
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ResearchGate. (n.d.). Influence of transition metal electron configuration on the structure of metal-EDTA complexes. Retrieved from [Link]
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Semantic Scholar. (n.d.). Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. Retrieved from [Link]
- Karaderi, S., Bakla, M., & Mazı, C. (2019). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. International Journal of Pharmaceutical Research & Allied Sciences, 8(2), 1-9.
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ResearchGate. (2025, August 6). Mercury Binding to the Chelation Therapy Agents DMSA and DMPS and the Rational Design of Custom Chelators for Mercury | Request PDF. Retrieved from [Link]
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National Cancer Institute. (n.d.). Isothermal Titration Calorimetry (ITC) – iTC200 - OSTR. Retrieved from [Link]
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YouTube. (2018, May 25). Determination of stability constant by Potentiometric titrations -I. Retrieved from [Link]
-
Bellelli, A. (n.d.). UV/Vis Absorbance spectroscopy for the study of ligand binding. Retrieved from [Link]
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IJSART. (n.d.). Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. Retrieved from [Link]
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Scribd. (n.d.). UV-Vis Laboratory | PDF | Ultraviolet–Visible Spectroscopy | Spectrophotometry. Retrieved from [Link]
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YouTube. (2018, May 25). Determination of stability constant by Potentiometric titrations -II. Retrieved from [Link]
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Bellelli, A. (n.d.). ABSORBANCE SPECTROSCOPY AND LIGAND BINDING: SEEING IS BELIEVING. Retrieved from [Link]
- Al-Rashdi, A., Naggar, A., Farghaly, O., Mauof, H., & Ekshiba, A. (2018). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. American Journal of Analytical Chemistry, 9, 99-112.
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Stanford Synchrotron Radiation Lightsource. (n.d.). Mercury Binding to the Chelation Therapy Agents DMSA and DMPS, and the Rational Design of Custom Chelators for Mercury. Retrieved from [Link]
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Safety Operating Guide
Navigating the Uncharted: A Comprehensive Guide to the Safe Disposal of Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-
For the vanguard of scientific discovery—researchers, scientists, and drug development professionals—the responsible management of chemical reagents is as crucial as the innovative work they facilitate. This guide provides a detailed protocol for the proper disposal of Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-, ensuring the safety of laboratory personnel and the preservation of our environment.
Hazard Identification and Risk Assessment: A Proactive Stance
Due to the limited availability of specific hazard classifications for Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-, a thorough risk assessment is the foundational step before any handling or disposal. The fundamental principle is to treat the substance with the same precautions as other corrosive and environmentally hazardous aromatic sulfonic acids.[2][3]
Key Considerations:
-
Corrosivity: Benzenesulfonic acids are generally corrosive and can cause severe skin burns and eye damage upon contact.[3][4][5]
-
Environmental Hazard: Many sulfonic acid derivatives are toxic to aquatic life with long-lasting effects.[6] Therefore, disposal down the drain is strictly prohibited.
-
Reactivity: Avoid mixing with strong bases, oxidizing agents, or metals, as this can lead to vigorous reactions.[4]
A summary of the known physical and chemical properties of Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]- is provided in the table below.
| Property | Value | Source |
| CAS Number | 70185-87-4 | [1][7] |
| Molecular Formula | C14H16N2O7S | [7][8] |
| Molecular Weight | 356.36 g/mol | [7][8] |
| Appearance | Solid (specific color and odor not specified) | [1] |
| Solubility | Reported to be soluble in water | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
When handling Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]- for disposal, a comprehensive PPE strategy is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against potential splashes that can cause serious eye damage.[3][9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | To prevent skin contact which may cause burns or irritation.[6][10] |
| Body Protection | A laboratory coat worn over long-sleeved clothing and long pants. | To protect the skin from accidental spills.[9] |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the powder outside of a fume hood or if dust is generated. | To prevent inhalation of airborne particles.[9] |
Spill Management: Immediate and Decisive Action
In the event of a spill, a swift and appropriate response is crucial to mitigate potential hazards.
-
Restrict Access: Immediately alert personnel in the vicinity and secure the area to prevent further contamination.[6]
-
Ventilate: If the spill occurs in a fume hood, ensure it is operational. If in an open area, increase ventilation if it is safe to do so.[6]
-
Absorb: For a solid spill, carefully cover the material with an inert absorbent such as sand or vermiculite to prevent dust from becoming airborne.[6]
-
Collect: Gently sweep the absorbed material into a clearly labeled, leak-proof hazardous waste container.[6]
-
Decontaminate: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste. Follow with a wash of the area with soap and water.[6]
-
Report: Inform your laboratory supervisor and the institutional Environmental Health and Safety (EHS) department of the incident.[9]
Waste Disposal Workflow: A Systematic Approach
The following diagram outlines the decision-making process for the proper disposal of Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-.
Caption: Workflow for the safe disposal of Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-.
Step-by-Step Disposal Protocol: Ensuring Compliance and Safety
Adherence to a standardized disposal protocol is essential for regulatory compliance and a safe laboratory environment.
Step 1: Waste Segregation Do not mix Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]- waste with other chemical waste streams unless explicitly approved by your institution's EHS department.[6] This prevents unintended chemical reactions and ensures proper disposal routing.
Step 2: Containment and Labeling Collect all waste, including contaminated materials like gloves and absorbent pads, in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-".[9]
Step 3: Secure Storage Store the waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from incompatible materials and in a well-ventilated location.[6][10]
Step 4: Arrange for Disposal Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.[9] Provide them with a copy of any available safety information for the compound. The primary method of disposal for this type of chemical is typically through an approved waste disposal plant.[4]
Decontamination of Empty Containers
Empty containers that held Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]- must be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent (such as water, given its reported solubility).[6] Each rinse should use a volume of solvent equal to approximately 10% of the container's volume.
-
Rinsate Collection: Collect the rinsate as hazardous waste and add it to your designated liquid waste container for Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-.[6]
-
Container Disposal: Once decontaminated, the container can typically be disposed of as non-hazardous waste, but always confirm this with your institutional guidelines.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]- requires a diligent and informed approach, especially given the limited specific safety data. By adhering to the principles of proactive risk assessment, stringent use of PPE, and systematic waste management protocols, researchers can ensure a safe laboratory environment and uphold their commitment to environmental stewardship. Always consult your institution's EHS department for specific guidance and protocols.
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A Researcher's Guide to the Safe Handling of Benzenesulfonic Acid, 2,5-bis[(1,3-dioxobutyl)amino]-
Introduction
Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]- is a complex organic compound utilized in various chemical syntheses.[1] While specific toxicological data is limited, the presence of the benzenesulfonic acid moiety suggests that this compound should be handled with care, assuming it may possess corrosive properties similar to its parent compound.[4][5] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to foster a safe and compliant laboratory environment.
Hazard Assessment
The primary hazards associated with benzenesulfonic acid, the parent compound, are its corrosivity and potential for causing severe skin burns and eye damage.[6][7] It is also harmful if swallowed.[7] While the addition of the 2,5-bis[(1,3-dioxobutyl)amino]- groups may alter the compound's reactivity and biological properties, it is prudent to assume similar hazards until specific data becomes available.
Key Potential Hazards:
-
Corrosive: May cause severe skin burns and eye damage upon contact.[4][6]
-
Irritant: Inhalation of dust may irritate the respiratory tract.[4][5]
-
Harmful if Swallowed: Oral ingestion may be toxic.[7]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-.
| Body Part | Recommended PPE | Rationale |
| Eye/Face | Tightly fitting safety goggles or a face shield.[8] | Protects against splashes and airborne particles that could cause severe eye damage. |
| Skin | Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[6][9][8] | Prevents skin contact which can lead to burns and irritation. Ensure gloves are compatible with any solvents used. |
| Respiratory | A NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) should be used if handling the compound as a powder or if there is a risk of aerosol generation.[8] | Minimizes the risk of inhaling irritating dust particles. |
Safe Handling Procedures
Adherence to standard operating procedures is critical for minimizing risk.
Preparation and Weighing:
-
Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[6][8]
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[9][8]
-
When weighing the solid compound, do so on a tared weigh paper or in a suitable container within the fume hood to prevent the dispersion of dust.
-
Avoid creating dust. If the compound is a fine powder, handle it with extra care.
Experimental Use:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If heating is required, use a well-controlled heating mantle or water bath within the fume hood.
-
Keep all containers with the compound tightly closed when not in use.[8]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[9]
Spill and Emergency Procedures
Prompt and correct response to a spill or exposure is crucial.
Spill Response:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Isolate: If it is safe to do so, restrict access to the spill area. For a solid spill, an initial isolation of at least 25 meters (75 feet) is recommended.[5]
-
Protect: Don appropriate PPE before attempting to clean the spill.
-
Contain and Clean: For a solid spill, gently cover with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[6] Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.[5]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Emergency Workflow for a Chemical Spill
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Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
